2-Methylguanosine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEHROROQDYRAW-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943960 | |
| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-77-4 | |
| Record name | N2-Methylguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-METHYLGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Unveiling of a "Minor" Player: A Technical History of 2-Methylguanosine's Discovery in tRNA
For decades, the intricate dance of protein synthesis was understood in broad strokes. The blueprint, DNA, was transcribed into a messenger, mRNA, which was then translated into the proteins that form the very fabric of life. At the heart of this translation process lay a crucial adaptor molecule, transfer RNA (tRNA), responsible for ferrying the correct amino acids to the ribosome. Yet, the precise chemical nature of this adaptor remained shrouded in mystery. It was within the quest to decipher the structure of tRNA that a fascinating new layer of biological complexity was uncovered: a world of modified nucleosides, including the unassuming yet vital 2-Methylguanosine (m2G).
This in-depth technical guide chronicles the historical discovery of m2G in tRNA, tracing the pioneering experimental work that first brought this modified nucleoside to light. We will delve into the logic behind the experimental choices of the era, reconstruct the key protocols, and explore the evolution of our understanding of m2G's role, from a mere structural curiosity to a key modulator of tRNA function.
The Dawn of RNA Sequencing: A Glimpse into a Modified World
The mid-20th century was a period of fervent discovery in molecular biology. The double helical structure of DNA had been unveiled, and the central dogma was taking shape. However, the sequence of a nucleic acid had never been determined. The relatively small size of tRNA, typically 70-90 nucleotides, made it a prime candidate for this monumental undertaking.[1]
In 1965, Robert W. Holley and his team at Cornell University achieved a landmark in scientific history: the complete sequencing of an alanine tRNA isolated from yeast.[2][3] This groundbreaking work, which would later earn Holley a share of the Nobel Prize in Physiology or Medicine in 1968, not only revealed the primary structure of a nucleic acid for the first time but also provided the first concrete evidence of a diverse array of "unusual" or modified nucleosides within its sequence.[3][4] Among these was this compound (m2G).
The discovery was not a single, serendipitous event but the culmination of years of meticulous and painstaking work. The core challenge lay in breaking down the tRNA molecule into manageable fragments, determining the sequence of these fragments, and then logically reassembling them to deduce the sequence of the entire molecule.
The Experimental Gauntlet: Isolating and Identifying this compound
Holley's approach was a testament to the ingenuity of biochemical techniques of the time. It involved a multi-step process of purification, enzymatic digestion, and chromatographic separation. The identification of each nucleoside, including the novel m2G, relied on a careful comparison of its chemical properties to known standards.
Purification of Alanine tRNA
The journey began with the daunting task of isolating a pure species of tRNA from a complex cellular milieu. Holley's team utilized a counter-current distribution technique to enrich for alanine-accepting tRNA from a bulk yeast tRNA preparation.[5] This method, though laborious, was crucial for obtaining a homogenous sample, a prerequisite for accurate sequencing.
The "Snip and Separate" Strategy: Enzymatic Digestion and Chromatography
With a purified sample of alanine tRNA in hand, the next step was to break it down into smaller, overlapping fragments. This was achieved using two different ribonucleases with distinct specificities:
-
Pancreatic Ribonuclease: This enzyme cleaves the RNA chain after pyrimidine nucleotides (cytidine and uridine).
-
Takadiastase Ribonuclease T1: This enzyme specifically cleaves after guanosine and inosine nucleotides.
By using these two enzymes in separate experiments, Holley's team generated two different sets of oligonucleotide fragments. The genius of this approach lay in the overlapping sequences produced, which would later serve as the key to assembling the final sequence puzzle.
The resulting fragments were then separated using a combination of ion-exchange chromatography on DEAE-cellulose columns and paper electrophoresis .[6] These techniques separated the fragments based on their size and charge, allowing for their individual isolation.
The Moment of Truth: Characterizing the "Unusual" Nucleoside
Once the small oligonucleotide fragments were isolated, they were subjected to further analysis to determine their constituent nucleosides. This involved complete enzymatic digestion of the fragments into individual nucleosides using enzymes like snake venom phosphodiesterase, followed by their separation and identification.
It was during this meticulous analysis that this compound was discovered. The identification of this novel nucleoside was a process of elimination and careful comparison, relying on two primary techniques:
-
Paper Chromatography: The digested nucleosides were spotted onto specialized chromatography paper and subjected to a solvent system. Each nucleoside would migrate a characteristic distance, allowing for its separation from the canonical A, U, G, and C, as well as other known modified nucleosides. The position of the "unknown" spot corresponding to m2G was consistently different from that of guanosine and other known methylated guanosines.
-
UV Spectrophotometry: After elution from the chromatogram, the UV absorption spectrum of the unknown nucleoside was measured. The spectrum of this compound exhibits a characteristic profile that is distinct from that of guanosine, providing a crucial piece of identifying evidence. The methylation at the N2 position of the guanine base causes a subtle but measurable shift in the absorption maxima and minima compared to the unmodified guanosine.
By comparing the chromatographic behavior and UV spectra of the unknown nucleoside with those of synthetically prepared this compound, Holley and his team could definitively confirm its identity.
The following table summarizes the key experimental stages in the discovery of m2G in tRNA:
| Experimental Stage | Technique(s) Employed | Rationale and Causality |
| tRNA Purification | Counter-current distribution | To isolate a homogenous sample of alanine tRNA from a complex mixture of cellular RNAs, which was essential for accurate sequencing. |
| Fragmentation | Enzymatic digestion with Pancreatic Ribonuclease and Takadiastase Ribonuclease T1 | To generate two distinct sets of smaller, overlapping oligonucleotide fragments, providing the necessary information for sequence reconstruction. |
| Fragment Separation | Ion-exchange chromatography (DEAE-cellulose), Paper electrophoresis | To separate the oligonucleotide fragments based on their size and charge, allowing for the isolation of individual fragments for further analysis. |
| Nucleoside Identification | Paper chromatography, UV Spectrophotometry | To separate the individual nucleosides from digested fragments and identify them based on their unique chromatographic mobility and UV absorption spectra, leading to the discovery of the novel this compound. |
Reconstructing the Past: A Step-by-Step Protocol for the Identification of m2G in a tRNA Hydrolysate
To truly appreciate the technical rigor of this discovery, let us reconstruct a plausible, step-by-step protocol for the identification of this compound from a purified tRNA sample, based on the methodologies of the era.
Protocol: Identification of this compound in a tRNA Hydrolysate via Paper Chromatography and UV Spectrophotometry
-
Enzymatic Digestion of tRNA:
-
To a solution of purified tRNA (e.g., 1 mg/mL in a suitable buffer), add a mixture of snake venom phosphodiesterase and bacterial alkaline phosphatase.
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete hydrolysis of the tRNA into its constituent nucleosides.
-
Terminate the reaction by heat inactivation or addition of a denaturing agent.
-
-
Two-Dimensional Paper Chromatography:
-
Spot the nucleoside hydrolysate onto a corner of a large sheet of Whatman No. 1 chromatography paper.
-
Develop the chromatogram in the first dimension using a solvent system such as isobutyric acid:0.5 M NH4OH (5:3, v/v). Allow the solvent to run for 16-18 hours.
-
Air-dry the chromatogram thoroughly in a fume hood.
-
Rotate the paper 90 degrees and develop in the second dimension using a different solvent system, for example, isopropanol:concentrated HCl:water (170:41:39, by volume). Allow the solvent to run for 12-15 hours.
-
Air-dry the chromatogram completely.
-
-
Visualization and Elution:
-
Visualize the separated nucleoside spots under a UV lamp (254 nm). The nucleosides will appear as dark spots against a fluorescent background.
-
Circle the spots corresponding to the four canonical nucleosides (A, U, G, C) and any "minor" or "unusual" spots, including the one suspected to be this compound.
-
Carefully excise the spot corresponding to the putative m2G.
-
Elute the nucleoside from the paper by incubating the excised piece in a small volume of distilled water or a dilute buffer (e.g., 0.01 M HCl) overnight.
-
-
UV Spectrophotometric Analysis:
-
Measure the UV absorption spectrum of the eluted nucleoside from 220 nm to 300 nm using a spectrophotometer.
-
Record the wavelengths of maximum and minimum absorbance.
-
Compare the obtained spectrum with the known UV absorption spectrum of a pure, synthetic this compound standard. A match in the spectral characteristics confirms the identity of the isolated nucleoside.
-
The following diagram illustrates the workflow for the identification of this compound in the 1960s.
References
An In-depth Technical Guide to the Early Research on 2-Methylguanosine (m²G) Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Post-transcriptional modifications of RNA are fundamental to the regulation of gene expression, providing a layer of chemical diversity beyond the canonical four nucleosides. Among the over 170 known modifications, N²-methylguanosine (m²G) was one of the earlier modified nucleosides to be identified, primarily within stable non-coding RNAs such as transfer RNA (tRNA) and ribosomal RNA (rRNA). This technical guide provides a detailed exploration of the foundational research that established our initial understanding of m²G's function. We will delve into the historical context of its discovery, its critical role in maintaining the structural integrity of tRNA, and its hypothesized contributions to ribosome function. This guide emphasizes the causality behind early experimental designs and provides a detailed protocol for a classic analytical technique, offering field-proven insights for contemporary researchers building upon this foundational knowledge.
The Dawn of Modified Nucleosides: A Historical Context
The study of RNA modification began in earnest in the late 1950s.[1] Early researchers, using techniques like paper chromatography and UV spectrophotometry, discovered that RNA was not merely a simple polymer of A, U, G, and C.[2] They identified "minor" or "rare" nucleosides, revealing a previously unimagined complexity.[3] These discoveries, particularly in abundant and stable molecules like tRNA and rRNA, sparked decades of investigation into their biogenesis and function.[1] The initial challenge was significant; identifying these modifications and the enzymes responsible was a slow process, often hampered by the low abundance of the modifying enzymes.[3] This era laid the groundwork for understanding how chemical modifications could fine-tune the structure and function of RNA molecules.
Identification and Distribution of N²-methylguanosine (m²G)
N²-methylguanosine (m²G) and its doubly methylated counterpart, N²,N²-dimethylguanosine (m²₂G), were identified over five decades ago.[4][5] Early analysis revealed that these modifications were not randomly distributed but occurred at specific, conserved positions within RNA molecules.
In Transfer RNA (tRNA):
In tRNA, m²G is predominantly found at key architectural junctions.[4] The most conserved locations include:
-
Position 10: Located in the D-stem.
-
Position 26: Found at the crucial junction between the D-stem and the anticodon stem.[4][6]
The specific and conserved placement of m²G at these hinge points strongly suggested a primary role in establishing and maintaining the precise three-dimensional, L-shaped structure of mature tRNA, which is essential for its function in translation.[4]
Caption: Cloverleaf structure of tRNA highlighting common m²G and m²₂G locations.
In Ribosomal RNA (rRNA):
The study of rRNA modifications historically lagged behind that of tRNA due to the larger size and complexity of the ribosome.[7] However, early research also identified m²G within rRNA. These modifications were often found clustered in functionally critical regions of the ribosome, such as the peptidyl transferase center (PTC) and the subunit interface.[6] This localization led to the hypothesis that m²G methylation serves a structural purpose, perhaps by preventing non-canonical base pairing or creating hydrophobic contacts essential for interactions with ribosomal proteins or other RNA domains.[6]
Core Functional Hypothesis: A Structural Stabilizer
The primary function attributed to m²G from early research was the stabilization of RNA tertiary structure. This hypothesis was driven by the location of these modifications at key structural junctions.
-
Preventing Misfolding: The addition of a methyl group to the N² position of guanosine alters its hydrogen bonding potential. While a single methylation (m²G) does not drastically change Watson-Crick pairing, the double methylation (m²₂G) at position 26 eliminates the ability of the N² amine to act as a hydrogen bond donor, thus preventing G-C pairing.[6] This was proposed to be a mechanism to prevent the tRNA from adopting an alternative, inactive conformation. In this sense, the enzyme that installs the modification can be seen as an "RNA chaperone," ensuring the correct fold.[6]
-
Maintaining the L-Shape Architecture: The global L-shaped structure of tRNA is maintained by tertiary interactions between nucleotides that are distant in the secondary structure. Interactions involving the D-loop and variable loop are critical. Specifically, the base pair between G10 and C25, and the interaction between m²₂G26 and A44 are crucial for maintaining this architecture.[4] Early biophysical studies sought to understand how these modifications contributed to the overall stability of the molecule. Interestingly, thermodynamic studies later showed that substituting m²G for G in a standard G-C pair has a negligible effect on the stability of a simple RNA duplex, suggesting its role is more complex than simply strengthening secondary structure.[8] Its importance lies in directing and locking in the correct tertiary fold.
| Modification Site | RNA Type | Location | Early Hypothesized Function |
| m²G10 | tRNA | D-stem | Contribution to the central tRNA core structure.[4] |
| m²₂G26 | Eukaryotic tRNA | D-stem/Anticodon-stem junction | Prevents misfolding; stabilizes tertiary interactions.[4][6] |
| m²G | rRNA | Peptidyl Transferase Center (PTC) | Structural stabilization; formation of hydrophobic contacts.[6] |
Key Experimental Workflow: Analysis by 2D Thin-Layer Chromatography
To identify and quantify modified nucleosides like m²G, early researchers relied heavily on two-dimensional thin-layer chromatography (2D-TLC). This technique was foundational because it allowed for the separation of the complex mixture of nucleosides resulting from the complete digestion of an RNA molecule. The choice of this method was driven by the need for a high-resolution separation technique that could distinguish between molecules with very subtle chemical differences (e.g., a single methyl group).
Caption: Experimental workflow for identifying modified nucleosides via 2D-TLC.
Detailed Protocol: 2D-TLC for m²G Identification
This protocol represents a self-validating system. The final spot pattern is highly reproducible, and the inclusion of known standards allows for unambiguous identification, ensuring the trustworthiness of the results.
-
tRNA Isolation and Purification:
-
a. Isolate total RNA from the organism of interest using a standard method like phenol-chloroform extraction. Causality: This step is necessary to separate RNA from DNA and proteins.
-
b. Purify the tRNA fraction from the total RNA. Early methods relied on size-exclusion or ion-exchange chromatography. Causality: Isolating the tRNA class is essential to avoid confounding signals from rRNA and mRNA modifications.
-
-
Complete Enzymatic Digestion:
-
a. Resuspend the purified tRNA (approx. 10-50 µg) in a buffer containing nuclease P1. Incubate to digest the RNA into 5'-mononucleotides. Causality: Nuclease P1 is a non-specific endonuclease that cleaves RNA down to its constituent mononucleotides.
-
b. Add bacterial alkaline phosphatase (BAP) and continue incubation. This removes the 5'-phosphate group, yielding nucleosides. Causality: Digestion to the nucleoside level is critical. The charge of the phosphate group would dominate the chromatographic behavior, preventing effective separation based on the subtle differences in the bases themselves.
-
-
Two-Dimensional Thin-Layer Chromatography:
-
a. Carefully apply the nucleoside digest as a small spot onto the corner of a cellulose TLC plate. Allow the spot to dry completely.
-
b. Place the plate in a chromatography tank containing the first dimension solvent system (e.g., isobutyric acid/ammonia/water). Allow the solvent to migrate up the plate via capillary action.
-
c. Remove the plate and dry it thoroughly in a fume hood.
-
d. Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
e. Place the plate in a second tank with a different solvent system (e.g., isopropanol/HCl/water). This separates the nucleosides based on different chemical properties than the first dimension. Causality: Using two orthogonal solvent systems provides much greater resolving power than a single dimension, allowing for the separation of dozens of modified nucleosides.
-
-
Visualization and Identification:
-
a. After drying, visualize the separated nucleosides by placing the plate under a short-wave UV lamp. The nucleosides will appear as dark spots against a fluorescent background (UV shadowing).
-
b. Circle the spots with a pencil. The identity of each spot, including m²G, is determined by comparing its position to a standard map created by running known, pure nucleoside standards under the same conditions.
-
Conclusion: A Foundation for Modern Epitranscriptomics
The early research into N²-methylguanosine established its fundamental role as a guardian of RNA's three-dimensional structure. Foundational studies correctly hypothesized that m²G, particularly at key junctions in tRNA and rRNA, was not merely decorative but was essential for ensuring the correct molecular fold required for function. The meticulous analytical work, exemplified by techniques like 2D-TLC, allowed researchers to map these modifications and infer their importance. While we now know these modifications also play more dynamic roles in fine-tuning translation and pre-mRNA splicing[9][10], this modern understanding is built directly upon the foundational concept of m²G as a critical structural determinant. This early work serves as a powerful reminder that the intricate functions of RNA are deeply encoded not just in its sequence, but in its chemistry.
References
- 1. RNA modification: the Golden Period 1995–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical Perspectives on RNA Nucleoside Modifications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. N this compound is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Biological Role of 2-Methylguanosine in RNA Stability and Function
Intended Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, RNA biology, and therapeutics.
Abstract
N2-methylguanosine (m2G) is a post-transcriptional RNA modification found across various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). Once considered a minor, structural nucleotide, emerging evidence has recast m2G as a critical regulator of RNA stability, structure, and function. This technical guide provides an in-depth analysis of the biogenesis of m2G, its distribution, and its multifaceted role in modulating RNA stability through direct structural reinforcement and indirect influence on RNA-protein interactions. We will explore the functional consequences of this modification on essential cellular processes such as translation and splicing, detail state-of-the-art methodologies for its detection and functional characterization, and discuss future directions for research and therapeutic development.
Introduction: Beyond the Canonical Code
The functional diversity of RNA molecules extends far beyond the sequence of its four canonical bases. A vast and complex layer of regulation, known as the epitranscriptome, involves over 170 chemically distinct modifications that decorate RNA molecules.[1] These modifications are not mere decorations; they are dynamic, enzymatically controlled marks that profoundly influence RNA folding, stability, localization, and interaction with other molecules.[2] Among these, Nthis compound (m2G), the methylation of the exocyclic amino group at position 2 of guanosine, plays a crucial role in maintaining the structural integrity and functional fidelity of RNA.[3] This guide synthesizes current knowledge to provide a comprehensive overview of the pivotal functions of m2G, with a particular focus on its impact on RNA stability.
Biogenesis and Distribution of this compound
The installation of m2G is a highly specific, enzyme-catalyzed process. The primary methyl group donor for this reaction is S-adenosyl-L-methionine (SAM), a universal co-substrate in methylation reactions.[4][5] In eukaryotes, a family of methyltransferases (MTases) is responsible for m2G formation, often functioning as part of larger protein complexes.
Key m2G Methyltransferases:
-
TRMT11 (Trm11 in yeast): In complex with its regulatory partner TRMT112, TRMT11 is responsible for installing m2G at position 10 (m2G10) of many cytoplasmic tRNAs.[4][5] The TRMT112 subunit is crucial for stabilizing and activating the catalytic TRMT11 subunit and contributes to substrate binding.[6][7]
-
THUMPD3: This enzyme, also found in a complex with TRMT112, methylates position 6 (m2G6) in specific tRNAs.[6]
-
THUMPD2: In a departure from tRNA modification, THUMPD2 targets U6 snRNA, a core component of the spliceosome, where it is essential for m2G formation.[6]
-
TRMT1: This enzyme is responsible for the N2,N2-dimethylguanosine (m22G) modification at position 26 of tRNAs, which often occurs via a two-step process involving an m2G intermediate.[2][8][9] Human TRMT1 can catalyze either m2G or m22G formation depending on the specific tRNA substrate.[9]
The substrate recognition by these enzymes is precise. For instance, the yeast Trm11-Trm112 complex requires the mature CCA terminus of the tRNA and the canonical G10-C25 base pair for efficient methylation, indicating it acts post-transcriptionally on correctly processed tRNAs.[10]
Caption: Enzymatic conversion of Guanosine to Nthis compound.
Table 1: Distribution and Enzymology of m2G Modification
| RNA Species | Position(s) | Responsible Enzyme(s) (Human) | Known Function |
| tRNA | G10 | TRMT11-TRMT112 Complex | Folding, stability, translation efficiency[4][6] |
| G6/G7 | THUMPD3-TRMT112 Complex | Translation efficiency[6] | |
| G26 | TRMT1 (as m2G or m22G precursor) | Structural integrity, preventing misfolding[8][9] | |
| snRNA | U6 snRNA (G72) | THUMPD2 | Pre-mRNA splicing[6] |
| rRNA | Multiple | (Varies by organism) | Ribosome structure and function[8][11] |
| mRNA | Internal | Trm11, Trm1 (yeast) | Impedes translation elongation[12][13] |
The Structural Role of m2G in RNA Stability
The addition of a methyl group to the N2 position of guanine has subtle but significant consequences for RNA structure and stability.
Direct Impact on Local Structure
Contrary to what might be assumed, studies have shown that substituting m2G for G in standard G-C Watson-Crick pairs or G-U wobble pairs does not significantly alter the thermodynamic stability of an RNA duplex; the modification is largely iso-energetic with an unmodified guanosine.[14][15] Its primary role is not to simply increase melting temperature but to enforce conformational specificity.
The N2-methyl group acts as a steric constraint. In tRNA, m2G10 is involved in maintaining the crucial L-shaped tertiary structure by contributing to the architecture of the tRNA core.[2][4] Similarly, the dimethylated m22G at position 26, which is preceded by m2G, prevents misfolding by precluding aberrant base pairing with cytosine and controlling the pairing mode with adenosine.[8][16] This has led to the concept of m2G-installing enzymes acting as "RNA chaperones," ensuring that tRNAs adopt their single, functionally active conformation.[8]
References
- 1. Emerging approaches for detection of methylation sites in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. iRNA-m2G: Identifying Nthis compound Sites Based on Sequence-Derived Information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRM11-TRM112 tRNA (m2G10) methyltransferase complex | SGD [yeastgenome.org]
- 5. Production of yeast (m2G10) methyltransferase (Trm11 and Trm112 complex) in a wheat germ cell-free translation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Required Elements in tRNA for Methylation by the Eukaryotic tRNA (Guanine- N2-) Methyltransferase (Trm11-Trm112 Complex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]
- 14. N this compound is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N this compound is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methylguanosine (m2G) as a Post-Transcriptional Modification
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to 2-Methylguanosine (m2G): A Subtle Mark with Significant Impact
Post-transcriptional RNA modifications, collectively known as the epitranscriptome, represent a critical layer of gene regulation. Among the more than 170 known chemical modifications, Nthis compound (m2G) is a conserved mark found across various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA)[1][2][3][4][5]. This modification involves the addition of a single methyl group to the exocyclic amine at the second position of the guanine base. While structurally subtle, this change has profound implications for RNA structure, function, and the regulation of fundamental cellular processes like protein synthesis and pre-mRNA splicing[1][5].
A. Chemical Structure and Properties
This compound is formed by the enzymatic transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the N2 position of a guanosine residue within an RNA molecule. This addition does not alter the Watson-Crick base-pairing face of the guanine, allowing it to still pair with cytosine. However, the presence of the methyl group can influence the local RNA structure and its interactions with proteins[2].
B. Overview of its Role as a Post-Transcriptional Modification
The biological functions of m2G are context-dependent, varying with its location within different RNA molecules. In the heavily modified tRNA, m2G is crucial for maintaining the structural integrity required for accurate translation[2]. In the spliceosomal snRNAs, it contributes to the efficiency of pre-mRNA splicing[1][5]. Emerging evidence also points to its presence in rRNA, where it may influence ribosome biogenesis, and in mRNA, where its role is an active area of investigation[3][4][6]. The enzymes that install, and potentially regulate, these marks are emerging as key players in cellular homeostasis and disease, making them attractive targets for therapeutic development.
II. Biogenesis of this compound: The Writer Complexes
The deposition of m2G is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases). In humans, these enzymes typically function as heterodimeric complexes, where a catalytic subunit is paired with and allosterically activated by the highly conserved protein TRMT112[1][7]. This modularity allows for precise targeting to different RNA substrates and positions.
A. The m2G Methyltransferase Machinery
-
TRMT11-TRMT112 Complex (tRNA G10): The complex of tRNA methyltransferase 11 (TRMT11) and TRMT112 is responsible for methylating guanosine at position 10 in the D-loop of specific tRNAs. This modification contributes to the overall structural stability of the tRNA molecule[1][5].
-
THUMPD3-TRMT112 Complex (tRNA G6): The THUMP domain-containing protein 3 (THUMPD3) in complex with TRMT112 catalyzes the formation of m2G at position 6 in the acceptor stem of a broad range of tRNAs[8]. The absence of this modification has been shown to impair global protein synthesis[1].
-
THUMPD2-TRMT112 Complex (snRNA U6): The elusive "orphan" modification on U6 snRNA, a core component of the spliceosome, was identified as m2G at position 72. The THUMPD2-TRMT112 complex is the writer responsible for this modification, highlighting a role for m2G in fine-tuning pre-mRNA splicing[1][5].
-
TRMT1 (tRNA G26): Unlike the others, tRNA methyltransferase 1 (TRMT1) is responsible for the formation of N2,N2-dimethylguanosine (m2,2G) at position 26 in the majority of cytoplasmic and mitochondrial tRNAs. This process occurs in a stepwise manner, with m2G being the intermediate. Therefore, TRMT1 possesses m2G methyltransferase activity.
B. The Role of the TRMT112 Activator
TRMT112 acts as a central hub protein that stabilizes and activates multiple methyltransferases. Its interaction is crucial for enhancing SAM binding to the catalytic subunit and for contributing to substrate recognition. The interactions between TRMT112 and its various MTase partners are mutually exclusive, suggesting a competitive mechanism for the regulation of different RNA modification pathways[1][7].
C. Biogenesis Pathway of m2G Modification
This diagram illustrates the central role of the activator protein TRMT112 in forming distinct heterodimeric complexes with catalytic subunits (TRMT11, THUMPD3, THUMPD2) to methylate specific guanosine residues on different RNA substrates.
Caption: Biogenesis pathway for Nthis compound (m2G) modification.
III. Functional Roles of m2G Across the Transcriptome
The functional consequence of an m2G modification is intimately tied to its location.
-
In Transfer RNA (tRNA): tRNAs are the most heavily modified RNA species. m2G modifications at positions G6, G10, and G26 are located at the junctions of helical stems and loops. These modifications are thought to prevent the formation of non-canonical base pairs and stabilize the rigid L-shaped tertiary structure of the tRNA, which is essential for its function in decoding mRNA and delivering the correct amino acid to the ribosome[2]. The synergistic absence of m2G at positions 6 and 10 has been shown to impair protein synthesis[1].
-
In Small Nuclear RNA (snRNA): The m2G modification at position 72 of U6 snRNA is located within the catalytic core of the spliceosome. Its presence is important for fine-tuning pre-mRNA splicing, although the precise mechanistic details are still under investigation[1][5].
-
In Ribosomal RNA (rRNA): Several m2G sites have been identified in bacterial rRNA, where they cluster in functionally important regions like the decoding center and the peptidyltransferase center[6][9]. In E. coli, the enzymes RsmC, RsmD, RlmG, and RlmL are responsible for these modifications[6][9]. In human 18S rRNA, the Bud23-TRMT112 complex is responsible for an m7G modification, but the specific writers for m2G in human rRNA are less characterized[5][10]. These modifications are hypothesized to stabilize the fine structure of rRNA and optimize ribosome function[9].
-
In Messenger RNA (mRNA): The presence of m2G in eukaryotic mRNA is an emerging area of research. Recent sensitive mass spectrometry studies have detected low levels of m2G in mRNA from S. cerevisiae[3][4]. Functional studies using in vitro translation systems suggest that the presence of m2G within an mRNA codon can impede the rate of amino acid addition by the ribosome, suggesting a potential role in modulating translation elongation[3][4]. The enzymes responsible for m2G deposition in mRNA are thought to be the same ones that modify tRNA, such as Trm11[3].
Quantitative Abundance of m2G
| RNA Type | Relative Abundance of m2G | Key Writer Enzyme(s) | Primary Location(s) | Reference(s) |
| tRNA | High | TRMT11, THUMPD3, TRMT1 | D-loop, Acceptor Stem, Anticodon Stem | [1],[8],[5] |
| snRNA | Moderate | THUMPD2 | U6 snRNA (Spliceosome Core) | [1],[5] |
| rRNA | Low to Moderate | RsmC/D, RlmG/L (in bacteria) | Decoding & Peptidyltransferase Centers | [6],[9] |
| mRNA | Low / Trace | Trm11 (in yeast) | Codon-dependent | [3],[4] |
IV. Regulation and Cellular Dynamics
The epitranscriptome is not static; it is dynamically regulated in response to cellular signaling and environmental cues.
-
Regulation of m2G Writer Expression and Activity: The activity of m2G methyltransferases can be regulated at the transcriptional level. For instance, the lncRNA THUMPD3-AS1 has been shown to be highly expressed in non-small cell lung cancer and regulates cellular self-renewal, suggesting a potential link to the regulation of THUMPD3 itself[11]. Furthermore, since the catalytic subunits require the activator TRMT112, the cellular levels and availability of TRMT112 could serve as a key regulatory point for m2G modification pathways[12]. The activity of these enzymes is also subject to post-translational modifications, which can influence their stability, localization, and interactions[12].
-
m2G Modification in Response to Cellular Stress: The landscape of tRNA modifications is known to change in response to cellular stress, such as hypoxia and oxidative stress. Studies have shown that exposure to hypobaric hypoxia alters the abundance of tRNA modifications, which in turn affects tRNA stability and leads to a reduction in overall protein synthesis[8][13][14]. This suggests that the regulation of m2G and other modifications is part of an adaptive cellular response to environmental challenges. For example, hepatic tRNA methyltransferase activity has been observed to double after 10 days of hypoxia in rats[6].
V. Methodologies for m2G Detection and Analysis
The study of m2G requires sensitive and specific analytical techniques. The two primary methodologies are quantitative mass spectrometry and antibody-based enrichment coupled with sequencing.
A. Quantitative Mass Spectrometry (LC-MS/MS) for Global m2G Quantification
Principle and Causality: This is the gold standard for the discovery and absolute quantification of RNA modifications. The method relies on the complete enzymatic digestion of purified RNA into individual nucleosides. These nucleosides are then separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). Each nucleoside has a unique retention time and mass-to-charge ratio, allowing for unambiguous identification and quantification against a standard curve of known amounts of purified nucleosides. The choice to digest the RNA completely to nucleosides, rather than fragments, allows for global quantification without sequence context but loses site-specific information.
-
RNA Isolation & Purification:
-
Isolate total RNA from cells or tissues using a standard Trizol or column-based method.
-
Self-Validation: Assess RNA integrity and purity using a Bioanalyzer and NanoDrop spectrophotometer. High-quality RNA (RIN > 9) is crucial.
-
To analyze a specific RNA species (e.g., tRNA, mRNA), purify the desired fraction from the total RNA pool. For tRNA, this can be done using size-selection gel electrophoresis. For mRNA, use oligo(dT) magnetic beads.
-
-
Enzymatic Digestion to Nucleosides:
-
In a nuclease-free tube, combine 1-5 µg of purified RNA with a digestion master mix. A typical mix includes Nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to remove the 5'-phosphate).
-
Incubate at 37°C for 2-4 hours.
-
Causality: Complete digestion to the nucleoside level is essential for accurate quantification and separation by reversed-phase LC.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into an LC-MS/MS system.
-
Liquid Chromatography: Separate the nucleosides on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)[1].
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Detect m2G using Multiple Reaction Monitoring (MRM) by monitoring the specific transition from the precursor ion (m/z 298.1) to a characteristic product ion (m/z 166.1).
-
Causality: MRM provides high sensitivity and specificity by filtering for both the parent mass and a specific fragment mass, reducing chemical noise.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of purified m2G and canonical nucleosides (A, C, G, U).
-
Calculate the amount of m2G in the sample by comparing its peak area to the standard curve.
-
Normalize the amount of m2G to the amount of one of the canonical nucleosides (e.g., guanosine) to express the abundance as a ratio (e.g., m2G/G).
-
References
- 1. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RFhy-m2G: Identification of RNA Nthis compound modification sites based on random forest and hybrid features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]
- 5. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribosomal RNA guanine-(N2)-methyltransferases and their targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human TRMT112-Methyltransferase Network Consists of Seven Partners Interacting with a Common Co-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THUMPD3 regulates alternative splicing of ECM transcripts in human lung cancer cells and promotes proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. THUMPD3-AS1 Is Correlated With Non-Small Cell Lung Cancer And Regulates Self-Renewal Through miR-543 And ONECUT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post‐Translational Modifications of RNA‐Modifying Proteins in Cellular Dynamics and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of small molecule inhibitors for protein N-terminal methyltransferase - Rong Huang [grantome.com]
- 14. m1A Post-Transcriptional Modification in tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Methylguanosine (m2G) in tRNA: A Technical Guide for Researchers
Abstract
The epitranscriptome, the collection of chemical modifications to RNA, adds a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, those found in transfer RNA (tRNA) are particularly abundant and functionally significant. This technical guide provides an in-depth exploration of 2-methylguanosine (m2G), a conserved modification found at key positions within the tRNA structure. We will delve into the biosynthesis of m2G, its crucial functions in maintaining tRNA structure and stability, and its synergistic role in ensuring efficient and accurate protein synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to investigate the multifaceted functions of m2G. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, this document aims to be a valuable resource for advancing our understanding of tRNA biology and its implications in health and disease.
Introduction: The Significance of tRNA Modifications
Transfer RNA (tRNA) molecules are central to the process of translation, serving as the adaptor molecules that decode the genetic information in messenger RNA (mRNA) into the amino acid sequence of proteins.[1] For tRNAs to perform this function with high fidelity, they must adopt a precise L-shaped tertiary structure. This intricate folding is heavily reliant on a vast array of post-transcriptional modifications.[2] These chemical alterations, ranging from simple methylations to complex additions, are critical for tRNA stability, proper folding, and interaction with the ribosome and aminoacyl-tRNA synthetases.[3][4] Dysregulation of these modifications has been linked to a variety of human pathologies, including neurodevelopmental disorders and cancer.[5][6]
Among these modifications, this compound (m2G) is a methylation of the guanosine base at the N2 position.[7] It is predominantly found at positions 6, 7, and 10 of cytosolic and mitochondrial tRNAs, located at the junction of the acceptor stem and the D-arm.[8][9] This guide will provide a comprehensive overview of the enzymatic machinery responsible for m2G deposition, its structural and functional consequences for the tRNA molecule, and detailed methodologies for its study.
Biosynthesis of this compound: The TRMT11 and THUMPD3 Methyltransferases
The formation of m2G in human tRNAs is primarily catalyzed by two key methyltransferase enzymes: TRMT11 and THUMPD3.[10][11] These enzymes are responsible for methylating guanosine at position 10 (m2G10) and positions 6 and 7 (m2G6/7), respectively.[12][13] Both TRMT11 and THUMPD3 require a cofactor, TRMT112, for their activity.[13] TRMT112 acts as a universal activator for several methyltransferases, enhancing their stability and catalytic function.[14]
The catalytic process involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the N2 position of the guanine base. The absence of either TRMT11 or THUMPD3 leads to a significant reduction in the total levels of m2G in tRNA, with the simultaneous knockout of both enzymes resulting in an almost complete loss of this modification.[10]
The Structural and Functional Importance of this compound
The presence of m2G at the acceptor stem-D-arm junction is critical for maintaining the correct L-shaped tertiary structure of tRNA. While the single methyl group of m2G does not disrupt Watson-Crick base pairing with cytosine, it plays a subtle yet crucial role in stabilizing the local RNA structure.[8]
Impact on tRNA Folding and Stability
The methylation at the N2 position of guanine can prevent the formation of alternative, non-functional tRNA conformations, effectively acting as an RNA chaperone to guide the molecule into its biologically active fold.[4][15] The absence of m2G can lead to tRNA misfolding, which in turn can make the tRNA susceptible to degradation.[15] While direct quantitative data on the effect of m2G on tRNA melting temperature is an area of active research, the stabilizing role of other modifications in the tRNA core suggests that m2G contributes to the overall thermal stability of the molecule.[14][16] For instance, a combination of modifications has been shown to increase tRNA melting temperature by nearly 10°C in thermophiles.[14]
Synergistic Role in Protein Synthesis
While the absence of m2G does not appear to significantly affect tRNA aminoacylation, it has a notable impact on overall protein synthesis.[10] Studies have shown that the concomitant loss of m2G at positions 6, 7, and 10 impairs global protein synthesis, suggesting a synergistic function of these modifications.[10] This impairment is not due to a reduction in tRNA stability or charging but likely stems from a less efficient interaction of the improperly folded tRNA with the ribosome. The precise mechanism by which m2G influences translational efficiency is an area of ongoing investigation.
| Cell Line | Genotype | m2G Levels (relative to parental) |
| HCT116 | Parental | 100% |
| HCT116 | TRMT11 KO | ~60% |
| HCT116 | THUMPD3 KO | ~80% |
| HCT116 | TRMT11/THUMPD3 double KO | ~15% |
| Table 1: Relative m2G levels in total tRNA from HCT116 knockout cell lines, as determined by LC-HRMS. Data synthesized from Wang et al. (2023).[10] |
Experimental Methodologies for the Study of this compound
Investigating the function of m2G requires a combination of biochemical and molecular biology techniques. This section provides detailed protocols for the key experiments used to analyze m2G in tRNA.
Quantification of this compound by HPLC-Coupled Mass Spectrometry (HPLC-MS)
This protocol outlines the steps for the sensitive and quantitative analysis of m2G in total tRNA.[17][18]
Protocol 4.1.1: tRNA Isolation and Digestion
-
tRNA Purification: Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., TRIzol). Purify the tRNA fraction using HPLC or other size-selection methods.
-
Enzymatic Hydrolysis:
-
To 5-10 µg of purified tRNA, add nuclease P1 (2U) in 10 mM ammonium acetate (pH 5.3) and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
Terminate the reaction by filtering the sample through a 10-kDa molecular weight cutoff filter.
-
Protocol 4.1.2: HPLC-MS Analysis
-
Chromatographic Separation: Resolve the digested nucleosides on a C18 reversed-phase HPLC column using a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry Detection: Couple the HPLC to a tandem quadrupole mass spectrometer (QQQ) operating in dynamic multiple reaction monitoring (MRM) mode.
-
Quantification: Identify m2G based on its specific retention time and mass-to-charge ratio (m/z). Quantify the relative amount of m2G by comparing its peak area to that of a canonical nucleoside (e.g., guanosine). For absolute quantification, use an external calibration curve with a synthetic m2G standard.[17]
In Vitro Aminoacylation Assay
This non-radioactive assay is used to determine if the absence of m2G affects the ability of a tRNA to be charged with its cognate amino acid by its aminoacyl-tRNA synthetase (aaRS).
Protocol 4.2.1: Preparation of tRNA and aaRS
-
In Vitro Transcription of tRNA: Synthesize the tRNA of interest with and without the m2G modification using in vitro transcription with T7 RNA polymerase. Purify the transcribed tRNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Purification of aaRS: Overexpress and purify the cognate aaRS using standard protein purification techniques.
Protocol 4.2.2: Aminoacylation Reaction and Analysis
-
Reaction Setup: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 10 mM DTT, 6 mM ATP), combine the in vitro transcribed tRNA, the purified aaRS, and the cognate amino acid.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Biotinylation and Streptavidin Conjugation:
-
Biotinylate the α-amino group of the charged amino acid using a biotin-NHS ester.
-
Add streptavidin to the reaction, which will bind to the biotinylated aminoacyl-tRNA.
-
-
Gel Electrophoresis: Separate the reaction products on a denaturing PAGE/urea gel. The streptavidin-conjugated aminoacyl-tRNA will migrate slower than the uncharged tRNA.
-
Quantification: Stain the gel and quantify the band intensities to determine the percentage of aminoacylated tRNA.
Analysis of Global Protein Synthesis
To assess the impact of m2G on overall translational activity, several methods can be employed. Polysome profiling by sucrose density gradient centrifugation is a classic technique to visualize the distribution of ribosomes on mRNAs.
Protocol 4.3.1: Polysome Profiling
-
Cell Lysis: Lyse cells in a buffer containing cycloheximide to "freeze" ribosomes on the mRNA.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in centrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed.
-
Fractionation and Analysis: Fractionate the gradient and measure the absorbance at 260 nm to generate a polysome profile. A decrease in the polysome-to-monosome ratio in cells lacking m2G would indicate a defect in translation.
Alternatively, in vivo labeling techniques can provide a more direct measure of protein synthesis rates.
Protocol 4.3.2: In Vivo Non-Canonical Amino Acid Tagging
-
Metabolic Labeling: Culture cells in the presence of a non-canonical amino acid analog, such as azidohomoalanine (AHA) or O-propargyl-puromycin (OP-Puro), which will be incorporated into newly synthesized proteins.[5][19]
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a fluorescent probe to the incorporated amino acid analog.
-
Detection and Quantification: The amount of newly synthesized protein can be quantified by fluorescence microscopy, flow cytometry, or western blotting.[3]
Relevance in Disease and Drug Development
Given the fundamental role of tRNA modifications in maintaining translational fidelity and efficiency, it is not surprising that defects in the enzymes that install these modifications are linked to human diseases. While direct links between m2G and specific diseases are still being elucidated, the observation that the absence of m2G impairs cell proliferation highlights its importance in cellular health.[10]
The enzymes responsible for m2G formation, TRMT11 and THUMPD3, represent potential targets for therapeutic intervention. Developing small molecule inhibitors of these methyltransferases could be a strategy for diseases characterized by aberrant translational control, such as certain cancers. Furthermore, understanding the role of m2G in tRNA stability and function is crucial for the development of tRNA-based therapeutics.
Conclusion
This compound is a vital modification in tRNA that plays a multifaceted role in ensuring the fidelity of protein synthesis. From its precise installation by the TRMT11 and THUMPD3 methyltransferases to its function in maintaining the structural integrity of tRNA, m2G is a key player in the epitranscriptomic regulation of translation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the functions of m2G and its implications in health and disease. As our understanding of the epitranscriptome continues to expand, the study of individual modifications like m2G will undoubtedly reveal new layers of biological regulation and open up novel avenues for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THUMPD3–TRMT112 is a m2G methyltransferase working on a broad range of tRNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THUMPD3-TRMT112 is a m2G methyltransferase working on a broad range of tRNA substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for monitoring and measurement of protein translation in time and space - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. citeab.com [citeab.com]
- 19. benchchem.com [benchchem.com]
natural occurrence of 2-Methylguanosine in different organisms
An In-depth Technical Guide to the Natural Occurrence of 2-Methylguanosine
Abstract
Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, represent a critical layer of gene expression regulation. Among the more than 170 known modifications, Nthis compound (m2G) is a universally conserved modification found in all three domains of life: Eukarya, Bacteria, and Archaea.[1] Initially identified in abundant non-coding RNAs, its role and presence are now understood to extend across various RNA species, influencing their structure, stability, and function. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its distribution across different organisms and RNA types, the enzymatic machinery responsible for its synthesis, its functional implications in cellular processes, and the state-of-the-art methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal RNA modification.
Introduction to this compound (m2G)
This compound (m2G) is a modified purine nucleoside in which a methyl group is added to the exocyclic amine at the N2 position of a guanosine residue within an RNA molecule.[2] This seemingly simple modification has profound effects on the biological functions of RNA. Unlike modifications that disrupt Watson-Crick base pairing, the methyl group of m2G is positioned in the minor groove of the RNA helix, allowing it to maintain canonical base pairing with cytidine.[1] However, its presence influences the local RNA structure, stability, and interactions with proteins, thereby modulating fundamental cellular processes.[1][3] The conservation of m2G from archaea to humans underscores its fundamental importance in RNA biology.[1]
Distribution of this compound Across RNA Species and Organisms
The decoration of RNA with m2G is not random; it occurs at specific positions within distinct RNA types, highlighting its specialized roles. While predominantly found in transfer RNA (tRNA), its presence has been confirmed in ribosomal RNA (rRNA), small nuclear RNA (snRNA), and, more recently, messenger RNA (mRNA).[1][4]
Transfer RNA (tRNA)
tRNA is the most heavily modified RNA species, and m2G is a common modification found in tRNAs from eukaryotes, bacteria, archaea, mitochondria, and chloroplasts.[1] Its placement is highly specific and crucial for tRNA structure and function. Key locations include:
-
Position 10: Located in the D-arm, m2G10 is installed by the conserved Trm11/TRMT11 family of enzymes and is found from archaea through eukaryotes.[1][5] It helps terminate the D-arm and forms tertiary interactions that stabilize the tRNA's L-shaped structure.[1]
-
Position 26: Situated in the hinge region between the D-arm and the anticodon stem, this modification is often an intermediate. In most eukaryotic cytosolic tRNAs, m2G26 is further methylated to form N2,N2-dimethylguanosine (m2,2G).[1]
-
Positions 6 and 7: Found at the base of the acceptor stem, m2G at these positions helps maintain the helical structure required for aminoacylation and ribosomal processing.[1][5]
Ribosomal RNA (rRNA)
In prokaryotes, m2G is a known modification within rRNA, which forms the catalytic core of the ribosome.[1] These modifications are typically located in functionally important regions, such as the peptidyl transferase center, where they are thought to help stabilize the complex rRNA structure and fine-tune ribosome function during protein synthesis.[3]
Small Nuclear RNA (snRNA)
In higher eukaryotes, m2G is found in U6 snRNA, a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[5][6] The modification, identified at position 72 in rodents, is located within the catalytic core of the spliceosome, suggesting a role in modulating splicing efficiency and accuracy.[5]
Messenger RNA (mRNA)
The discovery of internal modifications within mRNA has opened a new frontier in epitranscriptomics. Recent sensitive analytical techniques have identified low levels of m2G in the mRNA of Saccharomyces cerevisiae.[4][7] While its abundance is much lower than in tRNA, its presence suggests a potential role in regulating mRNA translation, stability, or localization.[4] Studies have shown that the presence of m2G within an mRNA codon can impede the rate of amino acid addition by the ribosome, indicating a direct impact on translation elongation.[4][7]
| RNA Type | Organism Domain(s) | Typical Location(s) | Known Function(s) |
| tRNA | Eukarya, Bacteria, Archaea | Positions 6, 7, 10, 26 | Structural stability, folding, translation regulation |
| rRNA | Bacteria, Archaea | Functionally important regions (e.g., peptidyl transferase center) | Ribosome structure stabilization, modulating translation |
| snRNA | Higher Eukaryotes | U6 snRNA (catalytic core) | Fine-tuning pre-mRNA splicing |
| mRNA | Eukaryotes (S. cerevisiae) | Internal codons | Modulating translation elongation speed |
Biosynthesis of this compound: The Methyltransferase "Writers"
The installation of m2G is catalyzed by a specific class of enzymes known as RNA methyltransferases (MTases), which act as epitranscriptomic "writers." These enzymes utilize S-adenosyl-L-methionine (SAM) as the primary methyl donor. The human genome encodes several key m2G MTases, often working in complex with regulatory partners.
-
TRMT11: In humans, TRMT11 is responsible for methylating guanosine at position 10 of specific tRNAs.[5][8] Its activity is dependent on an allosteric activator protein, TRMT112.[5]
-
THUMPD3: This enzyme catalyzes the formation of m2G at position 6 of human tRNAs, also in a TRMT112-dependent manner.[5][8]
-
THUMPD2: THUMPD2 has been identified as the elusive MTase required for m2G formation in U6 snRNA, linking this modification directly to the splicing machinery.[5][6][8]
-
Trm1/TRMT1: While primarily known for converting m2G to m2,2G at position 26 in tRNA, Trm1 activity inherently involves the creation of the m2G intermediate.[1]
The activity of these MTases is highly regulated, ensuring the precise placement of m2G marks. The TRMT112 protein acts as a central hub, interacting with and stabilizing multiple MTases, thereby coordinating different modification events.[5][6]
Caption: Enzymatic synthesis of this compound (m2G) by methyltransferases.
Functional Significance and Disease Implications
The precise placement of m2G modifications is critical for a range of cellular functions. Dysregulation of the enzymes that install these marks has been linked to several human diseases.
-
Translational Regulation: In tRNA, m2G modifications are vital for maintaining the structural integrity required for efficient and accurate protein synthesis. The absence of m2G at key positions can impair tRNA stability and folding, leading to reduced translation.[5]
-
Pre-mRNA Splicing: The m2G mark in U6 snRNA, installed by THUMPD2, is important for fine-tuning the pre-mRNA splicing process, a critical step in eukaryotic gene expression.[5][6]
-
Cell Proliferation: The combined action of tRNA m2G MTases like TRMT11 and THUMPD3 is important for optimal protein synthesis and, consequently, for normal cell proliferation. Their absence can negatively impact the growth of cells.[5][8]
-
Disease Link: The dysregulation of RNA modifications and their associated enzymes has been implicated in various human pathologies, including neurodevelopmental disorders and cancers.[5][6] The enzymes responsible for m2G synthesis are emerging as potential targets for therapeutic intervention.
Methodologies for Detection and Quantification
Accurate detection and quantification are essential for studying the roles of m2G. The gold-standard approach involves the enzymatic hydrolysis of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.
Core Experimental Workflow
The fundamental process involves three key stages:
-
RNA Isolation and Purification: High-purity RNA is isolated from the cells or tissues of interest. For mRNA analysis, poly(A) selection is required to remove highly abundant non-coding RNAs.
-
Enzymatic Digestion: The purified RNA is completely digested into single nucleosides using a combination of enzymes, such as nuclease P1 followed by bacterial alkaline phosphatase.[4][7]
-
Analytical Detection: The resulting mixture of nucleosides is analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][9]
Caption: General workflow for the detection of m2G via LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: RNA Digestion to Nucleosides for LC-MS/MS Analysis
Causality: This two-step enzymatic digestion is critical for complete hydrolysis of RNA into individual nucleosides without degradation of the modifications themselves. Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides, and alkaline phosphatase subsequently removes the phosphate group, which is necessary for optimal separation and detection by reverse-phase LC-MS.
-
Preparation: In a sterile microcentrifuge tube, combine 100-500 ng of purified RNA with nuclease P1 buffer.
-
First Digestion: Add 1-2 units of Nuclease P1. Incubate the reaction at 37°C for 2 hours.
-
Second Digestion: Add bacterial alkaline phosphatase (or a thermosensitive variant) and its corresponding buffer to the reaction mixture.
-
Incubation: Incubate at 37°C for an additional 2 hours. If using a heat-labile phosphatase, a higher temperature can be used for a shorter time.
-
Termination: Stop the reaction by adding a solvent like acetonitrile or by filtration to remove the enzymes.
-
Analysis: The resulting nucleoside mixture is now ready for direct injection into an LC-MS/MS system.
Protocol 2: Quantification of m2G by LC-MS/MS
Causality: This method provides the highest sensitivity and specificity. Reverse-phase liquid chromatography separates the nucleosides based on their hydrophobicity.[10] Tandem mass spectrometry then identifies m2G by its unique mass-to-charge ratio (m/z) and a specific fragmentation pattern (Selected Reaction Monitoring, SRM), allowing for precise quantification even at very low abundance.[11]
-
Chromatographic Separation:
-
Inject the digested nucleoside sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) to elute the nucleosides. The retention time of m2G will be distinct from the canonical guanosine and other modified nucleosides.[1]
-
-
Mass Spectrometry Detection:
-
The column eluent is directed into an electrospray ionization (ESI) source connected to a triple quadrupole mass spectrometer.
-
Operate the mass spectrometer in positive ion, Selected Reaction Monitoring (SRM) mode.
-
Monitor the specific mass transition for m2G (parent ion -> fragment ion).
-
-
Quantification:
-
Generate a standard curve using a pure, quantified m2G standard.
-
Calculate the concentration of m2G in the biological sample by comparing its peak area to the standard curve. The amount is typically normalized to the amount of canonical guanosine.
-
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography, detection by UV absorbance at ~260 nm. | Cost-effective, simple, good for quantifying abundant modifications.[9] | Lower sensitivity, can be difficult to resolve co-eluting isomers. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | Gold standard; highly sensitive and specific, allows for absolute quantification.[1][10] | Requires specialized equipment and expertise. |
| Antibody-based | Uses antibodies specific to m2G for detection (e.g., dot blot). | Can provide qualitative information on presence. | Often cross-reactive, not quantitative, does not provide positional information. |
Conclusion and Future Directions
This compound is a fundamental and widespread RNA modification that plays a crucial role in fine-tuning gene expression across all domains of life. Its presence in tRNA, rRNA, snRNA, and mRNA underscores its functional versatility, from ensuring the structural integrity of RNA molecules to modulating complex processes like protein synthesis and pre-mRNA splicing. The development of highly sensitive LC-MS/MS techniques has been instrumental in uncovering the breadth of its distribution and function.
Future research will likely focus on several key areas:
-
The mRNA m2G Epitranscriptome: Comprehensive, transcriptome-wide mapping of m2G in mRNA across different cell types and conditions is needed to fully understand its regulatory roles.
-
Dynamic Regulation: Investigating how the expression and activity of m2G methyltransferases are regulated in response to cellular signals and environmental stress will provide insights into the dynamic nature of this modification.
-
Therapeutic Potential: Given the links between m2G-modifying enzymes and diseases like cancer, these proteins represent promising targets for the development of novel therapeutic agents.
A deeper understanding of this compound will continue to illuminate the complex and elegant ways in which RNA modifications contribute to the regulation of biological systems.
References
- 1. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. This compound | C11H15N5O5 | CID 135501934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epitranscriptome - Wikipedia [en.wikipedia.org]
- 4. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]
- 5. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
A Technical Guide to the Cellular Biosynthesis of 2-Methylguanosine: From Enzymatic Machinery to Functional Significance
Abstract
Post-transcriptional modifications of RNA are a critical layer of gene regulation, expanding the functional capacity of the four canonical ribonucleosides. Among these, N2-methylguanosine (m2G) is a highly conserved modification found predominantly in transfer RNA (tRNA) and ribosomal RNA (rRNA) across eukaryotes and archaea. This modification, particularly at position 10 of tRNA, plays a crucial role in maintaining the structural integrity and stability of the molecule, thereby ensuring fidelity in protein synthesis. This guide provides an in-depth examination of the m2G biosynthetic pathway, detailing the core enzymatic complex, the reaction mechanism, its biological importance, and a validated experimental protocol for its characterization in vitro. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental cellular process.
Introduction: The Significance of Nthis compound (m2G)
Nthis compound (m2G) is a modified nucleoside where a methyl group is added to the exocyclic amine at the N2 position of guanosine.[1][2] This seemingly simple modification is a product of a complex, highly specific enzymatic process and is integral to the function of non-coding RNAs.[1] Found at key structural locations, such as the junction between the acceptor stem and D-arm in tRNAs, m2G contributes directly to the molecule's proper folding and overall stability.[1][3][4] The absence or dysregulation of m2G has been linked to impaired protein synthesis and reduced cell proliferation, underscoring its importance in cellular homeostasis.[5][6][7] Understanding the pathway that synthesizes m2G is therefore fundamental to appreciating its role in health and disease.
The Core Machinery: The Trm11-Trm112 Methyltransferase Complex
The primary catalyst for the formation of m2G at position 10 (m2G10) in eukaryotic cytoplasmic tRNA is a heterodimeric enzyme complex composed of two protein subunits: Trm11 and Trm112.[3][8][9][10][11]
-
Trm11 (TRMT11 in humans): This subunit is the catalytic core of the complex.[8][9][10] It belongs to the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily, containing the characteristic Rossmann fold required for binding the methyl donor, SAM.[12][13]
-
Trm112 (TRMT112 in humans): This protein acts as an essential activator and stabilizing partner for Trm11.[12][14] Trm112 is a putative zinc-binding protein that, on its own, possesses no catalytic activity for this reaction but is indispensable for the function of Trm11.[8][9][10][14] Interestingly, Trm112 serves as a regulatory hub, forming complexes with several other methyltransferases that target different substrates, including tRNA, rRNA, and translation termination factors.[5][6][8][10]
The biosynthesis of m2G is a classic transmethylation reaction. The Trm11-Trm112 complex utilizes S-adenosyl-L-methionine (SAM) as the donor for the chemically reactive methyl group.[2][3][4][14] SAM is a universal co-substrate involved in numerous biological methylation events.[15][16] Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[15][17]
The Biosynthetic Pathway: A Mechanistic Overview
The synthesis of m2G is a targeted, post-transcriptional event occurring on a folded tRNA substrate. The process can be summarized in the following key steps:
-
Substrate Recognition: The Trm11-Trm112 complex recognizes and binds to a specific, unmodified tRNA precursor molecule.[13] This recognition is highly specific for the guanosine at position 10.
-
SAM Binding: The catalytic Trm11 subunit binds a molecule of SAM, positioning its reactive methyl group in the active site.
-
Methyl Transfer: Trm11 catalyzes the nucleophilic attack from the N2-amino group of the target guanosine onto the methyl group of SAM.
-
Product Formation: A methyl group is covalently attached to the guanosine, forming Nthis compound. SAM is concomitantly converted to SAH.
-
Product Release: The complex releases the modified tRNA and SAH, becoming available for another catalytic cycle.
The entire pathway is a finely tuned process ensuring that methylation occurs at the correct position on the correct RNA molecule, which is crucial for the tRNA's subsequent function in translation.
Experimental Analysis: In Vitro Characterization of tRNA Methyltransferase Activity
To validate and quantify the activity of the Trm11-Trm112 complex, an in vitro methylation assay is the gold standard. This protocol provides a robust framework for measuring the incorporation of a methyl group onto a tRNA substrate.
Rationale: This assay relies on purified, recombinant components to isolate the specific activity of the methyltransferase. The use of radiolabeled SAM ([³H]-SAM) provides a highly sensitive method for detecting and quantifying the methylation event. By measuring the amount of radioactivity transferred to the tRNA, one can determine the enzyme's kinetic parameters.
Detailed Step-by-Step Protocol:
-
Recombinant Protein Expression and Purification:
-
1.1. Clone the coding sequences for Trm11 and Trm112 into suitable expression vectors (e.g., pET vectors with His-tags) for E. coli expression.
-
1.2. Transform the vectors into an appropriate E. coli strain (e.g., BL21(DE3)).
-
1.3. Induce protein expression with IPTG and grow the cells at a reduced temperature (e.g., 18°C) to improve protein solubility.
-
1.4. Harvest the cells, lyse them, and purify the His-tagged Trm11 and Trm112 proteins separately using nickel-affinity chromatography.
-
1.5. Further purify the proteins using size-exclusion chromatography to ensure high purity and proper folding. The active complex can be formed by co-expression or by mixing the purified subunits.
-
Causality: Recombinant expression provides a large, homogenous quantity of the enzyme, free from other cellular methyltransferases that could confound results.
-
-
Preparation of Unmodified tRNA Substrate:
-
2.1. Synthesize an unmodified tRNA transcript (e.g., yeast tRNAPhe) in vitro using T7 RNA polymerase from a linearized plasmid DNA template.
-
2.2. Purify the tRNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure it is full-length and free of abortive transcripts.
-
2.3. Refold the purified tRNA by heating it to 80°C for 3 minutes, followed by slow cooling to room temperature in a buffer containing MgCl₂ to ensure proper tertiary structure formation.
-
Causality: An in vitro transcribed tRNA lacks any pre-existing modifications, providing a clean substrate to ensure that any detected methylation is due to the enzymatic activity being assayed.
-
-
In Vitro Methylation Reaction:
-
3.1. Prepare a master mix of the reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
3.2. Set up the reactions in a total volume of 25-50 µL. To each reaction tube, add:
-
Reaction Buffer
-
Purified Trm11-Trm112 complex (e.g., 100-500 nM)
-
Refolded, unmodified tRNA substrate (e.g., 1 µM)
-
[³H]-S-adenosylmethionine (as the methyl donor, at a specific activity of ~10 Ci/mmol, final concentration 1 µM)
-
-
3.3. Initiate the reaction by adding the enzyme complex. Incubate at a suitable temperature (e.g., 30°C) for a defined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Causality: Using a radioactive methyl donor ([³H]-SAM) allows for direct and highly sensitive quantification of the transferred methyl group.
-
-
Quantification of tRNA Methylation:
-
4.1. Terminate the reaction by spotting the entire reaction volume onto DE81 ion-exchange filter paper discs.
-
4.2. Wash the filter discs three times for 10 minutes each in a large volume of 50 mM ammonium bicarbonate to remove unincorporated [³H]-SAM. The negatively charged tRNA will remain bound to the positively charged DEAE-cellulose paper.
-
4.3. Perform a final wash with ethanol to dry the discs.
-
4.4. Place the dried discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Causality: This filter-binding method is a classic and effective way to separate the large, radiolabeled tRNA product from the small, unincorporated radiolabeled SAM substrate.
-
-
Data Analysis:
-
5.1. Convert the measured counts per minute (CPM) to moles of incorporated methyl groups using the specific activity of the [³H]-SAM.
-
5.2. Plot the moles of product formed over time to determine the initial reaction velocity.
-
5.3. By varying the concentration of one substrate (e.g., tRNA) while keeping the other (SAM) saturated, Michaelis-Menten kinetics can be performed to determine the Km and kcat values.
-
Summary of Kinetic Parameters
The kinetic parameters derived from the in vitro assay provide quantitative insight into the enzyme's efficiency and substrate affinity. While specific values vary by organism and substrate, typical data for a tRNA methyltransferase are summarized below.
| Parameter | Description | Typical Value Range |
| Km (tRNA) | Michaelis constant for the tRNA substrate. Reflects the concentration of tRNA required to achieve half-maximal reaction velocity. A lower Km indicates higher affinity. | 0.1 - 5 µM |
| Km (SAM) | Michaelis constant for the SAM co-substrate. Reflects the affinity for the methyl donor. | 1 - 20 µM |
| kcat | Turnover number. Represents the number of substrate molecules converted to product per enzyme molecule per second. | 0.01 - 1 s⁻¹ |
| kcat/Km | Catalytic efficiency. A measure of how efficiently the enzyme converts substrate to product at low substrate concentrations. | 10³ - 10⁶ M⁻¹s⁻¹ |
Conclusion and Future Directions
The biosynthesis of Nthis compound is a highly conserved and essential pathway that ensures the structural and functional integrity of tRNA. The Trm11-Trm112 complex stands as the central player in this process for m2G10, exemplifying the elegant precision of cellular RNA modification machinery. The methodologies described herein provide a clear path for the detailed biochemical and kinetic characterization of this and other RNA methyltransferases. As the field of epitranscriptomics expands, a deeper understanding of these fundamental modification pathways will be paramount. Future research will likely focus on the role of m2G dysregulation in human diseases, such as cancer and neurological disorders, potentially positioning the Trm11-Trm112 complex as a novel therapeutic target.
References
- 1. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. TRM11-TRM112 tRNA (m2G10) methyltransferase complex | SGD [yeastgenome.org]
- 4. TRM11-TRM112 tRNA (m2G10) methyltransferase complex | SGD [yeastgenome.org]
- 5. academic.oup.com [academic.oup.com]
- 6. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trm11p and Trm112p are both required for the formation of this compound at position 10 in yeast tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Trm11p and Trm112p Are both Required for the Formation of this compound at Position 10 in Yeast tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | TRM11:TRM112 methylates guanosine-10 in tRNA yielding N(2)-methylguanosine-10 [reactome.org]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. Production of yeast (m2G10) methyltransferase (Trm11 and Trm112 complex) in a wheat germ cell-free translation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
enzymatic synthesis of 2-Methylguanosine by methyltransferases
An In-Depth Technical Guide to the Enzymatic Synthesis of 2-Methylguanosine by Methyltransferases
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound (m2G), a critical post-transcriptional modification in tRNA. We delve into the molecular machinery, focusing on the Trm11-Trm112 methyltransferase complex, its mechanism of action, and the pivotal role of S-adenosyl-L-methionine (SAM) as the methyl donor. This document is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also a field-proven, step-by-step protocol for the in vitro synthesis and subsequent analysis of m2G. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip scientists with the expertise to successfully replicate and innovate upon these methods.
Introduction: The Significance of Nthis compound (m2G)
Post-transcriptional modifications of RNA are fundamental to regulating gene expression and function. Among the more than 150 known modifications, methylation is one of the most prevalent.[1] Nthis compound (m2G), the methylation of guanosine at the N2 position of the purine ring, is a conserved modification found in archaeal and eukaryotic transfer RNAs (tRNAs).[2] Specifically, m2G at position 10 (m2G10) of the D-arm of tRNA is believed to play a crucial role in stabilizing the tertiary structure of the tRNA molecule, thereby ensuring its proper function in translation.[3]
The enzymatic machinery responsible for this precise modification is a heterodimeric complex composed of the Trm11 catalytic subunit and its activating partner, Trm112.[3][4][5] This guide will illuminate the function of this complex and provide a robust framework for its application in the laboratory.
Core Principles of Enzymatic Guanosine Methylation
The synthesis of m2G is a highly specific enzymatic reaction catalyzed by the Trm11-Trm112 complex, a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase (MTase) superfamily.[2][3][6]
The Trm11-Trm112 Methyltransferase Complex
In eukaryotes, the formation of m2G10 is catalyzed by a protein complex where Trm11 serves as the catalytic core and Trm112 functions as an essential co-factor.[4][5][7]
-
Trm11: This protein contains the canonical Rossmann-fold characteristic of Class I MTases, which forms the binding pocket for the methyl donor, SAM.[2][3] It is the subunit that directly catalyzes the methyl transfer.
-
Trm112: This small, evolutionarily conserved protein is a "hub" that interacts with and activates several methyltransferases, including Trm11.[3][5][8] Trm112 is critical for the structural integrity, stability, and enzymatic activity of Trm11; it enhances both SAM and tRNA substrate binding.[3][8] The deletion of Trm112 often results in severe growth defects, highlighting its broader importance in cellular metabolism.[4]
The Catalytic Mechanism
The core of the reaction is a SN2 nucleophilic substitution.[6][9] The exocyclic N2-amino group of the guanosine residue in the tRNA substrate acts as the nucleophile. It attacks the electrophilic methyl group of SAM, which is bound within the Trm11 active site. The positive charge on the sulfonium atom of SAM makes it an excellent methyl donor.[6][9] This transfer results in the formation of Nthis compound within the tRNA and the byproduct S-adenosyl-L-homocysteine (SAH).
Caption: The catalytic cycle of m2G synthesis by the Trm11-Trm112 complex.
A critical consideration in reaction design is that the byproduct, SAH, is a potent feedback inhibitor of many methyltransferases.[6][10] Its accumulation can significantly slow down or halt the reaction.
In-Depth Protocol: In Vitro Synthesis of m2G-Modified tRNA
This protocol provides a robust method for the enzymatic synthesis of m2G in a target tRNA transcript. The self-validating nature of this protocol lies in the systematic inclusion of controls and defined analytical endpoints.
Reagent & Enzyme Preparation
-
Enzyme: Purified recombinant Trm11-Trm112 complex.
-
Expert Insight: The enzyme complex can be unstable upon dilution.[2] It is recommended to prepare fresh dilutions from a concentrated stock immediately before setting up the reaction and to keep it on ice.
-
-
tRNA Substrate: In vitro transcribed tRNA of interest (e.g., yeast tRNAPhe).
-
Methyl Donor: S-adenosyl-L-methionine (SAM) chloride salt. Prepare a 10 mM stock in 5 mM H2SO4 with 10% ethanol, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Reaction Buffer (5X): 250 mM HEPES-KOH pH 7.5, 750 mM KCl, 50 mM MgCl2, 25 mM TCEP. Filter-sterilize and store at -20°C. TCEP is used as a reducing agent to maintain enzyme integrity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro synthesis and analysis of m2G-tRNA.
Step-by-Step Reaction Setup
-
On ice, combine the following components in a 1.5 mL microcentrifuge tube. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Stock Concentration | Volume for 50 µL Rxn | Final Concentration |
| Nuclease-free H2O | — | to 50 µL | — |
| 5X Reaction Buffer | 5X | 10 µL | 1X |
| tRNA Substrate | 100 µM | 5 µL | 10 µM |
| Trm11-Trm112 Enzyme | 10 µM | 1 µL | 0.2 µM |
| SAM | 10 mM | 1 µL | 200 µM |
| Total Volume | 50 µL |
-
Causality: The reaction is initiated by the addition of SAM. It is critical to add the enzyme and tRNA substrate first and allow them to pre-incubate for a few minutes on ice to facilitate complex formation before starting the reaction with SAM.[11]
-
Incubation: Mix gently by pipetting. Incubate the reaction at 30°C.
-
Expert Insight: The reaction rate of Trm11-Trm112 can decrease rapidly after a short linear phase.[2] For kinetic studies, time points should be taken within the first few minutes. For bulk synthesis, an incubation of 1-2 hours is a reasonable starting point.
-
-
Reaction Quenching: Stop the reaction by adding an equal volume (50 µL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) and vortexing vigorously.[11] This denatures the enzyme and halts all activity.
-
Product Purification: Centrifuge to separate the phases. Transfer the upper aqueous phase to a new tube. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol to precipitate the modified tRNA. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the tRNA. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
Product Validation and Analysis
To confirm the successful synthesis of m2G, the purified tRNA product must be digested into its constituent nucleosides and analyzed using chromatographic techniques.
Enzymatic Digestion to Nucleosides
The purified tRNA is digested to single nucleosides using Nuclease P1, followed by dephosphorylation with bacterial alkaline phosphatase (BAP) or similar. This step is critical for preparing the sample for analysis.[11]
Analytical Methodologies
The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by polarity on a column, detection by UV absorbance.[12][13] | Robust, quantitative, widely available. | Lower sensitivity, potential for co-elution with other nucleosides. |
| LC-MS/MS | HPLC separation followed by mass spectrometry for identification and quantification based on mass-to-charge ratio.[14][15] | Highly sensitive and specific, considered the "gold standard" for modified nucleoside analysis.[14] | Requires specialized equipment and expertise. |
| TLC | Separation on a solid phase based on polarity; typically used with radiolabeled SAM for visualization.[11][15] | Simple, inexpensive, good for qualitative checks. | Low resolution, not quantitative without specialized imagers. |
-
Expert Insight: For unambiguous identification and quantification, LC-MS/MS is the preferred method.[14][16] It can distinguish m2G from other isobaric modifications and provides the highest level of confidence in the results. A typical method would involve hydrophilic interaction liquid chromatography (HILIC) for separation.[17]
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically-grounded approach to the enzymatic synthesis of this compound using the Trm11-Trm112 methyltransferase complex. By understanding the roles of the catalytic and activating subunits, the SN2 reaction mechanism, and the critical parameters of the in vitro protocol, researchers can reliably produce m2G-modified tRNA. The validation of this synthesis through robust analytical techniques like LC-MS/MS ensures the integrity of the final product. The ability to generate specifically modified tRNAs is invaluable for downstream applications, including structural biology studies (X-ray crystallography, NMR), functional translation assays, and the development of novel RNA-based therapeutics.
References
- 1. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation mode of the eukaryotic m2G10 tRNA methyltransferase Trm11 by its partner protein Trm112 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trm11p and Trm112p Are both Required for the Formation of this compound at Position 10 in Yeast tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of activation of methyltransferases involved in translation by the Trm112 ‘hub’ protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Human TRMT112-Methyltransferase Network Consists of Seven Partners Interacting with a Common Co-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S -Adenosylmethionine: more than just a methyl donor - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00086E [pubs.rsc.org]
- 10. Regulation of mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Kinetic Mechanism of Human METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. mdpi.com [mdpi.com]
- 17. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Methylguanosine in RNA Samples
Abstract
N2-methylguanosine (m2G) is a post-transcriptional RNA modification integral to the structure and function of various non-coding RNAs, including transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs). Its dysregulation is implicated in various human diseases, making its accurate quantification a critical objective in epitranscriptomics and drug development. This document provides a comprehensive guide to the robust and precise quantification of m2G in biological RNA samples, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We detail the entire workflow from sample preparation to data analysis, explain the causality behind methodological choices, and present a self-validating protocol using stable isotope-labeled internal standards.
Scientific Introduction: The Significance of this compound (m2G)
This compound (m2G) is a modified nucleoside where a methyl group is added to the exocyclic amine at the second position of the guanine base. This modification is found predominantly in transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and small nuclear RNAs (snRNAs).[1] In humans, the installation of m2G is performed by a family of methyltransferases, including TRMT11 and THUMPD3 for tRNAs and THUMPD2 for U6 snRNA.[2][3][4]
The functional roles of m2G are critical for cellular homeostasis:
-
Structural Stability: In tRNA, m2G modifications contribute to the stability of the molecule's complex tertiary structure.
-
Protein Translation: By ensuring proper tRNA folding and function, m2G is essential for the fidelity and efficiency of protein synthesis.[2][4]
-
Pre-mRNA Splicing: The presence of m2G in U6 snRNA, a core component of the spliceosome, is important for the correct processing of pre-mRNAs.[2][3]
Given its fundamental roles, the accurate quantification of m2G is vital for understanding disease mechanisms, identifying biomarkers, and assessing the impact of therapeutic interventions on RNA metabolism. While several techniques exist, isotope-dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for achieving the highest accuracy and precision.[5][6]
Overview of Quantification Methodologies
The choice of quantification method depends on the required sensitivity, specificity, and throughput.
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation of digested nucleosides followed by mass-based detection and quantification using stable isotope-labeled internal standards. | Gold standard; highest accuracy, specificity, and sensitivity; provides absolute quantification. | Requires specialized equipment; lower throughput; more complex sample preparation. |
| ELISA | Competitive immunoassay using an antibody specific to the modified nucleoside. | High throughput; cost-effective; requires less specialized equipment; suitable for screening. | Semi-quantitative; potential for antibody cross-reactivity; lower specificity than LC-MS/MS.[7] |
| Sequencing-Based | Methods like m7G-quant-seq are adapted to identify modification sites. | Provides single-nucleotide resolution and location information. | Primarily for localization, not absolute global quantification; can be complex and costly.[8] |
This guide will focus on the LC-MS/MS workflow, as it represents the most authoritative and reliable approach for m2G quantification.
The Core Workflow: LC-MS/MS for Absolute Quantification of m2G
The accurate quantification of m2G by mass spectrometry is a multi-step process designed to ensure reproducibility and minimize analytical error. Each step is critical for the final result.
Step 1 & 2: RNA Isolation and Quality Control
The foundation of any accurate RNA analysis is the quality of the starting material. It is imperative to isolate total RNA with high purity and integrity to prevent biases in quantification.
-
Causality: Contaminants like proteins, DNA, or enzymatic inhibitors can interfere with downstream digestion and analysis. Degraded RNA will not provide an accurate representation of the cellular m2G pool.
-
Protocol Insight: Use of commercial kits (e.g., column-based purification) is highly recommended for consistency and efficiency in removing contaminants.[9] After isolation, RNA concentration should be measured via UV-Vis spectrophotometry (e.g., NanoDrop), and integrity should be assessed using capillary electrophoresis (e.g., Agilent Bioanalyzer), aiming for an RNA Integrity Number (RIN) > 8.0.
Step 3: Enzymatic Digestion to Nucleosides
To analyze m2G at the nucleoside level, the RNA polymer must be completely hydrolyzed into its constituent components without modifying them.
-
Causality: Incomplete digestion will result in an underestimation of m2G levels. The enzymatic cocktail is chosen for its ability to break down all phosphodiester bonds, leaving only individual nucleosides.
-
Protocol Insight: A two-enzyme system is standard. Nuclease P1 is a broad-spectrum endonuclease that cleaves RNA into 5'-mononucleotides. Bacterial Alkaline Phosphatase (BAP) then removes the 5'-phosphate group to yield the final nucleosides, which are more amenable to reverse-phase chromatography.[10] See Section 5 for the detailed protocol.
Step 4: The Principle of Isotope Dilution with Internal Standards
This is the most critical step for achieving absolute and accurate quantification. A known amount of a synthetic, stable isotope-labeled version of this compound (e.g., ¹³C₅,¹⁵N₂-m2G) is added to each sample after digestion.
-
Trustworthiness: This "heavy" standard is chemically identical to the endogenous "light" m2G but is distinguishable by the mass spectrometer. It co-elutes with the analyte of interest and experiences the same sample loss, matrix effects, and ionization suppression/enhancement. By comparing the signal ratio of the light (endogenous) to the heavy (internal standard) analyte, these variations are normalized, ensuring a highly accurate measurement. This principle establishes a self-validating system for every sample.[11][12][13]
Table 1: Example of Stable Isotopes for Guanosine Labeling
| Isotope Scheme | Labeled Atoms | Mass Shift (Da) |
| ¹⁵N₅ | All 5 Nitrogen atoms | +5 |
| ¹³C₁₀ | All 10 Carbon atoms | +10 |
| ¹³C₁₀,¹⁵N₅ | All C and N atoms | +15 |
Step 5 & 6: UHPLC Separation and Tandem Mass Spectrometry Detection
The digested sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer, typically a triple quadrupole (QqQ).
-
Expertise:
-
UHPLC: The nucleosides are separated based on their hydrophobicity using a reverse-phase C18 column. This separation is crucial to resolve m2G from other isomeric or isobaric compounds that could interfere with the measurement.
-
Tandem MS: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This is a highly specific and sensitive detection method. First, the precursor ion (the protonated molecular ion of the nucleoside, [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the second quadrupole, and a specific, stable product ion (typically the protonated base, [BH₂]⁺) is selected in the third quadrupole and detected. This specific precursor-to-product ion transition is a unique signature for the target analyte.[5][6]
-
Table 2: Exemplary MRM Transitions for m2G Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Endogenous m2G | 298.1 | 166.1 | [M+H]⁺ → [N2-methylguanine+H]⁺ |
| Internal Standard ([¹⁵N₅]-m2G) | 303.1 | 171.1 | [M+H]⁺ → [¹⁵N₅-N2-methylguanine+H]⁺ |
Step 7: Data Analysis and Absolute Quantification
The final step involves processing the acquired data to determine the concentration of m2G.
-
Peak Integration: The chromatographic peak areas for the endogenous (light) m2G and the internal standard (heavy) m2G are integrated.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of light m2G and a fixed concentration of the heavy internal standard. The peak area ratio (Light/Heavy) is plotted against the concentration of the light standard.
-
Calculation: The peak area ratio from the unknown biological sample is used to determine its concentration from the linear regression of the calibration curve.
-
Normalization: The final amount is typically normalized to the initial amount of RNA used in the digestion, expressed as pmol/µg RNA or as a molar ratio (m2G/G).
Detailed Experimental Protocols
Protocol 1: Enzymatic Digestion of RNA to Nucleosides
This protocol is optimized for the complete hydrolysis of 1-5 µg of total RNA.
Materials:
-
Purified Total RNA (1-5 µg) in RNase-free water.
-
Nuclease P1 (1 U/µL solution in 10 mM Ammonium Acetate, pH 5.3).[10]
-
Bacterial Alkaline Phosphatase (BAP) (1 U/µL).
-
10X Nuclease P1 Buffer (e.g., 100 mM Ammonium Acetate, pH 5.3).
-
10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0).
-
Stable Isotope Labeled m2G Internal Standard (known concentration).
-
RNase-free water.
Procedure:
-
In a 0.5 mL RNase-free microcentrifuge tube, combine up to 5 µg of total RNA with RNase-free water to a final volume of 15 µL.
-
Heat the RNA sample at 95°C for 5 minutes to denature secondary structures, then immediately place on ice for 5 minutes.
-
Add the following reagents in order:
-
2.5 µL of 10X Nuclease P1 Buffer.
-
1.0 µL of Nuclease P1 (1 Unit).
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
Add the following reagents to the same tube:
-
2.5 µL of 10X BAP Buffer.
-
1.0 µL of BAP (1 Unit).
-
-
Mix gently and incubate at 37°C for an additional 2 hours.
-
Spike the digested sample with a known amount of the stable isotope-labeled m2G internal standard (e.g., 1 pmol).
-
Centrifuge the sample at >12,000 x g for 10 minutes to pellet the enzymes.
-
Carefully transfer the supernatant to an LC-MS autosampler vial. The sample is now ready for injection.
Protocol 2: Alternative High-Throughput Screening by ELISA
For projects requiring the analysis of many samples where absolute quantification is not initially necessary, a competitive ELISA can be employed.
Principle: Wells are coated with an m2G-protein conjugate. The sample (or standard) is mixed with a limited amount of anti-m2G primary antibody and added to the well. Free m2G in the sample competes with the coated m2G for antibody binding. The amount of antibody bound to the plate is inversely proportional to the m2G concentration in the sample, which is detected using a colorimetric secondary antibody system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Signal for All Nucleosides | Incomplete RNA digestion; LC-MS system failure; sample degradation. | Verify enzyme activity with a control RNA. Check MS tuning and calibration. Ensure proper sample handling and storage (-80°C). |
| Poor Chromatographic Peak Shape | Column contamination or degradation; improper mobile phase. | Flush or replace the LC column. Prepare fresh mobile phases and filter them. |
| High Variability Between Replicates | Inconsistent pipetting; sample loss during preparation; instrument instability. | Use calibrated pipettes. Ensure complete transfer of supernatant after digestion. Check system suitability before running samples. |
| Underestimation of m2G | Incomplete denaturation of RNA leading to inaccessible sites; matrix suppression. | Ensure the 95°C denaturation step is performed. Verify quantification against the internal standard, which corrects for matrix effects. |
References
- 1. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigentek.com [epigentek.com]
- 10. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 2-Methylguanosine in a Research Setting
Introduction: The Significance of 2-Methylguanosine in Modern Research
This compound, a naturally occurring modified nucleoside, has garnered significant attention within the scientific community for its pivotal roles in RNA biology and its potential as a therapeutic agent.[1][2] Found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA), this modification, particularly at the N2 position of the guanine base or the 2'-hydroxyl of the ribose, is crucial for fine-tuning RNA structure and function.[1] Researchers and drug development professionals are increasingly interested in this compound for its ability to enhance the stability of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, by conferring resistance to nuclease degradation.[3] Furthermore, modifications like 2'-O-methylation can modulate the innate immune response to synthetic RNAs, a critical aspect in the development of RNA vaccines and therapies.[3] The ability to chemically synthesize high-purity this compound is therefore a fundamental requirement for advancing research in these fields, enabling detailed structure-function studies and the development of novel therapeutic strategies.[2][4]
Strategic Overview of this compound Synthesis
The chemical synthesis of this compound presents unique challenges due to the multifunctional nature of the guanosine molecule. A successful synthesis hinges on achieving regioselectivity, ensuring that the methyl group is introduced at the desired position (either the N2 of the guanine base or the 2'-hydroxyl of the ribose) without reacting with other nucleophilic sites. To address this, synthetic chemists employ various strategies, often involving the use of protecting groups to temporarily block reactive sites and direct the methylation reaction to the intended position.[5] The choice of synthetic route depends on the desired isomer and the scale of the synthesis. This guide will focus on a robust and widely applicable method for the synthesis of 2'-O-Methylguanosine, a modification of significant interest in RNA therapeutics.[3][6][7]
Logical Workflow for 2'-O-Methylguanosine Synthesis
The synthesis of 2'-O-Methylguanosine can be conceptually broken down into three key stages: selective protection of the guanosine starting material, the methylation reaction itself, and finally, deprotection to yield the desired product. This multi-step approach ensures high selectivity and purity of the final compound.
Figure 1: General workflow for the synthesis of 2'-O-Methylguanosine.
Detailed Synthesis Protocol: A Chemoselective Approach
This protocol details an efficient and chemoselective synthesis of 2'-O-Methylguanosine that notably avoids the need for protection of the guanine base, thereby streamlining the process.[6][7] The key to this strategy is the use of a specialized silyl-based protecting group, methylene-bis(diisopropylsilyl chloride) (MDPSCl₂), which selectively protects the 3' and 5'-hydroxyl groups of the ribose.[6][7][8]
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Guanosine | Sigma-Aldrich | ≥98% | Dry thoroughly before use. |
| Methylene-bis(diisopropylsilyl chloride) (MDPSCl₂) | Oakwood Chemical | ≥95% | Handle under inert atmosphere. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | Sigma-Aldrich | 1.0 M in THF | Handle under inert atmosphere. |
| Methyl chloride (MeCl) | TCI Chemicals | Gas | Use as a solution or condensed gas. |
| Tetrabutylammonium fluoride (TBAF) | Sigma-Aldrich | 1.0 M in THF | |
| Pyridine | Sigma-Aldrich | Anhydrous | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous | Store over molecular sieves. |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | |
| Methanol (MeOH) | Fisher Scientific | ACS Grade | |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Experimental Procedure
Step 1: 3',5'-O-(Methylene-bis(diisopropylsilyl))guanosine Synthesis (Protection)
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend guanosine (1 equivalent) in anhydrous pyridine.
-
Addition of Protecting Group: Cool the suspension to 0 °C in an ice bath. Slowly add methylene-bis(diisopropylsilyl chloride) (MDPSCl₂) (1.1 equivalents) dropwise to the stirring suspension. The causality behind using MDPSCl₂ lies in its ability to selectively bridge the 3' and 5' hydroxyls, leaving the 2'-hydroxyl accessible for the subsequent methylation.[6][7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH (9:1 v/v). The formation of a new, less polar spot indicates the protected product.
-
Workup and Purification: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the 3',5'-O-protected guanosine as a white solid.
Step 2: 2'-O-Methylation
-
Reaction Setup: Dissolve the 3',5'-O-protected guanosine (1 equivalent) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equivalents) dropwise. The use of a strong, non-nucleophilic base like NaHMDS is crucial to deprotonate the 2'-hydroxyl without affecting other parts of the molecule.[7]
-
Methylation: After stirring for 30 minutes at -78 °C, introduce methyl chloride (MeCl) (1.5 equivalents). This can be done by bubbling the gas through the solution or by adding a pre-cooled solution of MeCl in THF. The low temperature and the choice of a weak electrophile like MeCl contribute to the high chemoselectivity of the 2'-O-methylation.[6]
-
Reaction Monitoring and Workup: Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC (DCM:MeOH, 95:5 v/v). Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 3: Deprotection to Yield 2'-O-Methylguanosine
-
Cleavage of the Silyl Ether: Dissolve the crude 2'-O-methylated intermediate in THF. Add tetrabutylammonium fluoride (TBAF) (1.1 equivalents) and stir at room temperature. TBAF is a standard reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.[9]
-
Reaction Monitoring and Purification: Monitor the deprotection by TLC (DCM:MeOH, 9:1 v/v). Upon completion (typically 1-2 hours), concentrate the reaction mixture. The residue can be purified by silica gel column chromatography or by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure 2'-O-Methylguanosine. For research use requiring high purity, purification by reverse-phase high-performance liquid chromatography (HPLC) is recommended.
Self-Validating System: Characterization and Purity Assessment
To ensure the trustworthiness of this protocol, rigorous characterization of the final product is mandatory. This step validates the successful synthesis and confirms the identity and purity of the 2'-O-Methylguanosine.
| Analytical Technique | Expected Results for 2'-O-Methylguanosine |
| ¹H NMR (in DMSO-d₆) | Characteristic signals for the guanine base protons (H8), the anomeric proton (H1'), and the ribose protons. A key indicator is the appearance of a singlet corresponding to the 2'-O-methyl group around 3.3-3.5 ppm. The absence of the 2'-OH proton signal confirms successful methylation.[10] |
| ¹³C NMR (in DMSO-d₆) | Signals corresponding to all carbon atoms in the molecule. The 2'-O-methyl carbon will appear as a distinct signal in the aliphatic region. |
| Mass Spectrometry (ESI) | The positive ion mode should show a parent ion peak corresponding to [M+H]⁺ at m/z 298.11.[11] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >95% is expected, confirming the homogeneity of the synthesized compound. |
Expert Insights and Troubleshooting
-
Moisture is the Enemy: All reactions, especially those involving silyl chlorides and strong bases like NaHMDS, must be conducted under strictly anhydrous conditions. The use of flame-dried glassware and anhydrous solvents is paramount to prevent unwanted side reactions and ensure high yields.
-
Temperature Control is Key: The 2'-O-methylation step is highly sensitive to temperature. Maintaining a low temperature (-78 °C) is critical for achieving high regioselectivity and preventing side reactions.
-
Purification Strategy: While column chromatography is effective, for applications requiring very high purity, such as in oligonucleotide synthesis, a final purification by preparative HPLC is recommended.
-
Alternative Methylating Agents: While methyl chloride is effective, other methylating agents like methyl iodide can be used. However, reaction conditions may need to be re-optimized.
Conclusion
This detailed protocol provides a reliable and efficient method for the chemical synthesis of 2'-O-Methylguanosine for research applications. By understanding the rationale behind each step and employing rigorous purification and characterization techniques, researchers can confidently produce high-quality material for their studies in RNA biology, drug development, and beyond.
References
- 1. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient synthesis of 2'-C-beta-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDPSCL2: a new protecting group for chemoselective synthesis of 2'-O-alkylated guanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translesional synthesis on a DNA template containing N2-methyl-2′-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2'-O-Methylguanosine | C11H15N5O5 | CID 135406950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Methylguanosine (m2G) in Biological Matrices by Stable Isotope Dilution LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methylguanosine (m2G) as a Biomarker
Modified nucleosides, the building blocks of RNA and DNA, are continuously released into the bloodstream and other biological fluids as a result of normal cellular nucleic acid turnover. Altered physiological states, particularly the high cellular proliferation and metabolic rates characteristic of cancer, can lead to significant changes in the levels and profiles of these modified nucleosides.[1] Nthis compound (m2G), a post-transcriptionally modified nucleoside found in various RNA species, has emerged as a promising non-invasive biomarker for the early detection, diagnosis, and monitoring of several cancers, including breast cancer.[1][2][3] Its quantification in easily accessible matrices like urine provides a window into systemic cellular activity, making it an attractive target for clinical and research applications.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules in complex biological samples.[5][6] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound using a stable isotope dilution LC-MS/MS method, suitable for both clinical research and drug development settings.
Principle of the Method: Ensuring Accuracy and Precision
This method leverages the unparalleled specificity of tandem mass spectrometry with the precision of the stable isotope dilution technique.
-
Liquid Chromatography (LC): The analyte of interest, m2G, is first separated from other endogenous components in the sample matrix using either reverse-phase (C18) or hydrophilic interaction liquid chromatography (HILIC).[4] This step is crucial for reducing matrix interference and ensuring that isomers are chromatographically resolved from the target analyte.[7]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the sample is introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, m2G is ionized to its protonated precursor ion ([M+H]⁺). This specific ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a characteristic product ion is selected in the third quadrupole for detection.[8] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity, as only molecules with the specific precursor-product ion transition are detected.[9]
-
Stable Isotope Dilution: To achieve the highest level of quantitative accuracy, a stable isotope-labeled (SIL) internal standard (e.g., [¹³C,¹⁵N₂]-2-Methylguanosine) is spiked into every sample, calibrator, and quality control sample at a known concentration.[10][11] This SIL internal standard is chemically identical to the analyte but has a higher mass. It co-elutes with the analyte and experiences the same extraction inefficiencies and matrix-induced ionization suppression or enhancement.[12][13] By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification is achieved, correcting for any sample-to-sample variability.
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a systematic and validated pathway to ensure data integrity and reproducibility.
Caption: High-level workflow for m2G quantification.
Detailed Protocols
Protocol 1: Sample Preparation from Human Urine
This "dilute-and-shoot" protocol is rapid and effective for urine samples, minimizing sample handling and potential for error.[4][6]
Materials:
-
This compound (m2G) analytical standard
-
Stable Isotope-Labeled this compound (e.g., [¹³C,¹⁵N₂]-m2G) as internal standard (IS)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Ammonium Hydroxide (for pH adjustment, if necessary)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Procedure:
-
Prepare Working Internal Standard (IS) Solution: Prepare a working solution of the SIL-m2G internal standard in 50:50 acetonitrile/water at a concentration of 100 ng/mL. This concentration may require optimization based on instrument sensitivity.
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity.
-
Dilution and Protein Precipitation:
-
Pipette 50 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the working IS solution to the urine sample. The acetonitrile serves to precipitate proteins.
-
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and debris.
-
Transfer Supernatant: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Cellular RNA
This protocol is for quantifying m2G within the RNA of cultured cells or tissues and requires enzymatic digestion to release the nucleosides.[5][14]
Materials:
-
Isolated total RNA (high purity required)
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium Acetate or similar volatile buffer
-
Stable Isotope-Labeled Internal Standard
-
Centrifugal filters (e.g., 3 kDa MWCO) for enzyme removal
Procedure:
-
RNA Denaturation: In a microcentrifuge tube, dissolve 1-5 µg of total RNA in 20 µL of nuclease-free water. Heat at 95°C for 5 minutes, then immediately place on ice to denature.
-
Nuclease P1 Digestion:
-
Add 2.5 µL of 10x Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3).
-
Add 1-2 Units of Nuclease P1.
-
Incubate at 37°C for 2 hours. This step digests the RNA into nucleoside 5'-monophosphates.
-
-
Alkaline Phosphatase Dephosphorylation:
-
Add 2.5 µL of 10x Alkaline Phosphatase buffer.
-
Add 1-2 Units of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours. This removes the phosphate group, yielding free nucleosides.
-
-
Enzyme Removal:
-
Add the SIL internal standard to the digest mixture.
-
Use a 3 kDa molecular weight cutoff centrifugal filter to remove the enzymes. Centrifuge according to the manufacturer's instructions.
-
-
Sample Finalization: Collect the filtrate, which contains the nucleosides. Transfer to an autosampler vial for analysis.
Caption: Comparison of sample preparation workflows.
LC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use. A HILIC column is often preferred for its enhanced retention of polar nucleosides.[1][4]
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| LC Gradient | 0-1 min (95% B), 1-7 min (95%→50% B), 7-8 min (50% B), 8.1-10 min (95% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
Optimized MRM Transitions: The key to specificity lies in monitoring the correct mass transitions. The characteristic fragmentation for guanosine nucleosides is the loss of the ribose sugar moiety (mass of 132 Da), resulting in the protonated nucleobase (BH₂⁺).[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound (m2G) | 298.1 | 166.1 | 15 - 25 | Quantifier |
| This compound (m2G) | 298.1 | 135.1 | 20 - 35 | Qualifier (Optional) |
| SIL-m2G (e.g., ¹³C,¹⁵N₂) | 301.1 | 169.1 | 15 - 25 | Internal Standard |
Note: Collision energies must be optimized for your specific instrument to maximize signal intensity.
Data Analysis and Quantification
Procedure:
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the m2G analytical standard into a surrogate matrix (e.g., water or artificial urine). The concentration range should bracket the expected sample concentrations. Process these standards exactly like the unknown samples, including the addition of the internal standard.
-
Peak Integration: Integrate the chromatographic peaks for the m2G (quantifier transition) and the SIL-m2G internal standard for all samples, calibrators, and QCs.
-
Generate Curve: Plot the peak area ratio (Area of m2G / Area of IS) against the known concentration of the calibrators. Apply a linear regression with 1/x or 1/x² weighting. The regression should yield a correlation coefficient (r²) > 0.99.
-
Calculate Unknowns: Use the regression equation from the calibration curve to calculate the concentration of m2G in the unknown samples based on their measured peak area ratios.
Caption: Workflow for quantitative data analysis.
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in biological fluids and cellular RNA. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the protocol suitable for demanding applications in cancer biomarker research, clinical diagnostics, and drug development. The simplified "dilute-and-shoot" approach for urine samples offers a high-throughput solution for large-scale studies, further enhancing the utility of m2G as a valuable biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined signature of N7-methylguanosine regulators with their related genes and the tumor microenvironment: a prognostic and therapeutic biomarker for breast cancer [frontiersin.org]
- 4. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ckisotopes.com [ckisotopes.com]
- 12. scispace.com [scispace.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Liquid Chromatography Strategies for the High-Resolution Separation of 2-Methylguanosine
Abstract
This technical guide provides a comprehensive overview of advanced liquid chromatography (LC) methods for the robust separation and quantification of 2-Methylguanosine (m²G), a modified purine nucleoside of significant biological interest. As a key player in RNA metabolism and a potential biomarker in various diseases, the accurate analysis of m²G is paramount. This document delves into the mechanistic principles and practical applications of three primary LC modes: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Chromatography (RPC), and Ion-Pair Chromatography (IPC). Detailed, field-proven protocols, method development insights, and data presentation strategies are provided to empower researchers in achieving optimal separation efficiency, sensitivity, and reproducibility.
Introduction: The Significance of this compound Analysis
This compound (m²G) is a post-transcriptionally modified nucleoside found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[1] Its presence and abundance are critical for maintaining the structural integrity and function of RNA molecules. Aberrant levels of m²G and other modified nucleosides have been implicated in the pathophysiology of various diseases, including cancer, making them valuable targets for biomarker discovery and therapeutic monitoring.[2][3] Consequently, the development of reliable and sensitive analytical methods for the separation and quantification of this compound from complex biological matrices is a critical endeavor in biomedical and pharmaceutical research.
The inherent polarity of this compound and its structural similarity to other endogenous nucleosides present a significant analytical challenge. This guide explores the strategic application of different liquid chromatography techniques to overcome these hurdles, ensuring accurate and reliable quantification.
Strategic Approaches to this compound Separation
The selection of an appropriate chromatographic method is contingent on the sample matrix, the required sensitivity, and the available instrumentation. This section outlines the core principles behind the most successful LC strategies for m²G analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the polar nature of nucleosides, HILIC has emerged as a powerful technique for their retention and separation.[4][5] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6]
Mechanism of Separation: The primary retention mechanism in HILIC is the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.[4][6] Additionally, secondary interactions such as hydrogen bonding and electrostatic interactions can contribute to the separation, providing unique selectivity for modified nucleosides.[4]
Advantages for m²G Analysis:
-
Enhanced Retention of Polar Analytes: HILIC provides superior retention for highly polar compounds like m²G that are poorly retained in reversed-phase chromatography.[7]
-
MS-Friendly Mobile Phases: The high organic content of HILIC mobile phases facilitates efficient desolvation and ionization in mass spectrometry, leading to enhanced sensitivity.[7]
-
Orthogonal Selectivity: HILIC offers a different selectivity compared to RPC, which can be advantageous when separating structurally similar isomers.
Workflow for HILIC-based Separation of this compound
Caption: General workflow for this compound analysis using HILIC.
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is a widely used technique that separates molecules based on their hydrophobicity.[8] While seemingly counterintuitive for polar molecules like m²G, RPC can be effectively employed, often with modifications to the mobile phase.
Mechanism of Separation: In RPC, analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase (typically C18 or C8).[8] A polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol, is used to elute the analytes.[8] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Considerations for m²G Analysis:
-
Retention Challenges: Due to its polarity, this compound may exhibit poor retention on standard C18 columns with highly aqueous mobile phases.[7]
-
Mobile Phase Optimization: The retention of m²G can be modulated by adjusting the mobile phase composition. Using a lower percentage of organic modifier will increase retention. The pH of the mobile phase can also influence the retention of ionizable compounds.
Ion-Pair Chromatography (IPC)
Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for separating ionic or highly polar compounds that are not well-retained by conventional RPC.[9]
Mechanism of Separation: IPC involves the addition of an ion-pairing reagent to the mobile phase.[10] This reagent is a large ionic molecule with a hydrophobic region and a charge opposite to that of the analyte.[11] The ion-pairing reagent forms a neutral ion pair with the analyte, which is then retained on the nonpolar stationary phase.[9] The retention can be controlled by the type and concentration of the ion-pairing reagent and the organic modifier.[9]
Application to m²G Separation:
-
Enhanced Retention: For analytes like this compound, which may carry a partial charge, IPC can significantly improve retention on a reversed-phase column.[12]
-
Improved Peak Shape: IPC can also lead to improved peak symmetry for basic compounds that might otherwise exhibit tailing on silica-based C18 columns.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the separation of this compound using the discussed chromatographic techniques. These are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Protocol 1: HILIC-MS/MS for the Quantification of this compound in Urine
This protocol is designed for the sensitive and selective quantification of m²G in urine samples, a common matrix for biomarker studies.[2][13]
A. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add an internal standard (e.g., isotopically labeled this compound) for accurate quantification.
-
Dilute the sample with 900 µL of acetonitrile to precipitate proteins and prepare the sample for HILIC injection.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
B. Chromatographic Conditions
| Parameter | Condition |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 7 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) in positive ESI mode |
C. MS/MS Detection Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for m²G: Optimize based on instrument (e.g., precursor ion m/z 298.1 -> product ion m/z 166.1)
-
MRM Transition for Internal Standard: Optimize based on the specific labeled standard used
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate LC method.
Protocol 2: Reversed-Phase HPLC-UV for this compound Analysis
This protocol is suitable for applications where high sensitivity is not the primary requirement and a UV detector is available.[14][15]
A. Sample Preparation
-
Prepare a standard solution of this compound in the initial mobile phase.
-
For biological samples, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
-
Reconstitute the final extract in the initial mobile phase.
B. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Protocol 3: Ion-Pair LC-MS for Enhanced Retention of this compound
This protocol is beneficial when improved retention on a reversed-phase column is necessary, especially for complex mixtures.[12]
A. Sample Preparation
-
Follow the sample preparation steps outlined in Protocol 2.
-
Ensure the final sample is dissolved in a mobile phase that is compatible with the ion-pairing reagent.
B. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 5 mM Tributylamine in Water, pH adjusted to ~4.5 with Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient | 0% B to 50% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | Mass Spectrometry (MS) in negative ESI mode for the ion pair |
Data Interpretation and System Validation
System Suitability: Before sample analysis, it is crucial to perform system suitability tests to ensure the chromatographic system is performing optimally. Key parameters to monitor include:
-
Peak Asymmetry: Should be between 0.9 and 1.5.
-
Theoretical Plates: A measure of column efficiency.
-
Resolution: Ensure baseline separation from closely eluting peaks.
-
Reproducibility: Consistent retention times and peak areas across replicate injections.
Quantification: For quantitative analysis, a calibration curve should be generated using a series of known concentrations of this compound standards. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and injection volume.[16][17]
Conclusion
The successful separation and quantification of this compound are achievable through the strategic selection and optimization of liquid chromatography methods. HILIC stands out as a particularly powerful technique due to its ability to retain and resolve highly polar nucleosides while being compatible with mass spectrometry for sensitive detection.[3][4] Reversed-phase chromatography, especially when augmented with ion-pairing reagents, provides a viable alternative.[12] The protocols and insights provided in this application note serve as a robust foundation for researchers to develop and validate high-performance analytical methods for this compound, ultimately advancing our understanding of its role in health and disease.
References
- 1. This compound | C11H15N5O5 | CID 135501934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversed-phase liquid chromatographic investigation of nucleosides and bases in mucosa and modified nucleosides in urines from patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Methylguanosine as a Biomarker in Disease Research
Introduction: Unveiling 2-Methylguanosine
Within the intricate world of cellular regulation, post-transcriptional modifications of RNA add a critical layer of complexity and control over gene expression. Among the more than 170 known RNA modifications, Nthis compound (m2G) has emerged as a significant molecule of interest for disease research.[1] m2G is a modified nucleoside, a guanosine molecule that has been methylated on the nitrogen atom at position 2 of the purine ring.[2]
This modification is not random; it is precisely installed into RNA molecules, most notably transfer RNA (tRNA), by specific enzymes known as methyltransferases (e.g., TRMT11 and THUMPD3 in humans).[3][4] In tRNA, m2G is typically found at key structural positions, such as the junction between the acceptor stem and the D-arm, where it plays a crucial role in stabilizing the tRNA's three-dimensional L-shape structure.[5][6] This structural integrity is paramount for the efficient and accurate translation of mRNA into proteins.
The "biomarker" potential of m2G stems from the fundamental process of RNA turnover. As cells live, die, and regenerate, their RNA is constantly being synthesized and degraded. During degradation, constituent nucleosides, including modified ones like m2G, are released. Because they are not typically reincorporated into new RNA strands, these modified nucleosides are excreted from the body, primarily in urine. In pathological states, such as cancer, cellular proliferation and metabolic activity are often dramatically altered, leading to increased RNA turnover and a corresponding increase in the excretion of modified nucleosides.[7] This makes urinary m2G a promising, non-invasive candidate biomarker for detecting and monitoring disease.
Biochemical Rationale: From RNA Modification to Disease Signature
To appreciate m2G as a biomarker, one must understand its lifecycle. The process begins with the enzymatic modification of guanosine within an RNA sequence and ends with its detection in a biological sample.
The Genesis of m2G in tRNA
The formation of m2G is a highly regulated enzymatic process. tRNA methyltransferases utilize S-adenosylmethionine (SAM) as a methyl donor to attach a methyl group to the guanosine base.[1] This modification enhances the stability of the tRNA molecule, which is essential for its canonical role in protein synthesis.[1][5] Dysregulation of the enzymes that install these modifications has been linked to pathologies including cancer and neurodevelopmental disorders.[3][4]
Caption: Enzymatic formation of this compound (m2G) in tRNA.
The Pathway to a Measurable Biomarker
In states of high cellular turnover, such as tumorigenesis, or altered metabolic activity, the degradation of RNA (including tRNA) is accelerated. This catabolic process releases the constituent nucleosides into the bloodstream. The body's clearance mechanisms then excrete these molecules into the urine. Because m2G is a product of this fundamental cellular process, its concentration in urine can serve as a proxy for systemic cellular activity, providing a window into underlying disease states.
Caption: Logical workflow of m2G from a cellular modification to a measurable biomarker.
Applications in Disease Research
The utility of m2G as a biomarker is being explored across several key areas of human disease.
-
Oncology : Numerous studies have reported elevated levels of modified nucleosides, including m2G, in the urine of patients with various cancers, such as breast, colon, and bladder cancer.[7][8][9][10] This raises the possibility of using urinary m2G as a non-invasive tool for early detection, prognosis, or monitoring treatment response.[11][12] For instance, a study on bladder cancer patients showed a correlation between urinary nucleoside levels and the disease state before and after tumor resection.[10]
-
Metabolic Disorders : The epitranscriptome, which includes all RNA modifications, is increasingly recognized for its role in regulating metabolism.[13][14] Alterations in RNA modification patterns have been linked to conditions like type 2 diabetes and obesity.[15] While research is ongoing, quantifying m2G could provide insights into metabolic dysregulation and serve as a biomarker for disease progression.
-
Renal Disease : Studies have investigated urinary methylguanidine as a parameter to predict the rate of progression in chronic renal failure, suggesting that nucleoside derivatives can reflect kidney function and pathology.[16]
Table 1: Representative Urinary Concentrations of this compound (m2G)
| Condition | Analyte | Biofluid | Concentration Range | Reference |
| Bladder Cancer (Pre-resection) | 2mG | Urine | 0.1–10 µM (Linearity Range) | [Analytical Methods in Chemistry, 2023][10] |
| Healthy Controls | 2mG | Urine | Typically lower than cancer patients | [Analytical Methods in Chemistry, 2023][10] |
Note: Absolute concentrations can vary significantly based on the analytical method, sample handling, and normalization techniques (e.g., correction for creatinine concentration). The values provided are for context and based on the linearity range established in the cited study.
Analytical Methodologies and Protocols
Accurate quantification of m2G is essential for its validation as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Antibody-based detection | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Good; potential for cross-reactivity | Very High; distinguishes between isomers |
| Sensitivity | High (ng/mL range) | Very High (fmol to pmol range) |
| Throughput | High (96-well plate format) | Lower; sequential sample analysis |
| Expertise | Moderate | High; requires specialized training and instrumentation |
| Application | Screening large sample cohorts | Definitive quantification, discovery, and validation |
Protocol 1: Quantification of m2G by Competitive ELISA
This protocol provides a generalized workflow based on commercially available competitive ELISA kits.[17] Researchers should always follow the specific instructions provided with their kit.
1. Principle of the Assay This is a competitive immunoassay. m2G present in the sample or standard competes with a fixed amount of m2G conjugated to a solid phase (the microplate well) for binding to a limited amount of a specific anti-m2G antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody. After adding a substrate, the resulting color intensity is inversely proportional to the concentration of m2G in the sample.
2. Materials & Reagents
-
m2G ELISA Kit (containing pre-coated 96-well plate, standards, anti-m2G antibody, HRP-conjugated secondary antibody, wash buffer, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized water
-
Urine or other biofluid samples
3. Step-by-Step Protocol
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and preparing a standard curve by serial dilution of the provided m2G standard.
-
Sample Addition : Add 50 µL of each standard and unknown sample to the appropriate wells of the pre-coated microplate.
-
Competitive Binding : Add 50 µL of the anti-m2G primary antibody solution to each well. Incubate for 1 hour at room temperature. The competition for antibody binding occurs during this step.
-
Washing : Aspirate the contents of the wells and wash each well 4-5 times with the provided wash buffer. This removes unbound antibodies and sample components.
-
Secondary Antibody Incubation : Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Final Washing : Repeat the washing step (Step 4) to remove unbound secondary antibody.
-
Signal Development : Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 5-15 minutes. A blue color will develop.
-
Stopping the Reaction : Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition : Immediately read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis & Quality Control
-
Generate a standard curve by plotting the absorbance (Y-axis) versus the concentration of the standards (X-axis). A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Determine the concentration of m2G in the unknown samples by interpolating their absorbance values from the standard curve.
-
Causality Check : The inverse relationship between color and concentration is the key validation point. The highest standard concentration should yield the lowest absorbance, and vice-versa.
-
Run samples in duplicate or triplicate to ensure precision. The coefficient of variation (%CV) between replicates should be less than 15%.
Protocol 2: Quantification of m2G by LC-MS/MS
This protocol outlines a robust and highly specific method for the absolute quantification of m2G. It is the gold standard for biomarker validation.
1. Principle of the Assay LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. Samples are injected into the HPLC, where m2G is separated from other urinary components. The eluent is then ionized, and the mass spectrometer is set to detect a specific mass transition unique to m2G, allowing for highly accurate quantification.
2. Workflow Diagram
Caption: Experimental workflow for the quantification of m2G by LC-MS/MS.
3. Materials & Reagents
-
Instrumentation : HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chemicals : m2G analytical standard, stable isotope-labeled m2G internal standard (IS), LC-MS grade water, acetonitrile, and ammonium acetate.
-
Consumables : C18 analytical column, autosampler vials, centrifuge tubes.
-
Samples : Urine collected and stored at -80°C.
4. Step-by-Step Protocol
A. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Transfer a 100 µL aliquot of urine to a microcentrifuge tube.
-
Self-Validation Step : Spike the aliquot with a known concentration of the stable isotope-labeled internal standard (IS). The IS is chemically identical to m2G but has a different mass, allowing it to correct for variations in sample preparation and instrument response.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.[18]
-
Carefully transfer the supernatant to an autosampler vial, diluting it as necessary with LC-MS grade water.
B. LC-MS/MS Analysis
-
Chromatography :
-
Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 20 mM ammonium acetate in water, pH 5.3.[19]
-
Mobile Phase B : Acetonitrile.
-
Gradient : A typical gradient might start at 2% B, ramp to 30% B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
This compound : Precursor Ion (Q1) m/z 298.1 -> Product Ion (Q3) m/z 166.1 (loss of the ribose moiety).
-
Internal Standard : The specific m/z will depend on the labeling but will be higher than the native compound.
-
-
Rationale: MRM provides exceptional specificity. The mass spectrometer first selects the parent ion (Q1), fragments it, and then selects a specific fragment ion (Q3). Only a molecule that matches both mass values will generate a signal.
-
C. Data Analysis
-
Integrate the chromatographic peak areas for both the native m2G and the internal standard.
-
Calculate the Peak Area Ratio (m2G Area / IS Area).
-
Prepare a calibration curve using standards of known m2G concentration (also spiked with IS) by plotting the Peak Area Ratio against concentration.
-
Determine the concentration of m2G in the unknown samples from the calibration curve.
-
Normalization : To account for variations in urine dilution, normalize the final m2G concentration to the urinary creatinine concentration, expressing the result as µg m2G / mg creatinine.
Conclusion and Future Perspectives
This compound holds considerable promise as a non-invasive biomarker for a range of diseases characterized by altered cellular metabolism and proliferation. Its biological role in tRNA stability provides a sound mechanistic basis for its release during cellular turnover, linking its presence in biofluids to systemic pathological processes. While LC-MS/MS remains the gold standard for accurate quantification, the availability of high-throughput ELISA kits facilitates larger screening studies.
Future work must focus on validating the clinical utility of m2G in large, prospective patient cohorts. Establishing definitive concentration cutoffs for specific diseases, understanding its dynamic range in response to therapy, and investigating its potential in combination with other biomarkers will be critical steps in translating this promising molecular indicator from the research laboratory to clinical practice.
References
- 1. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H15N5O5 | CID 135501934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identification of N7-methylguanosine-related IncRNA signature as a potential predictive biomarker for colon adenocarcinoma [frontiersin.org]
- 8. Combined signature of N7-methylguanosine regulators with their related genes and the tumor microenvironment: a prognostic and therapeutic biomarker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Combined signature of N7-methylguanosine regulators with their related genes and the tumor microenvironment: a prognostic and therapeutic biomarker for breast cancer [frontiersin.org]
- 10. Targeted quantitative metabolomics with a linear mixed-effect model for analysis of urinary nucleosides and deoxynucleosides from bladder cancer patients before and after tumor resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulatory role and mechanism of m6A RNA modification in human metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Epitranscriptome - Wikipedia [en.wikipedia.org]
- 16. [Clinical significance of urinary methylguanidine in non-dialyzed patients with chronic renal failure--prediction of progression rate of renal dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 2-Methylguanosine
Introduction: The Significance of 2-Methylguanosine
This compound (m²G) is a post-transcriptionally modified nucleoside found in various RNA species, most notably transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2] These modifications are not mere decorations; they are critical for maintaining the structural integrity, stability, and function of RNA molecules, thereby ensuring the fidelity and efficiency of processes like protein translation.[1]
The cellular concentration of modified nucleosides, including m²G, can fluctuate in response to physiological or pathological conditions. Elevated levels of m²G and other modified nucleosides in biological fluids, such as urine, are increasingly studied as potential non-invasive biomarkers for various diseases, including different types of cancer.[3] Consequently, the ability to accurately and reliably quantify m²G is of paramount importance for both basic research into RNA biology and clinical investigations exploring novel disease markers.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of modified nucleosides.[1][4] Its high resolving power, sensitivity, and reproducibility make it an ideal method for separating complex mixtures of structurally similar nucleosides and quantifying them with high accuracy. This application note provides a comprehensive, field-proven protocol for the analysis of this compound using RP-HPLC coupled with UV detection, suitable for researchers, scientists, and professionals in drug development.
Principle of the Method: Reversed-Phase Chromatography
The separation of this compound from a complex biological matrix is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The fundamental principle of this technique rests on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for nucleoside analysis. The long alkyl chains bonded to the silica support create a hydrophobic surface.
-
Mobile Phase: A polar, aqueous mobile phase is used. Analytes are eluted from the column by gradually increasing the concentration of an organic modifier, such as acetonitrile or methanol.
-
Separation Mechanism: As a polar molecule, this compound has a low affinity for the hydrophobic C18 stationary phase and will therefore elute relatively early. A gradient elution—where the proportion of organic solvent is increased over time—is crucial. This allows for the initial elution of highly polar compounds like m²G while later eluting more nonpolar nucleosides, ensuring sharp peaks and excellent resolution from other isomers like N7-methylguanosine (m⁷G), which may have different retention times.[3][5]
-
Detection: Guanosine and its derivatives, including m²G, exhibit strong absorbance in the ultraviolet (UV) spectrum. Detection is typically performed at or near 260 nm, which provides high sensitivity for nucleosides.[6] For enhanced specificity and confirmation, especially in complex matrices, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).[5][7][8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the quantification of this compound.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with binary pump, autosampler, column thermostat, and UV-Vis Detector. (An LC-MS/MS system can be used for higher sensitivity).[9] |
| Analytical Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10] |
| Chemicals | This compound (m²G) analytical standard (≥98% purity).[11] |
| HPLC-grade Acetonitrile (ACN). | |
| HPLC-grade Methanol (MeOH). | |
| HPLC-grade water. | |
| Formic acid or Ammonium acetate (for mobile phase preparation). | |
| Consumables | 2 mL amber HPLC vials with caps. |
| 0.22 µm syringe filters (e.g., PVDF or PTFE) for sample clarification. | |
| Pipettes and precision tips. | |
| Analytical balance. |
Protocol 1: Preparation of Standards & Calibration Curve
Causality: Accurate quantification is impossible without a reliable calibration curve. This curve establishes the direct relationship between the concentration of the analyte and the instrument's response (peak area).
-
Prepare 1 mg/mL Stock Standard: Accurately weigh ~5 mg of this compound standard and dissolve it in 5 mL of HPLC-grade water in a volumetric flask. This creates a 1 mg/mL stock solution. Note: Gentle warming may be required for complete dissolution.[11]
-
Prepare Working Standard (100 µg/mL): Dilute 1 mL of the stock standard into 9 mL of HPLC-grade water to create a 100 µg/mL working standard.
-
Generate Calibration Standards: Perform serial dilutions of the 100 µg/mL working standard to prepare a series of calibration standards. A typical range might be 0.5, 1, 2.5, 5, 10, and 25 µg/mL. Use HPLC-grade water as the diluent.
-
Storage: Store all standard solutions at -20°C to prevent degradation.[11]
Protocol 2: Sample Preparation
Causality: Sample preparation is the most critical step for reliable analysis. Its goal is to remove interfering matrix components that can obscure the analyte peak, damage the column, or cause ion suppression in LC-MS.[12] The choice of method depends on the sample matrix.
A. Biological Fluids (e.g., Urine)
-
Centrifugation: Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Dilution: Transfer the supernatant to a new tube. Dilute the sample 1:5 or 1:10 with HPLC-grade water to reduce matrix effects.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.[6] This removes fine particulates that could clog the HPLC system.
B. RNA Hydrolysis (to analyze m²G content in tRNA)
-
RNA Digestion: To ~10 µg of purified RNA, add a mixture of nuclease P1 and alkaline phosphatase in a suitable buffer.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the RNA into its constituent nucleosides.
-
Enzyme Removal: After digestion, remove the enzymes, typically by ultrafiltration or by protein precipitation with a solvent like acetonitrile.[13]
-
Clarification: Centrifuge the sample to pellet the precipitated protein and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Caption: General workflow for this compound analysis.
Protocol 3: HPLC System Parameters
Causality: The chromatographic conditions are optimized to achieve baseline separation of this compound from other endogenous nucleosides within a reasonable runtime. The gradient is key to resolving compounds with different polarities.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (or 20 mM Ammonium Acetate, pH 5.3)[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.5 - 1.0 mL/min[6] |
| Gradient Program | 0-5 min: 0% B |
| 5-25 min: 0% to 30% B (linear ramp) | |
| 25-27 min: 30% to 0% B (return to initial) | |
| 27-35 min: 0% B (equilibration) | |
| Column Temperature | 40°C |
| Injection Volume | 10 - 20 µL[4] |
| UV Detection | 260 nm[6] |
Protocol 4: Data Analysis and Quantification
-
Peak Identification: Analyze the chromatograms from the standard injections. The retention time of the major peak corresponds to this compound. Use this retention time to identify the m²G peak in the sample chromatograms.
-
Calibration Curve Construction: For each calibration standard, integrate the area under the m²G peak. Plot the peak area (y-axis) against the known concentration (x-axis).
-
Linear Regression: Perform a linear regression on the plotted points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 indicates a strong linear relationship.
-
Sample Quantification: Integrate the peak area of m²G in the sample chromatogram. Use the regression equation from the calibration curve to calculate the concentration of m²G in the injected sample.
-
Final Concentration: Adjust the calculated concentration to account for any dilution or concentration steps performed during sample preparation to determine the original concentration in the sample.
Caption: Logical flow of quantification using a calibration curve.
Method Performance and Troubleshooting
-
Specificity: The described gradient should provide adequate separation of m²G from other common nucleosides. However, co-elution with isomers is possible.[4][5] For absolute confirmation, especially in research applications, coupling the HPLC to a mass spectrometer for LC-MS/MS analysis is the gold standard.[14]
-
Linearity: The method should be linear over the tested calibration range, with an R² value > 0.99.
-
Limits of Detection (LOD) and Quantification (LOQ): For UV detection, the LOQ is typically in the low ng/mL range. With LC-MS/MS, this can be pushed into the fmol range.[7][8]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | Incorrect injection volume; Sample too dilute; Detector issue. | Verify autosampler operation. Concentrate sample or inject a larger volume. Check detector lamp status. |
| Shifting Retention Times | Column degradation; Air bubbles in the pump; Mobile phase composition changed. | Equilibrate column thoroughly. Degas mobile phases. Prepare fresh mobile phase. |
| Broad or Tailing Peaks | Column overload; Column contamination; Mismatch between sample solvent and mobile phase. | Dilute the sample.[15] Use a guard column or flush the analytical column. Dissolve sample in the initial mobile phase.[15] |
| Extra/Ghost Peaks | Contamination in sample or mobile phase; Carryover from previous injection. | Use high-purity solvents. Run a blank gradient. Implement a needle wash step in the autosampler method. |
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 11. 2′-C-甲基鸟苷 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Troubleshooting & Optimization
Technical Support Center: Accurate 2-Methylguanosine (m2G) Quantification
Welcome to the technical support center for 2-Methylguanosine (m2G) quantification. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of m2G analysis and achieve accurate, reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your m2G quantification experiments. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem: Poor Peak Shape or Resolution for m2G in LC-MS Analysis
You're observing peak tailing, fronting, or splitting for your this compound peak in your liquid chromatography-mass spectrometry (LC-MS) analysis.
Potential Causes:
-
Inappropriate Column Chemistry: The stationary phase of your HPLC column may not be optimal for retaining and separating a polar compound like m2G.
-
Mobile Phase Issues: The pH, ionic strength, or organic solvent composition of your mobile phase may not be suitable.
-
Sample Solvent Effects: Injecting your sample in a solvent much stronger than the mobile phase can cause peak distortion.[1]
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor chromatography.[1][2]
Solutions:
-
Optimize Your Chromatography:
-
Column Selection: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like nucleosides.[3] Alternatively, a reversed-phase C18 column can be effective, but may require careful mobile phase optimization.
-
Mobile Phase Adjustment:
-
pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for m2G.
-
Buffer Concentration: Adjust the concentration of your buffer (e.g., ammonium acetate or ammonium formate) to improve peak shape.
-
Gradient Optimization: Develop a gradient elution method that allows for adequate retention and separation of m2G from other sample components.
-
-
-
Address Sample and Column Issues:
-
Sample Dilution: If your sample is dissolved in a strong solvent, try diluting it with the initial mobile phase before injection.[1]
-
Guard Column: Use a guard column with the same packing material as your analytical column to protect it from contaminants.[1]
-
Column Flushing: If you suspect column contamination, flush the column with a series of strong solvents to remove any adsorbed material.[4]
-
Problem: High Background Noise or Poor Signal-to-Noise in ELISA-based m2G Quantification
Your ELISA results for this compound show high background signal, making it difficult to distinguish your sample signal from the noise.
Potential Causes:
-
Non-specific Binding: Antibodies may be binding to unintended proteins or other molecules in your sample or on the plate surface.[5][6]
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies or other reagents, contributing to high background.[5]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with enzymes or other substances that interfere with the assay.[5]
-
Incorrect Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too high.
Solutions:
-
Optimize Blocking and Washing:
-
Blocking Buffer: Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.
-
Washing Technique: Ensure thorough and consistent washing between steps. An automated plate washer can improve reproducibility.[5]
-
-
Reagent and Antibody Optimization:
-
Fresh Reagents: Prepare fresh buffers and substrate solutions for each assay.[5]
-
Antibody Titration: Perform a titration experiment to determine the optimal concentrations of your primary and secondary antibodies.
-
-
Control for Matrix Effects:
-
Sample Dilution: Dilute your samples to reduce the concentration of potentially interfering substances.
-
Problem: Inconsistent Quantification and Poor Reproducibility in Mass Spectrometry
You are experiencing significant variability in your this compound quantification results between runs or even within the same batch.
Potential Causes:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of m2G, leading to inaccurate quantification.[7][8][9][10]
-
Inadequate Sample Preparation: Incomplete RNA hydrolysis or inefficient cleanup can introduce variability.
-
Lack of an Appropriate Internal Standard: Without a proper internal standard, it is difficult to correct for variations in sample preparation and instrument response.[11][12]
Solutions:
-
Mitigate Matrix Effects:
-
Improved Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimize your HPLC method to separate m2G from co-eluting matrix components.[9]
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[13]
-
-
Standardize Sample Preparation:
-
Utilize a Stable Isotope-Labeled Internal Standard:
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sample preparation for accurate m2G quantification?
The most critical steps are the complete hydrolysis of RNA into its constituent nucleosides and the subsequent purification of the nucleosides from the complex biological matrix. Incomplete hydrolysis will lead to an underestimation of the m2G amount.[14][15] The purification step is crucial to minimize matrix effects that can interfere with quantification, especially in mass spectrometry-based methods.[7][9]
Q2: How do I choose the right internal standard for m2G analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., [¹³C,¹⁵N₂]-m2G).[11][18] This is because a SIL internal standard has nearly identical physicochemical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[11] This allows for the most accurate correction of any sample loss or matrix effects. If a SIL standard is not available, a structural analog can be used, but it must be thoroughly validated to ensure it behaves similarly to m2G throughout the analytical process.[11]
Q3: I am observing a peak with the same mass-to-charge ratio as m2G, but at a different retention time. What could this be?
This is likely an isomer of this compound, such as N2,N2-dimethylguanosine or 7-methylguanosine.[3] It is crucial to have a chromatographic method that can resolve these isomers to ensure you are accurately quantifying only m2G. The use of appropriate analytical standards for these isomers is essential to confirm their identity and retention times.[3]
Q4: Can I use derivatization to improve the detection of m2G?
Yes, derivatization can be employed, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[19] Derivatization can increase the volatility and thermal stability of m2G, making it more amenable to GC analysis.[20][21] Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl group.[20][21] However, it is important to optimize the derivatization reaction to ensure complete and consistent derivatization of your analyte.[22]
Q5: What are the common pitfalls in developing a standard curve for m2G quantification?
Common issues with standard curves include poor linearity and high variability between replicates.[23] These problems can arise from:
-
Improper preparation of standards: Inaccurate serial dilutions can lead to a non-linear response.
-
Matrix effects: If standards are prepared in a pure solvent while samples are in a complex matrix, the instrument response can differ significantly.[13]
-
Instrument instability: Fluctuations in the mass spectrometer's performance can affect the signal intensity.
To address these issues, always use high-purity m2G standards, prepare fresh dilutions for each experiment, and consider using matrix-matched calibrators.[13]
Experimental Workflows and Data Presentation
Diagram: General Workflow for LC-MS/MS Quantification of m2G
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aelabgroup.com [aelabgroup.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. welch-us.com [welch-us.com]
- 14. WO2017149139A1 - Rna analysis by total hydrolysis - Google Patents [patents.google.com]
- 15. RNA hydrolysis - Wikipedia [en.wikipedia.org]
- 16. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS quantification of 6-methylthio-2'-deoxyguanosine and 6-thio-2'-deoxyguanosine in genomic DNA with enzymatically synthesized isotope-labelled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. arp1.com [arp1.com]
Technical Support Center: Detection of 2-Methylguanosine
Welcome to the technical support center for the detection and quantification of 2-Methylguanosine (m2G), a modified nucleoside of significant interest in RNA research and as a potential biomarker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during m2G analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for quantifying this compound in biological samples?
A1: The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for quantification. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2][3] Enzyme-Linked Immunosorbent Assays (ELISAs) can also be used for high-throughput screening, though they may have limitations in specificity.
Q2: How can I ensure the stability of this compound during sample preparation and storage?
A2: While some methylated nucleosides can be unstable, O6-methyldeoxyguanosine has been shown to be stable at room temperature for at least 11 days, and both O6-MedG and N7-MedG are stable at -20°C.[2][3] To ensure the stability of this compound, it is recommended to store samples at -80°C and avoid repeated freeze-thaw cycles.[4] Use of nuclease inhibitors during extraction from biological matrices is also advisable to prevent enzymatic degradation of RNA.
Q3: What are the key considerations for sample preparation before this compound analysis?
A3: Proper sample preparation is critical for accurate quantification and to prevent issues like low signal intensity or poor resolution.[5] Key steps include efficient extraction of RNA or DNA from the sample, enzymatic digestion to release the nucleosides, and purification to remove interfering substances like proteins and salts.[4][6][7] Solid-phase extraction (SPE) is a common and effective clean-up method.[4]
Troubleshooting Guide: HPLC-UV Detection of this compound
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of this compound. However, various issues can arise during analysis. This section provides a systematic approach to troubleshooting common problems.
Issue 1: No Peak or Very Low Signal Intensity
Possible Causes & Solutions:
-
Incorrect Wavelength Selection: this compound has a maximum absorbance at approximately 260 nm. Ensure your UV detector is set to this wavelength for optimal sensitivity.[8]
-
Improper Sample Preparation: Inadequate extraction or purification can lead to sample loss.[5] Review your sample preparation protocol to ensure efficient recovery.
-
Column Degradation: Over time, HPLC columns can lose their resolving power.[9] If you observe a general decline in performance with standards as well, it may be time to replace the column.
-
Injection Issues: A leak in the injection system or a faulty rotor seal can prevent the sample from reaching the column.[9]
-
Detector Lamp Failure: The UV lamp in the detector has a finite lifespan. If you are experiencing a sudden loss of signal for all samples, the lamp may need replacement.[9]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and re-injecting.
-
Contamination of the Column Inlet: Particulate matter from the sample or mobile phase can block the column inlet frit, causing peak tailing. Using a guard column and filtering your samples and mobile phases can prevent this.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.[10]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing material. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can mitigate this.
Issue 3: Shifting Retention Times
Possible Causes & Solutions:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[10] Prepare fresh mobile phase daily and ensure accurate mixing.
-
Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times, especially in ion-exchange chromatography.[10] Use a column oven for temperature control.
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[10] Degas your mobile phase and regularly maintain your pump.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Experimental Workflow: HPLC Analysis of this compound
Caption: A typical workflow for the analysis of this compound using HPLC.
Troubleshooting Guide: Mass Spectrometry (MS) Detection of this compound
Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for the detection of this compound. However, its complexity also presents unique troubleshooting challenges.
Issue 1: Poor Signal Intensity or No Signal
Possible Causes & Solutions:
-
Suboptimal Ionization: The choice of ionization technique (e.g., ESI, APCI) and the optimization of source parameters are critical.[11] Experiment with different settings to maximize the signal for your analyte.
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[4] Improve sample clean-up, dilute the sample, or use a stable isotope-labeled internal standard to compensate for these effects.[4]
-
Incorrect Mass Transitions (for MS/MS): Ensure that you are monitoring the correct precursor and product ion masses for this compound.
-
Instrument Contamination: A dirty ion source can lead to a significant drop in sensitivity.[4][11] Regular cleaning of the ion source components is essential.
Issue 2: Inaccurate Mass Measurement
Possible Causes & Solutions:
-
Mass Calibration Drift: The mass spectrometer needs to be calibrated regularly with appropriate standards to ensure mass accuracy.[11]
-
Instrument Maintenance: Poor maintenance can lead to instrument drift and affect mass accuracy.[11] Follow the manufacturer's recommended maintenance schedule.
Issue 3: High Background Noise
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[4]
-
Leaks in the System: Air leaks in the GC/MS system can lead to high background signals from nitrogen and oxygen.[12]
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed" into the mass spectrometer, causing a high background.[12] Ensure you are operating within the recommended temperature range for your column.
Troubleshooting Logic: MS Signal Issues
Caption: A decision tree for troubleshooting common MS signal issues.
Troubleshooting Guide: ELISA for this compound
ELISA is a high-throughput method for detecting this compound, but it is prone to issues with specificity and background noise.
Issue 1: No or Weak Signal
Possible Causes & Solutions:
-
Omission of a Key Reagent: Double-check that all reagents, including the primary antibody, secondary antibody, and substrate, were added in the correct order.[13][14]
-
Inactive Antibody or Substrate: Ensure that the antibodies and substrate are stored correctly and have not expired. You can test the enzyme activity of the conjugate by adding it directly to the substrate.[13]
-
Insufficient Incubation Times: Inadequate incubation times can lead to incomplete binding.[14] Optimize incubation times for each step.
-
Improper Plate Coating: If the antigen or capture antibody is not properly coated on the plate, it will result in a weak signal.[15]
Issue 2: High Background
Possible Causes & Solutions:
-
Insufficient Blocking: Incomplete blocking of the plate can lead to non-specific binding of the antibodies.[16] Use an effective blocking buffer and ensure sufficient incubation time.
-
Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can result in high background.[13][15] Perform a titration to determine the optimal antibody concentrations.
-
Inadequate Washing: Insufficient washing between steps can leave unbound reagents in the wells, leading to a high background.[16] Ensure thorough washing of all wells.
-
Cross-Reactivity: The detection antibody may be cross-reacting with the coating antibody or other components in the sample.[14] Run appropriate controls to check for cross-reactivity.
Data Comparison: Common ELISA Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Omission of a reagent | Carefully follow the protocol, ensuring all steps are performed in the correct order.[13][14] |
| Inactive reagents | Use fresh reagents and check the expiration dates.[13] | |
| Insufficient incubation | Optimize incubation times and temperatures.[14] | |
| High Background | Inadequate blocking | Use a high-quality blocking buffer and increase incubation time.[16] |
| Antibody concentration too high | Titrate antibodies to find the optimal concentration.[13][15] | |
| Insufficient washing | Increase the number and vigor of wash steps.[16] | |
| High Variability | Pipetting inconsistency | Use calibrated pipettes and ensure consistent technique.[13] |
| Uneven temperature | Incubate plates in a temperature-controlled environment and avoid stacking.[15] |
Key Experimental Protocols
Protocol 1: Enzymatic Digestion of RNA for this compound Analysis
-
To 10-20 µg of total RNA, add nuclease P1 buffer and nuclease P1 (2-5 units).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer and calf intestinal alkaline phosphatase (2-5 units).
-
Incubate at 37°C for an additional 2 hours.
-
Proceed with sample clean-up using solid-phase extraction or other purification methods.
Protocol 2: HPLC Separation of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 0% to 20% B over 20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 260 nm.
References
- 1. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Methylation of 2’-Deoxyguanosine by a Free Radical Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. agilent.com [agilent.com]
- 13. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Mass Spectrometry for 2-Methylguanosine Analysis
Welcome to the technical support center for the analysis of 2-Methylguanosine (m2G) using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, troubleshooting, and data interpretation. As your virtual application scientist, I will explain the "why" behind the "how," ensuring your experimental design is robust, and your results are trustworthy.
Understanding this compound (m2G)
This compound is a modified purine nucleoside, a derivative of guanosine with a methyl group on the exocyclic amine at position 2.[1] Its presence and concentration in biological fluids like urine can be indicative of certain physiological or pathological states, making it a person of interest in biomarker discovery.[2][3]
From a mass spectrometry perspective, the key challenge lies in its differentiation from other methylated guanosine isomers, such as N7-methylguanosine (m7G), which have the same mass-to-charge ratio (m/z).[4][5] Therefore, chromatographic separation is paramount for accurate quantification.
Mass Spectrometry Method Development for m2G
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of m2G in complex biological matrices.[6][7]
Chromatographic Separation
The goal is to achieve baseline separation of m2G from its isomers.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for separating polar compounds like modified nucleosides.[2][5] It provides excellent retention and resolution of these analytes.
-
Reversed-Phase (RP) Chromatography: While less common for this specific application, C18 columns can be used, often with ion-pairing reagents to improve retention of polar analytes.
Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of modified nucleosides.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity.[3][8] The characteristic transition for m2G involves the precursor ion (the protonated molecule, [M+H]+) and a product ion resulting from the cleavage of the glycosidic bond, which is the methylated guanine base.[5]
| Parameter | This compound (m2G) |
| Chemical Formula | C11H15N5O5[1] |
| Monoisotopic Mass | 297.1073 g/mol [9] |
| Precursor Ion [M+H]+ | m/z 298.1[5] |
| Product Ion [BH2]+ | m/z 166.1[5] |
| Table 1: Mass Spectrometry Parameters for this compound (m2G) Analysis. |
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to remove interfering matrix components while ensuring high recovery of the analyte.[10] The choice of technique depends on the biological matrix.
-
Protein Precipitation (PPT): A simple and effective method for removing proteins from plasma or serum samples.[10][11] Acetonitrile is a common precipitating agent.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[12]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts. Reversed-phase, ion-exchange, or mixed-mode cartridges can be used.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Signal for this compound
-
Question: I am not seeing any peak for my this compound standard. What should I check first?
-
Answer: Start by confirming the basic functionality of your LC-MS system. Check for leaks in the gas supply and ensure all connections are secure.[13] Verify that the autosampler is injecting the sample correctly and that the detector is on and functioning.[13] Next, ensure your sample concentration is appropriate; if it's too dilute, you may not see a signal.[14] Also, confirm the stability of this compound in your solvent and storage conditions.
Issue 2: High Background Noise or Baseline Drift
-
Question: My chromatogram has a very noisy baseline, making it difficult to integrate my peaks. What could be the cause?
-
Answer: A noisy baseline can originate from several sources. Contaminated solvents or reagents are a common culprit, so ensure you are using high-purity, LC-MS grade materials.[15] Optimize your chromatographic conditions to achieve a stable baseline.[14] Additionally, check your detector settings, as incorrect parameters can increase noise.[14] If the issue persists, your mass spectrometer's ion source may need cleaning.[16]
Issue 3: Inconsistent Peak Areas and Poor Reproducibility
-
Question: The peak areas for my replicate injections are highly variable. What is causing this inconsistency?
-
Answer: Inconsistent peak areas are often a sign of matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of your analyte.[17][18] To diagnose this, you can perform a post-extraction spike experiment.[18] To mitigate matrix effects, improve your sample cleanup procedure, for example, by switching from protein precipitation to a more selective method like SPE.[19][20] Using a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and improve reproducibility.[19]
Issue 4: Peak Tailing or Splitting
-
Question: My this compound peak is showing significant tailing/splitting. How can I improve the peak shape?
-
Answer: Poor peak shape can be due to several factors. First, check for any blockages or voids in your analytical column. A damaged column will need to be replaced. Interactions between the analyte and active sites on the column or in the flow path can also cause tailing. Ensure the pH of your mobile phase is appropriate for your analyte's pKa. Sometimes, a mismatch between the sample solvent and the initial mobile phase composition can lead to peak distortion; try to dissolve your sample in the initial mobile phase.
Issue 5: Co-elution with Isomers
-
Question: I suspect my this compound peak is not fully resolved from another methylated guanosine isomer. How can I confirm and fix this?
-
Answer: The potential for co-elution with isomers like m7G is a significant challenge.[5] The best approach is to optimize your chromatographic method to achieve baseline separation. Experiment with different HILIC columns and mobile phase compositions.[5] If you have access to high-resolution mass spectrometry (HRMS), you can use it to confirm the identity of the eluting peaks based on their accurate mass and fragmentation patterns.[4][21]
Frequently Asked Questions (FAQs)
-
Q1: What is the best internal standard for this compound analysis?
-
A1: A stable isotope-labeled version of this compound (e.g., with 13C or 15N) is the ideal internal standard as it will have the same chemical properties and chromatographic behavior, and will co-elute with the analyte, effectively compensating for matrix effects and variations in instrument response.[19]
-
-
Q2: How can I improve the sensitivity of my assay?
-
A2: To enhance sensitivity, you can optimize several parameters. Increase the sample injection volume, though be mindful of potential peak broadening.[19] Optimize the ESI source parameters (e.g., spray voltage, gas flows, and temperature) to maximize ionization efficiency.[14] A thorough sample cleanup to reduce matrix effects can also significantly improve the signal-to-noise ratio.[22]
-
-
Q3: What are the common pitfalls in sample preparation for urine analysis?
-
A3: A primary challenge with urine samples is the high salt content and variability in matrix composition between individuals.[23] A simple "dilute-and-shoot" approach may not be sufficient and can lead to significant matrix effects and contamination of the MS system.[24] Employing a robust sample preparation method like SPE is highly recommended to remove salts and other interferences.
-
-
Q4: How often should I calibrate my mass spectrometer?
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol provides a general guideline for SPE. Optimization may be required based on the specific SPE sorbent and sample characteristics.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the urine sample 1:1 with 0.1% formic acid in water. Load 1 mL of the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[24]
Diagram: SPE Workflow
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development.
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
This compound: 298.1 -> 166.1
-
Internal Standard (IS): (Specific to the IS used)
-
Diagram: this compound Fragmentation
Caption: Fragmentation of this compound in the mass spectrometer.
References
- 1. This compound | C11H15N5O5 | CID 135501934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2'-O-Methylguanosine | C11H15N5O5 | CID 135406950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. gcms.cz [gcms.cz]
- 12. ijstr.org [ijstr.org]
- 13. gentechscientific.com [gentechscientific.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. agilent.com [agilent.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
Technical Support Center: Navigating 2-Methylguanosine Experimental Design
Welcome to the Technical Support Center for 2-Methylguanosine (m2G) research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common pitfalls encountered in m2G experimental design. As a modified nucleoside with significant roles in RNA structure and function, and as a potential biomarker, robust experimental design is paramount for accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs) & General Guidance
This section addresses foundational questions and provides preventative advice for common experimental challenges.
Q1: What are the primary stability concerns for this compound and how should it be stored?
A: this compound is a relatively stable molecule. Studies have shown that N2-adducts of guanosine are stable in phosphate buffer (pH 7.4) at 37°C for extended periods (up to 192 hours)[1]. However, like all nucleosides, it is susceptible to degradation under harsh conditions. For optimal stability:
-
Storage of Solids: Pure, solid this compound should be stored at -20°C, desiccated, and protected from light.
-
Storage of Solutions: Aqueous stock solutions should be prepared in nuclease-free water or a suitable buffer (e.g., TE buffer, pH 7.5), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term use. For short-term use, storage at -20°C is acceptable.
-
pH Considerations: Avoid strongly acidic or basic conditions, which can lead to hydrolysis of the glycosidic bond or degradation of the purine ring.
Q2: I am planning to use this compound as a biomarker. What are the critical pre-analytical variables to consider?
A: When studying this compound as a biomarker, pre-analytical variables are a major source of variability. Standardization is key to obtaining reliable data[2][3].
-
Sample Collection: Follow a strict and consistent protocol for sample collection, whether it be urine, blood, or tissue. For blood, the choice of anticoagulant (e.g., EDTA, heparin) can influence downstream analysis, so consistency is crucial.
-
Processing Delays: Minimize the time between sample collection and processing. Delays can lead to changes in analyte concentrations. If delays are unavoidable, keep samples at 4°C, but be aware that some biomarkers can still degrade[2][4].
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade biomarkers[2]. Aliquot samples into single-use volumes to minimize this.
-
Storage: For long-term storage, -80°C is the standard for most biological samples to preserve biomarker integrity.
| Parameter | Recommendation | Rationale |
| Sample Collection | Standardized, consistent protocol | Minimizes variability between samples. |
| Processing Time | Process as soon as possible | Prevents degradation of analytes. |
| Freeze-Thaw Cycles | Aliquot to single-use volumes | Avoids degradation from repeated temperature changes[2]. |
| Long-term Storage | -80°C | Ensures long-term stability of biomarkers. |
Q3: What are the main challenges in the chemical synthesis and purification of this compound?
A: The chemical synthesis of this compound can be challenging due to the multiple reactive sites on the guanosine molecule. Key challenges include:
-
Regioselectivity: Achieving methylation specifically at the N2 position without modifying other positions (e.g., N1, N7, or the ribose hydroxyls) requires the use of appropriate protecting groups.
-
Side Reactions: Incomplete reactions or side reactions can lead to a mixture of products, including unreacted starting material, and di-methylated species.
-
Purification: Purification of the final product often requires chromatographic techniques like HPLC. Co-elution of structurally similar impurities can be a significant hurdle. Common impurities can arise from the degradation of protecting groups or side reactions during synthesis[5][6].
Section 2: Troubleshooting Immunoassays for this compound
While specific commercial ELISA kits for this compound are not widely available, custom antibody development and in-house assays are common. This section provides troubleshooting for common issues in such assays.
Q1: I am observing high background in my this compound ELISA. What are the likely causes and solutions?
A: High background can obscure true signal and is a frequent issue in immunoassays[7][8][9].
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or the incubation time. Consider using a commercially available blocking buffer. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. |
| Cross-Reactivity | The antibody may be cross-reacting with other methylated guanosines (e.g., N2,N2-dimethylguanosine). Perform a cross-reactivity panel with structurally similar analogs. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure that the substrate has not been exposed to light. |
Q2: My this compound ELISA is showing no or a very weak signal. How can I troubleshoot this?
A: A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal assay conditions[10][11].
| Possible Cause | Troubleshooting Steps |
| Inactive Antibody or Conjugate | Verify the activity of the primary antibody and enzyme-conjugated secondary antibody. Store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Preparation | Double-check all dilutions and ensure reagents were prepared correctly and added in the proper order. |
| Suboptimal Incubation Times/Temperatures | Optimize incubation times and temperatures. Longer incubation times (e.g., overnight at 4°C) for the primary antibody can increase signal. |
| Degraded Analyte | Ensure proper storage and handling of this compound standards and samples. |
| Incorrect Plate Reader Settings | Verify the wavelength and filter settings on the plate reader are appropriate for the substrate used. |
Diagram of a Competitive ELISA Workflow
References
- 1. Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the standardization of preanalytic variables for blood-based biomarker studies in Alzheimer’s disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. biocompare.com [biocompare.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. assaygenie.com [assaygenie.com]
- 10. biomatik.com [biomatik.com]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing the Sensitivity of 2-Methylguanosine (m2G) Detection
Welcome to the technical support center dedicated to improving the detection of 2-Methylguanosine (m2G), a critical post-transcriptional RNA modification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of m2G analysis, enhance experimental sensitivity, and troubleshoot common issues. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound detection, providing concise and authoritative answers to guide your experimental design.
Q1: What are the primary methods for detecting and quantifying this compound (m2G)?
A1: The primary methods for m2G detection can be broadly categorized into three groups: chromatography-based, enzyme-based, and sequencing-based approaches.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the "gold standard" for the accurate identification and quantification of various DNA and RNA modifications, including m2G.[1][2] The method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer.[2][3]
-
RNase H-Based Assays: This is a sensitive and specific method for detecting 2'-O-Methylguanosine (a related but distinct modification) at a specific site within an RNA molecule.[4] The principle relies on the inhibition of Ribonuclease H (RNase H) cleavage by the presence of a 2'-O-methyl group.[4] While primarily for 2'-O-methylation, the principle of using enzymes sensitive to specific modifications is a key concept.
-
Sequencing-Based Methods (e.g., PhOxi-Seq): For site-specific detection of m2G, methods like PhOxi-Seq have been developed. This technique exploits the high oxidizability of guanosine. Photoactivated oxidation of m2G leads to its conversion to a different base that induces mutational signatures during sequencing, allowing for its identification.[3]
Q2: What are the main challenges in achieving high sensitivity for m2G detection?
A2: Researchers often face several hurdles in achieving sensitive m2G detection:
-
Low Abundance: m2G can be a low-abundance modification, making its detection challenging, especially in limited sample material.
-
Sample Matrix Complexity: Biological samples contain a complex mixture of molecules that can interfere with the analysis, particularly in LC-MS/MS.[5] Salts and other co-eluting substances can suppress the mass spectrometry signal of the target analyte.[5]
-
Structural Isomers: Distinguishing between structural isomers and mass-analogs of modified nucleosides by mass spectrometry can be difficult.[5]
-
Ionization Efficiency: During electrospray ionization (ESI) in LC-MS/MS, the ionization efficiency of nucleosides can vary significantly. Less polar molecules may not be detected unless they are present at high levels.[2]
-
RNA Instability: Some modified nucleosides are not stable during sample preparation, which can lead to underestimation of their levels.[1]
Q3: How does Nthis compound (m2G) differ from N2,N2-dimethylguanosine (m2,2G) in terms of detection?
A3: While structurally similar, m2G and m2,2G have different properties that affect their detection:
-
Base Pairing: m2G can still form a canonical base pair with cytosine, making it challenging to detect by methods that rely on disruptions in base pairing, such as some reverse transcription-based approaches.[3] In contrast, the two methyl groups in m2,2G hinder canonical base pairing, causing reverse transcriptase to terminate at the modification site. This termination can be used for its detection.[3]
-
Antibody Recognition: Commercially available antibodies may exist that can distinguish between these two modifications, offering an alternative detection approach.[3]
Section 2: Troubleshooting Guide for LC-MS/MS Detection of m2G
This guide provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for m2G
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inefficient RNA Digestion | Solution: Optimize the enzymatic digestion protocol. Ensure complete digestion of RNA to single nucleosides by using a sufficient amount of nuclease (e.g., nuclease P1) and phosphodiesterase. Incubate for an adequate duration at the optimal temperature. Rationale: Incomplete digestion will result in a lower yield of free m2G nucleosides, leading to a reduced signal. |
| Poor Ionization Efficiency | Solution: Modify the mobile phase composition. The addition of ammonium bicarbonate can improve the protonation of some nucleosides and suppress the formation of metal complexes that can deteriorate the MS signal.[1] Rationale: Enhancing the ionization of m2G in the electrospray source will directly increase the number of ions reaching the detector, thereby improving sensitivity. |
| Sample Loss During Preparation | Solution: Evaluate each step of your sample preparation for potential loss. Consider using a stable isotope-labeled internal standard for m2G to normalize for any sample loss during preparation and analysis.[1] Rationale: An internal standard that behaves chemically similarly to m2G will account for losses at various stages, from extraction to injection, providing a more accurate quantification. |
| Detector Not Optimized | Solution: Ensure the mass spectrometer is properly tuned and calibrated for the mass of m2G. Optimize the collision energy for the specific transition (precursor ion to product ion) of m2G to maximize the signal intensity. Rationale: Proper tuning and optimization of MS parameters are crucial for achieving the highest sensitivity for a specific analyte. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Recommended Solution & Scientific Rationale |
| Matrix Effects | Solution: Improve sample cleanup. Utilize solid-phase extraction (SPE) to remove interfering substances from the sample matrix before LC-MS/MS analysis. For urine samples, a simple dilution with acetonitrile followed by centrifugation can sometimes be sufficient.[6][7] Rationale: A cleaner sample reduces the competition for ionization in the MS source (ion suppression) and minimizes the presence of co-eluting contaminants that can obscure the m2G peak. |
| Contaminated LC System | Solution: Flush the LC system, including the column, with a strong solvent like isopropanol to remove contaminants.[8] Ensure all mobile phase components are of high purity. Rationale: Contaminants from previous analyses or impure solvents can leach into the system and cause a noisy baseline or ghost peaks. |
| Isomeric Interference | Solution: Optimize the chromatographic separation. Use a column with high resolving power (e.g., UHPLC) and fine-tune the gradient elution to achieve baseline separation of m2G from its isomers.[1] Two-dimensional (2D) chromatography can also be employed for complex samples.[1] Rationale: Good chromatographic separation is essential to ensure that the detected signal is solely from m2G and not from a co-eluting isomer with the same mass-to-charge ratio. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in m2G detection.
Protocol 1: RNA Digestion for LC-MS/MS Analysis
This protocol outlines the enzymatic hydrolysis of total RNA to its constituent nucleosides.
-
RNA Quantification: Accurately quantify the concentration of your purified RNA sample using a spectrophotometer or a fluorometric method.
-
Digestion Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, combine the following:
-
Total RNA: 1-10 µg
-
Nuclease P1 (1 U/µL): 1 µL
-
10X Nuclease P1 Buffer: 2 µL
-
Nuclease-free water: to a final volume of 18 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Second Digestion Step: Add the following to the reaction mixture:
-
Bacterial Alkaline Phosphatase (1 U/µL): 1 µL
-
10X Alkaline Phosphatase Buffer: 2 µL
-
-
Final Incubation: Incubate at 37°C for an additional 2 hours.
-
Sample Cleanup: Proceed with solid-phase extraction or a simple dilution depending on the sample complexity and the sensitivity required.
Protocol 2: RNase H-Based Detection of 2'-O-Methylguanosine (Illustrative for Modification-Sensitive Enzyme Assays)
This protocol, adapted for the detection of 2'-O-Methylguanosine, illustrates the principle of using modification-sensitive enzymes.[4]
-
Probe Hybridization:
-
In a nuclease-free tube, mix the target RNA (e.g., 10 pmol) with a chimeric DNA-RNA probe (e.g., 20 pmol) designed to hybridize to the region containing the potential modification site.
-
Heat the mixture at 95°C for 2 minutes to denature secondary structures.
-
Allow the mixture to cool slowly to room temperature (around 30 minutes) to facilitate hybridization.[4]
-
-
RNase H Digestion:
-
Add RNase H and the appropriate buffer to the hybridization mixture.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
-
Analysis of Cleavage Products:
-
Denaturing PAGE: Stop the reaction and run the products on a denaturing polyacrylamide gel. Visualize the bands using a nucleic acid stain like SYBR Gold. The presence of a smaller RNA fragment indicates cleavage (unmethylated), while the absence of this fragment suggests the presence of the 2'-O-methyl modification.[4]
-
qRT-PCR: Alternatively, use the reaction product as a template for reverse transcription followed by qPCR with primers spanning the cleavage site. A higher Ct value in the RNase H-treated sample compared to an untreated control indicates cleavage, while a similar Ct value suggests protection due to methylation.[4]
-
Section 4: Visualizations and Data Presentation
Workflow for LC-MS/MS-based m2G Detection
Caption: A generalized workflow for the detection and quantification of this compound using LC-MS/MS.
Decision Tree for Troubleshooting Low m2G Signal
Caption: A troubleshooting decision tree for addressing low signal intensity in m2G detection by LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. [Current advances in the analysis of free RNA modified nucleosides by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Matrix Effects in 2-Methylguanosine LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 2-Methylguanosine (2-MG). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. In bioanalytical science, matrix effects are the Achilles' heel of LC-MS/MS, capable of compromising the accuracy, precision, and sensitivity of your results.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your 2-MG quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the likely causes?
A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[2][4] The primary culprits in plasma are often phospholipids, salts, and proteins that were not adequately removed during sample preparation.[5][6] These interfering molecules can compete with 2-MG for ionization in the MS source, leading to a decreased signal intensity and compromising the reliability of your quantitative data.[4]
The mechanism of ion suppression in electrospray ionization (ESI) can be multifaceted. Co-eluting compounds can alter the droplet surface tension, affecting the efficiency of solvent evaporation and droplet fission, which are critical for generating gas-phase ions.[5] Additionally, highly concentrated matrix components can compete for the limited charge in the ESI droplets.[2]
Q2: How can I definitively diagnose and quantify the extent of the matrix effect in my 2-MG assay?
A2: A systematic evaluation is crucial to understand the impact of the matrix on your analysis. The most widely accepted method is the post-extraction spike analysis . This involves comparing the response of 2-MG in a neat solution to its response when spiked into an extracted blank matrix from multiple sources.
Here is a step-by-step protocol for this assessment:
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the mobile phase reconstitution solvent at a known concentration (e.g., at the low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Take blank biological matrix (e.g., plasma) from at least six different sources. Process these blank samples using your established extraction procedure. After the final evaporation step, reconstitute the dried extract with the 2-MG solution from Set A.
-
Set C (Matrix Blank): Process the blank biological matrix as in Set B, but reconstitute with the mobile phase reconstitution solvent without the analyte. This set is used to check for interferences at the retention time of 2-MG.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.
-
Calculate the Matrix Factor (MF): The Matrix Factor is calculated as follows: MF = (Peak Area of Post-Extracted Spike (Set B)) / (Peak Area of Neat Solution (Set A))
A Matrix Factor of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. The precision of the MF across the different sources of the matrix should also be evaluated, with a coefficient of variation (%CV) of ≤15% being a common acceptance criterion in regulated bioanalysis.[7]
Table 1: Interpretation of Matrix Factor (MF) Values
| Matrix Factor (MF) | Interpretation | Implication for 2-MG Analysis |
| MF = 1 | No matrix effect | The current method is likely robust against matrix effects. |
| MF < 1 | Ion Suppression | The signal for 2-MG is being suppressed, potentially leading to underestimation of its concentration. |
| MF > 1 | Ion Enhancement | The signal for 2-MG is being enhanced, potentially leading to overestimation of its concentration. |
Q3: What are the most effective sample preparation strategies to minimize matrix effects for this compound?
A3: The choice of sample preparation technique is one of the most critical factors in mitigating matrix effects. The goal is to selectively remove interfering components while efficiently recovering 2-MG.[2]
Comparison of Common Sample Preparation Techniques for 2-MG:
| Technique | Principle | Advantages for 2-MG | Disadvantages for 2-MG |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[8][9] | Simple, fast, and inexpensive. | Non-selective; may not effectively remove phospholipids and other small molecules, often leading to significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of 2-MG between two immiscible liquid phases based on its solubility.[6][8] | Can provide a cleaner extract than PPT by removing highly polar interferences. | Can be labor-intensive, require large volumes of organic solvents, and may have variable recovery.[6] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of 2-MG for a solid sorbent.[8] | Highly selective, providing a very clean extract and reducing matrix effects.[2] Can also concentrate the sample. | More complex method development and can be more expensive. |
For a polar molecule like this compound, a well-optimized Solid-Phase Extraction (SPE) method is often the most effective approach to minimize matrix effects. A mixed-mode or a hydrophilic-lipophilic balanced (HLB) SPE sorbent can be particularly effective.
Workflow for SPE Method Development:
Caption: A typical workflow for developing a Solid-Phase Extraction (SPE) method.
Q4: I'm still observing variability despite using SPE. How can an internal standard help, and what kind should I use?
A4: An internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS, especially when matrix effects are present. The ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus normalizing the analyte's response.[2]
For this compound, the gold standard is a stable isotope-labeled (SIL) internal standard , such as ¹³C- or ¹⁵N-labeled this compound.[10][11] A SIL-IS has nearly identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.[12] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[11]
Why SIL-IS is Superior to a Structural Analog:
-
Co-elution: A SIL-IS will have virtually the same retention time as 2-MG, ensuring it is exposed to the same co-eluting matrix components.
-
Similar Ionization Efficiency: The SIL-IS and the analyte will have the same ionization efficiency, leading to a more accurate correction for any suppression or enhancement.
-
Correction for Extraction Variability: A SIL-IS added at the beginning of the sample preparation process can correct for variability in extraction recovery.
Decision Tree for Internal Standard Selection:
Caption: Decision-making process for selecting an appropriate internal standard.
Q5: Can I overcome matrix effects by simply diluting my sample?
A5: The "dilute-and-shoot" approach can be a viable strategy in some cases, particularly for less complex matrices like urine.[9][13] Dilution reduces the concentration of all matrix components, thereby lessening their impact on the ionization of 2-MG.[4] However, this approach has a significant drawback: it also dilutes the analyte. This can compromise the sensitivity of the assay, potentially making it impossible to reach the required lower limit of quantification (LLOQ).
According to regulatory guidelines, if sample dilution is part of the method, dilution integrity must be demonstrated to ensure that it does not affect accuracy and precision.[14] This is done by spiking a sample at a concentration above the upper limit of quantification (ULOQ) and then diluting it with a blank matrix to bring the concentration within the calibration range. The accuracy and precision of these diluted samples must be within ±15%.[14]
Q6: My chromatography shows a broad peak for this compound, and the signal is still suppressed. Could the column be the issue?
A6: Yes, interactions between the analyte and the HPLC column hardware can be an overlooked source of ion suppression and poor peak shape.[15] Phosphorylated compounds and nucleosides can chelate with the metal surfaces (e.g., stainless steel) of the column housing and frits.[15] This interaction can lead to peak tailing, loss of analyte, and the formation of metal adducts that can suppress the desired ion signal in the mass spectrometer.[15]
If you have optimized your mobile phase and are still experiencing these issues, consider using a metal-free or bio-inert HPLC column . These columns have PEEK-lined hardware that minimizes analyte-metal interactions, often resulting in improved peak shape, better recovery, and reduced ion suppression for challenging compounds like 2-MG.[15]
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. gcms.cz [gcms.cz]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stable Isotope Labeling of 2-Methylguanosine (m²G)
Welcome to the technical support center for the stable isotope labeling of 2-Methylguanosine (m²G). This guide is designed for researchers, scientists, and drug development professionals who are looking to accurately quantify this critical RNA modification. Here, we provide in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounding our recommendations in established scientific principles and field-proven expertise.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the "what, why, and how" of m²G stable isotope labeling.
Q1: What is this compound (m²G), and why is its quantification important?
N²-methylguanosine (m²G) is a post-transcriptional modification found in various RNA species, most notably transfer RNA (tRNA) and ribosomal RNA (rRNA). In tRNA, it plays a crucial role in maintaining the correct reading frame during protein synthesis and stabilizing the tRNA's three-dimensional structure. The abundance of m²G can change in response to cellular stress or disease states, making it a potential biomarker.[1] Accurate quantification is therefore essential for understanding its role in translation fidelity, disease progression, and RNA stability.[1][2]
Q2: What is Stable Isotope Labeling (SIL) for RNA analysis, and why is it the preferred method for quantification?
Stable Isotope Labeling is a technique where molecules are tagged with non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H or D).[3][4] For quantification via mass spectrometry (MS), the gold standard is the use of a Stable Isotope-Labeled Internal Standard (SILIS).[5][6] A SILIS is an exact replica of the analyte (in this case, m²G) but with a slightly higher mass due to the incorporated heavy isotopes.
This approach is superior because the SILIS and the native analyte behave identically during sample preparation, chromatography, and ionization.[6] By adding a known amount of the m²G-SILIS to a sample, any variations in sample handling or instrument response affect both compounds equally. The ratio of the MS signal from the native m²G to the heavy m²G-SILIS allows for highly accurate and precise absolute quantification, correcting for sample loss and matrix effects.[5][7]
Q3: What are the primary methods for generating stable isotope-labeled m²G?
There are two main strategies for producing isotope-labeled m²G, each with distinct advantages and applications.
| Feature | Metabolic Labeling | Chemical Synthesis |
| Principle | Cells/organisms are cultured in media containing stable isotope-enriched precursors (e.g., ¹³C-glucose, ¹⁵NH₄Cl).[2] | The m²G molecule is built from scratch or modified using isotopically labeled reagents in a multi-step chemical process.[8][9] |
| Advantages | Produces a full suite of labeled nucleosides simultaneously, serving as internal standards for many modifications.[2] Cost-effective for generating complex standards. | Allows for precise placement of labels at specific atomic positions. Can produce high-purity, single-analyte standards. |
| Disadvantages | Labeling efficiency can vary. Requires culturing and extensive purification. The final product is a mix of labeled nucleosides. | Can be complex, expensive, and require specialized organic chemistry expertise. Yields may be low.[10] |
| Best For | Generating a comprehensive SILIS mix for quantifying multiple RNA modifications in parallel.[1][2] | Creating a high-purity, single-analyte standard for targeted quantification or as a reference material. |
Q4: Which isotopes are typically used for labeling m²G, and what are the resulting mass shifts?
The choice of isotope depends on the labeling strategy. Metabolic labeling often uses broad precursors, while targeted approaches can label specific functional groups.
| Isotope Source | Labeled Atoms | Resulting Mass Shift (Da) | Notes |
| ¹³C-Glucose | All 11 Carbon atoms | +11 | Provides the largest mass shift, moving the SILIS far from the natural isotope envelope of the unlabeled analyte.[2] |
| ¹⁵N-Ammonium Chloride | All 5 Nitrogen atoms | +5 | Often used in combination with ¹³C for even greater mass separation.[2] |
| [CD₃]-Methionine | Methyl group (N²) | +3 | Specifically labels the methyl group. This is useful for studying methylation dynamics but provides a smaller mass shift.[11] |
Section 2: Detailed Protocol for Metabolic Labeling of m²G Internal Standard
This protocol describes the generation of a Stable Isotope-Labeled Internal Standard (SILIS) mixture containing m²G by metabolically labeling an organism like Escherichia coli. This method is adapted from established procedures for RNA modification analysis.[1][2]
Experimental Workflow for SILIS Generation
Caption: Workflow for generating a stable isotope-labeled internal standard (SILIS).
Step-by-Step Methodology
Step 1: Preparation of Isotope-Labeled Growth Media
-
Rationale: The foundation of metabolic labeling is providing the organism with nutrient sources where natural isotopes are replaced by heavy ones.
-
Prepare M9 minimal medium.[12] For the heavy medium, use ¹³C-glucose as the sole carbon source and/or ¹⁵NH₄Cl as the sole nitrogen source. Ensure the isotopic purity of the sources is >98%.
-
For a "light" control culture, prepare an identical medium using natural abundance (¹²C/¹⁴N) reagents.
Step 2: Culturing of E. coli
-
Rationale: E. coli is often used due to its rapid growth and well-characterized metabolism, ensuring efficient incorporation of the heavy isotopes into all biomolecules, including RNA.
-
Inoculate a small starter culture in light M9 medium and grow overnight.
-
Use the starter culture to inoculate the heavy M9 medium. Grow the culture at 37°C with shaking until it reaches the late logarithmic phase (OD₆₀₀ ≈ 1.8).[12]
-
Expert Tip: Monitor cell growth carefully. A significantly slower growth rate in heavy media compared to light media might indicate toxicity or nutrient limitation, which could affect labeling efficiency.
Step 3: Total RNA Isolation
-
Rationale: A robust RNA isolation protocol is critical to obtain high-quality, intact RNA, free from contaminants that could inhibit downstream enzymatic reactions.
-
Harvest the bacterial cells by centrifugation.
-
Isolate total RNA using a standard method such as TRIzol extraction followed by isopropanol precipitation.[12]
-
Resuspend the final RNA pellet in RNase-free water. Assess RNA integrity and concentration using a spectrophotometer and gel electrophoresis.
Step 4: Enzymatic Digestion of RNA to Nucleosides
-
Rationale: To analyze individual modified nucleosides by LC-MS, the RNA polymer must be completely broken down into its constituent monomers. A multi-enzyme approach ensures complete digestion.[6][13]
-
To a solution of the purified heavy RNA (e.g., 10-20 µg), add Nuclease P1 and incubate in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3) for 2 hours at 37°C.
-
Add Bacterial Alkaline Phosphatase and continue incubation for another 2 hours at 37°C.
-
Self-Validation Check: The two-step digestion is critical. Nuclease P1 cleaves RNA into 5'-mononucleotides, and the phosphatase removes the phosphate group to yield free nucleosides, which are required for LC-MS analysis.[13]
Step 5: LC-MS/MS Analysis and Use as a Standard
-
Rationale: Mass spectrometry confirms the successful incorporation of heavy isotopes and allows for the quantification of the generated SILIS.
-
Analyze the digested nucleoside mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Confirm the mass shift for guanosine and its modified forms, including m²G. For a fully ¹³C-labeled m²G (C₁₁H₁₅N₅O₅), the expected mass will be ~11 Da higher than the unlabeled version.[2]
-
Once characterized, this SILIS mixture can be added at a known concentration to experimental samples prior to digestion or cleanup for the absolute quantification of m²G.[5]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.
Troubleshooting Logic Flow
Caption: A logical guide for troubleshooting common experimental issues.
Q: My labeling efficiency is low, as determined by the ratio of heavy to light peaks in the MS.
-
Cause 1: Incomplete Isotope Incorporation. The cells may not have undergone enough doublings in the heavy medium to fully replace the light isotopes.
-
Solution: Ensure you start with a very small inoculum in the heavy media and allow the culture to grow for at least 7-10 generations to ensure >99% incorporation.
-
-
Cause 2: Contamination with Light Nutrients. The heavy medium may be contaminated with natural abundance amino acids or yeast extract.
-
Solution: Use high-purity (>98%) isotopic precursors.[2] Ensure all components of the minimal media are prepared from pure chemicals and not from complex, undefined supplements.
-
Q: I'm observing significant RNA degradation.
-
Cause: RNase Contamination. RNases are ubiquitous and can degrade RNA samples.
-
Solution: Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times. Treat water and buffers with DEPC or purchase certified RNase-free versions. Work in a clean environment.
-
Q: I can't distinguish m²G from its isomers, like 1-methylguanosine (m¹G) or 7-methylguanosine (m⁷G).
-
Cause: Co-elution during Liquid Chromatography. Isomers have the exact same mass and produce the same mass fragments (m/z 298.1 → 166), making them indistinguishable by mass spectrometry alone.[13]
-
Solution: Chromatographic Separation. This is a critical issue that must be solved at the liquid chromatography step. Develop an LC method with sufficient resolving power to separate the isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) columns often provide different selectivity compared to standard C18 columns and can be effective for separating these polar compounds.[13] Always confirm retention times with pure, unlabeled standards for each isomer.
-
Q: I'm seeing many unexpected peaks in my mass spectrum.
-
Cause 1: Salt Adducts. High salt concentrations in the final sample can lead to the formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.
-
Solution: Ensure proper sample cleanup after digestion. A simple filtration or a more rigorous solid-phase extraction (SPE) step can remove excess salts.
-
-
Cause 2: Contaminants from Filters or Tubes. Some filter materials can leach polymers that interfere with analysis.[5][6]
-
Solution: Test different types of filters (e.g., nylon vs. PTFE) and pre-wash them with the mobile phase. Always run a "blank" injection of your final buffer to check for contaminants.
-
Q: My absolute quantification results are inconsistent between experiments.
-
Cause: Inconsistent Spiking of the Internal Standard. The timing and precision of adding the SILIS are paramount.
-
Solution: Add the SILIS to your experimental sample as early as possible in the workflow (ideally, before RNA isolation or digestion).[5][6] This ensures the standard undergoes the same processing and potential loss as the analyte. Use a calibrated pipette to add a precise and consistent amount of SILIS to every sample.
-
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. metsol.com [metsol.com]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of 2-Methylguanosine During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylguanosine. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to prevent the degradation of this modified nucleoside during your experimental workflows. As a Senior Application Scientist, I understand that the stability of your analytes is paramount for generating reliable and reproducible data. This resource is structured to address the specific challenges you may face, moving beyond simple protocols to explain the underlying scientific principles.
Understanding the Instability of this compound: The Core Challenges
This compound, like other purine nucleosides, is susceptible to degradation, primarily through the hydrolysis of its N-glycosidic bond, which links the guanine base to the ribose sugar. This process, known as depurination, results in the loss of the modified base and the formation of an abasic site. The rate of this degradation is significantly influenced by several factors, including pH, temperature, and the presence of catalytic agents like metal ions.
Methylation of guanosine can further impact its stability. For instance, methylation at the N7 position is known to dramatically increase the rate of depurination compared to the unmodified nucleoside. While your interest is in this compound, which could be Nthis compound or 2'-O-methylguanosine, it is crucial to be aware of the inherent lability of the N-glycosidic bond in purine derivatives, especially under certain experimental conditions.
This guide will provide you with the expertise to navigate these challenges and ensure the integrity of your this compound samples.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your sample preparation, providing explanations for the underlying causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low recovery of this compound in final sample | Acid-catalyzed hydrolysis (depurination) during extraction or processing steps. | Maintain a neutral to slightly alkaline pH (7.0-8.0) throughout your sample preparation. Use buffers like TE (Tris-EDTA) or phosphate buffers within this pH range. | The N-glycosidic bond of purine nucleosides is highly susceptible to cleavage under acidic conditions[1][2][3]. Maintaining a neutral or slightly alkaline pH minimizes the protonation of the purine ring, which is a key step in the hydrolytic cleavage of the bond. |
| Elevated temperatures during sample handling and processing. | Keep samples on ice or at 4°C whenever possible. Avoid prolonged incubation at room temperature or higher, especially if the pH is not well-controlled. For long-term storage, -20°C or -80°C is recommended[4][5]. | Chemical reactions, including hydrolysis, are accelerated at higher temperatures. The combination of acidic pH and high temperature is particularly detrimental to the stability of the N-glycosidic bond[2]. | |
| Oxidative damage from reactive oxygen species (ROS) generated during cell lysis or other procedures. | Consider adding antioxidants, such as dithiothreitol (DTT) or β-mercaptoethanol, to your lysis and extraction buffers, if compatible with downstream applications. | Free radicals can cause modifications and degradation of nucleic acids[6]. Antioxidants help to quench these reactive species, protecting the integrity of your analyte. | |
| Inconsistent quantification results between replicates | Presence of divalent metal ions (e.g., Mg²⁺, Ca²⁺) that can catalyze hydrolysis or enzymatic degradation. | Use a chelating agent like EDTA in your buffers (e.g., TE buffer: 10 mM Tris, 1 mM EDTA). | Divalent metal ions can act as cofactors for nucleases that may be present in your sample, and they can also catalyze the hydrolysis of the phosphodiester backbone if working with RNA[7][8]. EDTA effectively sequesters these metal ions, preventing their catalytic activity[7][8]. |
| Repeated freeze-thaw cycles of stock solutions or samples. | Aliquot your this compound standards and samples into single-use volumes to minimize freeze-thaw cycles[5]. | While some sources suggest oligonucleotides are relatively stable to freeze-thaw cycles, it is considered best practice to aliquot samples to prevent potential degradation and contamination[5]. | |
| Appearance of unexpected peaks in chromatograms (e.g., LC-MS) | Degradation products such as free 2-methylguanine or the ribose sugar. | Review your entire sample preparation workflow for potential sources of acid exposure, high temperatures, or prolonged processing times. Optimize the protocol to be as rapid and gentle as possible. | The appearance of degradation products is a direct indication of sample instability. By systematically evaluating each step of your protocol, you can identify and mitigate the conditions causing the degradation. |
Frequently Asked Questions (FAQs)
Here, we address common questions about handling and preparing this compound samples.
Q1: What is the optimal pH for working with this compound?
A1: The N-glycosidic bond of purine nucleosides is most stable in neutral to slightly alkaline conditions (pH 7.0-8.0)[1][2]. Acidic conditions (pH < 7) should be strictly avoided as they significantly accelerate the rate of depurination[1][2][3].
Q2: How should I store my this compound stock solutions?
A2: For short-term storage (a few days), refrigeration at 2-8°C is acceptable[9][10]. For long-term storage, it is highly recommended to store aqueous solutions of this compound at -20°C or, for extended periods, at -80°C[4][5]. Storing in a buffered solution (e.g., TE buffer at pH 7.5-8.0) is preferable to water, as laboratory-grade water can be slightly acidic.
Q3: Can I heat my sample to dissolve this compound or during my sample preparation?
A3: It is strongly advised to avoid heating samples containing this compound, especially if the pH is not well-controlled in the neutral to alkaline range. Elevated temperatures will increase the rate of hydrolytic degradation[2]. If gentle warming is absolutely necessary for dissolution, it should be done for the shortest possible time, and the pH should be confirmed to be in the stable range.
Q4: My downstream application is not compatible with EDTA. What are my options?
A4: If EDTA interferes with your downstream analysis (e.g., certain enzymatic assays or mass spectrometry), you can consider using other chelating agents that may be more compatible. Alternatively, you can perform a purification step, such as solid-phase extraction (SPE), after the initial extraction to remove the EDTA. It is also crucial to use high-purity reagents and nuclease-free water to minimize metal ion contamination from the start.
Q5: Does the position of the methyl group on guanosine affect its stability?
A5: Yes, the position of the methyl group can significantly influence the stability of the nucleoside. For example, N7-methylguanosine is known to be particularly unstable and prone to depurination and imidazole ring-opening at high pH[11][12]. While Nthis compound and 2'-O-methylguanosine are generally more stable than N7-methylguanosine, it is still crucial to follow the recommended handling and storage procedures to prevent degradation. The 2'-O-methyl modification can in some contexts increase the stability of RNA structures[13].
Experimental Protocols & Workflows
To provide a practical framework, here are recommended protocols for handling and preparing this compound.
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Reagent Preparation:
-
Prepare a 10 mM Tris-HCl buffer with 1 mM EDTA (TE buffer).
-
Adjust the pH of the TE buffer to 7.5 - 8.0 using a calibrated pH meter.
-
Use nuclease-free water for all solutions.
-
-
Dissolution of this compound:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the prepared TE buffer to the desired final concentration.
-
If dissolution is slow, gentle vortexing at room temperature is acceptable. Avoid heating.
-
-
Storage:
-
Aliquot the stock solution into single-use, nuclease-free microcentrifuge tubes.
-
For long-term storage, store the aliquots at -80°C. For short-term storage (up to a few weeks), -20°C is sufficient.
-
Visualizing the Degradation Pathway of Purine Nucleosides
The following diagram illustrates the primary degradation pathway for purine nucleosides like this compound under acidic conditions.
Caption: Acid-catalyzed degradation of this compound.
Workflow for Sample Preparation from Biological Matrices
This generalized workflow highlights critical points for preserving this compound integrity.
Caption: Key stages in sample preparation for this compound analysis.
By implementing these best practices and understanding the chemical principles governing the stability of this compound, you can significantly improve the accuracy and reliability of your experimental results. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- 1. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 4. biorxiv.org [biorxiv.org]
- 5. Short- and Long-term storage of purified oligonucleotides [biosyn.com]
- 6. Methylation of 2’-Deoxyguanosine by a Free Radical Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newhaven.edu [newhaven.edu]
- 8. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-O-Methylguanosine | 2140-71-8 | NM02941 | Biosynth [biosynth.com]
- 10. 2'-O-Methylguanosine CAS#: 2140-71-8 [m.chemicalbook.com]
- 11. Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibration and Quantification of 2-Methylguanosine (m2G)
Welcome to the technical support resource for the accurate quantification of 2-Methylguanosine (m2G), a critical post-transcriptional RNA modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust analytical methods, with a focus on troubleshooting common challenges encountered during experimental workflows.
Introduction: The Significance of this compound (m2G)
Nthis compound (m2G) is a modified nucleoside where a methyl group is added to the exocyclic amine of guanosine.[1] This modification is found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA), and plays a crucial role in fundamental biological processes. For instance, m2G modifications in tRNA are vital for maintaining translational fidelity and efficiency, and their absence can impair protein synthesis and cell proliferation.[2] Given its role in cellular function, the accurate quantification of m2G is essential for understanding disease mechanisms, biomarker discovery, and the development of RNA-targeted therapeutics.
The gold standard for the sensitive and specific quantification of m2G is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3][4] This guide will focus on best practices and troubleshooting for LC-MS/MS-based workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most critical component for accurate m2G quantification via LC-MS/MS? A1: The single most critical component is the use of a high-purity, certified this compound reference standard for building the calibration curve and a co-eluting stable isotope-labeled (SIL) internal standard (IS) for correcting analytical variability.[5] A SIL internal standard, such as [¹⁵N₅]-N2-MedG or a deuterium-labeled equivalent, has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5][6] This is the most effective way to compensate for sample loss during preparation and for matrix effects (ion suppression or enhancement) that can otherwise lead to erroneous results.[5][7]
Q2: What are "matrix effects" and why are they a major concern in m2G quantification? A2: Matrix effects refer to the alteration of ionization efficiency (signal suppression or enhancement) for the target analyte (m2G) due to co-eluting compounds from the biological sample matrix (e.g., salts, phospholipids, metabolites).[7][8][9] This is a major problem in LC-MS/MS because it directly impacts the accuracy and reproducibility of quantification.[10] For example, if the matrix in a specific sample suppresses the m2G signal more than in the calibration standards, the concentration will be underestimated. Using a SIL internal standard is the best strategy to correct for these effects, as the IS signal will be suppressed or enhanced to the same degree as the analyte.[5][11]
Q3: My RNA sample has a low A260/230 purity ratio. Can I still use it for m2G quantification? A3: A low A260/230 ratio (<2.0) indicates contamination with substances like guanidinium thiocyanate or other salts from the extraction process.[4] Proceeding with such a sample is not recommended. These contaminants can interfere with the enzymatic digestion of RNA into nucleosides and cause significant matrix effects during LC-MS/MS analysis.[4] It is crucial to re-purify the RNA sample, for instance, by performing an additional wash step with 70-80% ethanol during a column-based purification or by re-precipitating the RNA.[4]
Q4: How can I ensure the complete digestion of my RNA sample into nucleosides? A4: Incomplete digestion is a common source of error, leading to an underestimation of m2G levels. To ensure complete hydrolysis, optimize the digestion protocol by adjusting enzyme concentrations (e.g., nuclease P1 and alkaline phosphatase), buffer composition, and incubation time and temperature.[12][13] It is also critical to ensure the sample is free of contaminants that could inhibit enzymatic activity. A good practice is to run a quality control sample with a known amount of a synthetic RNA oligonucleotide containing m2G to validate the digestion efficiency.
Experimental Protocols & Workflows
Protocol 1: Preparation of Calibration Standards and Quality Controls (QC)
This protocol describes the preparation of a stock solution and subsequent serial dilutions to create a calibration curve for the absolute quantification of m2G.
Materials:
-
High-purity this compound certified reference standard (e.g., from Sigma-Aldrich)
-
Stable Isotope-Labeled (SIL) this compound (Internal Standard - IS)
-
LC-MS grade water
-
LC-MS grade methanol or acetonitrile
-
Calibrated analytical balance and pipettes
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1.0 mg of the this compound standard.
-
Dissolve it in a precise volume (e.g., 1.0 mL) of LC-MS grade water to achieve a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. This is your primary stock.
-
-
Working Stock Solution (e.g., 10 µg/mL):
-
Perform an intermediate dilution of the primary stock. For example, pipette 10 µL of the 1 mg/mL primary stock into 990 µL of LC-MS grade water to create a 10 µg/mL working stock solution.
-
-
Internal Standard (IS) Working Solution:
-
Prepare a separate working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) that will be spiked into all samples, calibrators, and QCs.
-
-
Serial Dilution for Calibration Curve:
-
Perform a serial dilution from the 10 µg/mL working stock to generate a series of calibration standards. The range should encompass the expected concentration of m2G in your samples. A typical range might be 0.5 ng/mL to 1000 ng/mL.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) from the primary stock solution, independent of the calibration curve dilutions. This serves as an unbiased check on the accuracy of the calibration.
-
Visualization: Calibration Curve Preparation Workflow
The following diagram illustrates the serial dilution process for creating calibration standards from a working stock solution.
Caption: Serial dilution workflow for preparing calibration standards.
Protocol 2: General LC-MS/MS Workflow for m2G Quantification
This diagram outlines the complete experimental process from biological sample to final data analysis.
Caption: Overall workflow for m2G quantification by LC-MS/MS.
Troubleshooting Guide
This section addresses specific issues, their probable causes, and validated solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation or handling. 2. Pipetting errors during standard/sample preparation. 3. Instability of the analyte during storage or analysis.[14][15] 4. No or improper use of an internal standard. | 1. Standardize Workflow: Use a consistent protocol for all samples. Ensure complete homogenization and digestion. 2. Calibrate Pipettes: Regularly check and calibrate all pipettes. Use reverse pipetting for viscous solutions. 3. Assess Stability: Perform freeze-thaw and bench-top stability tests on QC samples to ensure m2G is stable under your experimental conditions. Store samples at -80°C. 4. Use a SIL-IS: This is paramount. Add the internal standard early in the sample preparation process to account for variability in extraction, digestion, and injection volume.[5][11] |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the MS source. 2. Significant ion suppression due to matrix effects.[10][16] 3. Incomplete enzymatic digestion of RNA.[13] 4. Suboptimal LC or MS parameters. | 1. Optimize Mobile Phase: Adjust the pH and organic content of the mobile phase. The addition of small amounts of additives like formic acid can significantly improve protonation and thus signal in positive ion mode.[12] 2. Improve Sample Cleanup: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. Alternatively, dilute the sample, if sensitivity allows.[10] 3. Validate Digestion: Optimize the digestion protocol as described in the FAQs. Ensure all reagents are active. 4. Tune Instrument: Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific m/z transition of m2G using a pure standard. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Incompatibility between injection solvent and mobile phase. | 1. Reduce Injection Volume/Concentration: Dilute the sample to ensure the amount of analyte and matrix components injected is within the column's linear capacity. 2. Adjust Mobile Phase: Modify the mobile phase pH or ionic strength to minimize secondary interactions. 3. Match Solvents: Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to prevent peak distortion. |
| Calibration Curve Fails (Poor Linearity, r² < 0.99) | 1. Incorrectly prepared standards (pipetting or dilution errors). 2. Inappropriate weighting used for linear regression. 3. Saturation of the detector at high concentrations. 4. Significant and inconsistent matrix effects across the concentration range. | 1. Re-prepare Standards: Carefully prepare a fresh set of calibration standards from the primary stock. 2. Use Weighted Regression: For wide dynamic ranges, the variance is often higher at higher concentrations. Use a weighted regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points, often improving the fit. 3. Narrow the Range: If detector saturation is suspected, narrow the calibration range or dilute the upper-level standards. 4. Use Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix extract that is identical to your sample matrix. This helps normalize matrix effects but is less robust than a SIL-IS.[16] |
References
- 1. This compound | C11H15N5O5 | CID 135501934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Methylation of 2’-Deoxyguanosine by a Free Radical Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming stability challenges in the quantification of tissue nucleotides: determination of 2'-C-methylguanosine triphosphate concentration in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Validating the Role of 2-Methylguanosine in Translation: A Comparative Approach
In the intricate world of gene expression, the journey from a messenger RNA (mRNA) transcript to a functional protein is meticulously regulated. Post-transcriptional modifications to RNA, collectively known as the epitranscriptome, have emerged as a critical layer of this regulation, fine-tuning protein synthesis in response to cellular needs and environmental cues. Among the over 170 known RNA modifications, N2-methylguanosine (m2G) is a subtle yet powerful player, primarily studied in non-coding RNAs like transfer RNA (tRNA) and small nuclear RNA (snRNA), but with emerging evidence of its presence and impact within mRNA itself.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the role of this compound in translation. We will delve into the mechanistic underpinnings of m2G's function, provide detailed experimental protocols for its validation, and draw objective comparisons with other well-characterized RNA modifications, supported by experimental data from seminal studies. Our focus is on empowering you with the knowledge and methodologies to design robust experiments and interpret your findings with confidence.
The Mechanistic Significance of this compound in the Translational Machinery
This compound is the addition of a methyl group to the nitrogen at the second position of the guanine base. This seemingly minor alteration can have profound effects on the structure and function of the RNA molecule it inhabits.
In the context of tRNA , m2G modifications, particularly at positions 6, 10, and 26, are crucial for maintaining the correct L-shaped tertiary structure and stability of the tRNA molecule.[1][2] This structural integrity is paramount for efficient aminoacylation (the attachment of the correct amino acid) and for the tRNA's subsequent interaction with the ribosome during translation.[1] Studies have shown that the absence of m2G in tRNAs, achieved by knocking out the responsible methyltransferase enzymes like TRMT11 and THUMPD3, leads to impaired protein synthesis and reduced cell proliferation.[1][3][4][5] This underscores the synergistic function of m2G modifications in ensuring optimal protein production.[1]
While the role of m2G in tRNA is relatively well-established, its presence and function in mRNA are areas of active investigation. Recent studies have detected m2G within mRNA codons, suggesting a direct role in modulating the decoding process.[6][7] The placement of a methyl group in the Watson-Crick base-pairing face of guanine could potentially disrupt or alter the codon-anticodon interactions at the ribosome, thereby influencing the speed and fidelity of translation elongation.[6][7]
Experimental Validation of this compound's Role: A Comparative Workflow
Validating the precise function of m2G in translation requires a multi-pronged approach, combining techniques to detect and quantify the modification with functional assays to measure its impact on protein synthesis. Here, we present a logical workflow, comparing the methodologies used for m2G with those for other modifications where relevant.
Figure 1: Experimental workflow for validating m2G's role in translation.
Phase 1: Detection and Quantification of this compound
The first critical step is to confirm the presence and abundance of m2G in your RNA of interest.
1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification
LC-MS/MS is a highly sensitive and quantitative method for detecting and quantifying modified nucleosides.[6][7][8]
-
Principle: RNA is enzymatically digested into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios.[4][7]
-
Causality behind Experimental Choice: This method provides an absolute quantification of the m2G-to-Guanosine ratio, offering a direct measure of the modification's stoichiometry. This is crucial for understanding the prevalence of m2G and for correlating its abundance with functional outcomes.
-
Self-Validating System: The use of stable isotope-labeled internal standards for each nucleoside allows for precise quantification and corrects for any sample loss during preparation.
Table 1: Comparison of m2G Detection Methods
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | Separation and mass-based detection of digested nucleosides.[4][7] | Highly quantitative, sensitive, and can detect a wide range of modifications simultaneously.[6][8] | Requires specialized equipment, does not provide sequence context. |
| Primer Extension Assay | Reverse transcriptase pausing or termination at the site of modification.[9] | Provides positional information of the modification within a specific RNA sequence. | Can be influenced by RNA secondary structure, not easily scalable for transcriptome-wide analysis. |
| RiboMeth-seq | High-throughput sequencing-based method to map 2'-O-methylations.[10][11] | Provides transcriptome-wide mapping of 2'-O-methylations with quantitative information. | Primarily designed for 2'-O-methylations, applicability for base modifications like m2G is indirect. |
2. Primer Extension Assay: Pinpointing the Location
While LC-MS/MS quantifies the "how much," primer extension assays can reveal the "where."
-
Principle: A radiolabeled or fluorescently labeled DNA primer is annealed to the RNA of interest. A reverse transcriptase (RT) extends the primer, and the presence of a modified base like m2G can cause the RT to pause or fall off, resulting in a truncated product that can be visualized on a gel.[9]
-
Causality behind Experimental Choice: This technique is invaluable for mapping the precise location of an m2G modification within a known RNA sequence, which is essential for subsequent functional studies using site-specifically modified RNAs.
Phase 2: Functional Analysis of this compound in Translation
Once the presence and location of m2G are established, the next step is to determine its functional impact on translation.
1. In Vitro Translation (IVT) Assays: A Controlled Environment for Mechanistic Insights
IVT systems, such as rabbit reticulocyte lysate or purified reconstituted systems, provide a controlled environment to directly assess the effect of m2G on protein synthesis.[12]
-
Principle: An in vitro transcribed mRNA, with or without a site-specifically incorporated m2G, is added to the translation system. The amount of protein produced is then quantified, typically through luminescence, fluorescence, or radioactivity.[6][7]
-
Causality behind Experimental Choice: This approach allows for the direct comparison of a modified mRNA to an otherwise identical unmodified control, isolating the effect of the m2G modification on translational output.[13][14]
-
Self-Validating System: The inclusion of control mRNAs with known translational efficiencies (e.g., a highly translated viral RNA) helps to normalize the results and ensure the integrity of the translation extract.
Table 2: Comparative Translational Efficiency of Modified mRNAs (Hypothetical Data Based on Published Trends)
| mRNA Modification | Relative Translational Efficiency (vs. Unmodified) | Primary Proposed Mechanism |
| Unmodified | 100% | Baseline translation |
| This compound (m2G) in codon | Potentially reduced | May impede codon-anticodon recognition and ribosome translocation.[6][7] |
| N6-methyladenosine (m6A) | Context-dependent (can enhance or repress) | Recruitment of reader proteins that influence translation initiation or elongation. |
| Pseudouridine (Ψ) | Generally enhanced | Reduces immunogenicity and may alter codon-anticodon interactions to favor translation.[15][16] |
| N7-methylguanosine (m7G) at 5' cap | Essential for efficient initiation | Facilitates recruitment of the 43S preinitiation complex to the mRNA.[17][18] |
2. Ribosome Profiling: A Global View of Translational Regulation
Ribosome profiling, or Ribo-seq, provides a snapshot of all the ribosome positions on the transcriptome at a given moment.
-
Principle: mRNA fragments protected by translating ribosomes are isolated and sequenced, revealing the density and location of ribosomes on each mRNA.[19]
-
Causality behind Experimental Choice: By comparing ribosome profiles from cells with and without the m2G modification (e.g., by knocking out the responsible methyltransferase), one can infer the impact of m2G on translation initiation and elongation. An accumulation of ribosomes upstream of an m2G site would suggest that the modification slows down or stalls the ribosome.
In-Depth Experimental Protocols
Protocol 1: Quantification of m2G by LC-MS/MS
-
RNA Isolation: Isolate total RNA or poly(A) RNA from cells or tissues of interest using a high-purity extraction method.
-
RNA Digestion: Digest 1-2 µg of RNA to nucleosides using a cocktail of nuclease P1 followed by bacterial alkaline phosphatase.[7]
-
LC-MS/MS Analysis: Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.
-
Quantification: Use a standard curve generated from known concentrations of pure m2G and guanosine to quantify the amount of each nucleoside in the sample. The m2G/G ratio is then calculated.
Protocol 2: In Vitro Translation Assay with Site-Specifically Modified mRNA
-
mRNA Synthesis: Synthesize the mRNA of interest using in vitro transcription. For the modified mRNA, incorporate an m2G phosphoramidite at the desired position during solid-phase synthesis of the DNA template or via enzymatic methods.
-
mRNA Capping and Polyadenylation: Add a 5' cap (e.g., m7G) and a poly(A) tail to the in vitro transcribed mRNAs to ensure efficient translation.
-
In Vitro Translation Reaction: Add equimolar amounts of the unmodified and m2G-modified mRNAs to a rabbit reticulocyte lysate or a purified translation system containing all necessary components.
-
Quantification of Protein Synthesis: Measure the amount of protein produced using a suitable method, such as a luciferase assay if the mRNA encodes for luciferase, or by incorporating radiolabeled amino acids and measuring their incorporation.
-
Data Analysis: Normalize the protein output from the m2G-modified mRNA to that of the unmodified mRNA to determine the relative translational efficiency.
Visualizing the Impact: Signaling Pathways and Logical Relationships
Figure 2: Role of m2G in the tRNA maturation and translation pathway.
Conclusion and Future Directions
The study of this compound's role in translation is a rapidly evolving field. While its importance in tRNA function is well-documented, its impact on mRNA translation is just beginning to be unraveled. The experimental framework provided in this guide offers a robust starting point for researchers to dissect the nuanced roles of this subtle yet significant RNA modification.
Future research should focus on developing high-throughput methods to map m2G sites across the transcriptome, identifying the full complement of m2G "writer" and "eraser" enzymes, and elucidating the downstream cellular pathways that are regulated by m2G-mediated translational control. A deeper understanding of these mechanisms will not only enhance our fundamental knowledge of gene expression but may also open new avenues for therapeutic intervention in diseases where translational control is dysregulated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of 2'-O-Me in human rRNA reveals a subset of fractionally modified positions and provides evidence for ribosome heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of 2′-O-Me in human rRNA reveals a subset of fractionally modified positions and provides evidence for ribosome heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 5′-7-methylguanosine cap on eukaryotic mRNAs serves both to stimulate canonical translation initiation and block an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epitranscriptome - Wikipedia [en.wikipedia.org]
- 19. Ribosome profiling: a powerful tool in oncological research - PMC [pmc.ncbi.nlm.nih.gov]
comparing 2-Methylguanosine and 7-methylguanosine functions
An In-Depth Comparative Guide to 2-Methylguanosine (m²G) and 7-Methylguanosine (m⁷G) Functions
For researchers, scientists, and drug development professionals, understanding the nuanced roles of RNA modifications is paramount. Among the over 170 known chemical modifications, methylation of guanosine is a critical regulatory mechanism. This guide provides an in-depth, objective comparison of two prominent guanosine modifications: this compound (m²G) and 7-methylguanosine (m⁷G). We will dissect their structural differences, biosynthetic pathways, divergent functional roles in RNA metabolism, and implications in human disease, supported by experimental data and established methodologies.
The Fundamental Distinction: A Tale of Two Nitrogens
The core difference between m²G and m⁷G lies in the position of a single methyl group on the guanine base. In This compound (m²G) , the methyl group is attached to the exocyclic amino group at the N² position. In contrast, 7-methylguanosine (m⁷G) features a methyl group on the N⁷ nitrogen within the purine ring's imidazole component. This seemingly minor positional isomerism has profound biochemical consequences. The methylation at the N⁷ position introduces a positive charge to the guanine base, creating a unique electrostatic and structural feature that is central to many of its functions.[1]
Biosynthesis: The "Writers" of the Methyl Code
The installation of these methyl marks is performed by distinct sets of methyltransferase enzymes, often referred to as "writers."
7-Methylguanosine (m⁷G) Writers:
The biosynthesis of m⁷G is context-dependent, involving different enzymes for its role as the mRNA cap versus its presence within an RNA sequence.
-
mRNA 5' Cap Formation: The canonical m⁷G cap is added to the 5' end of nascent messenger RNA (mRNA) transcripts from RNA Polymerase II.[2][3] This process is catalyzed by RNA Guanine-7-Methyltransferase (RNMT) , which is allosterically activated by the RNMT-Activating Miniprotein (RAM) .[4][5][6][7] This capping is a co-transcriptional process crucial for the maturation of mRNA.[8][9]
-
Internal and tRNA m⁷G: For m⁷G modifications within the body of an RNA molecule, a different set of writers is employed. The METTL1-WDR4 complex is the primary enzyme responsible for installing m⁷G at position 46 of the variable loop in transfer RNAs (tRNAs).[10][11][12] In ribosomal RNA (rRNA), the WBSCR22-TRMT112 complex methylates a specific guanosine in the 18S rRNA.[13][14][15][16][17]
This compound (m²G) Writers:
The m²G modification is predominantly found in non-coding RNAs, installed by a separate class of methyltransferases.
-
tRNA Modification: In human tRNAs, m²G is installed at positions 6 and 10 by the enzymes THUMPD3 and TRMT11 , respectively.[18][19] These enzymes are crucial for proper tRNA function.
-
snRNA Modification: The U6 small nuclear RNA (snRNA), a core component of the spliceosome, is modified with m²G by the enzyme THUMPD2 .[18][19]
A Functional Dichotomy: From Capping to Structural Integrity
The distinct locations and chemical properties of m²G and m⁷G dictate their widely different biological functions. While m⁷G is a master regulator of mRNA fate, m²G is a critical modulator of non-coding RNA structure and function.
The Multifaceted Roles of 7-Methylguanosine (m⁷G)
The function of m⁷G is best understood by its location within the RNA molecule.
-
The mRNA 5' Cap (m⁷GpppN): This is the canonical and most studied role of m⁷G. The 5' cap is a hallmark of eukaryotic mRNAs and is indispensable for their lifecycle.[3][8]
-
Transcript Stability: The m⁷G cap protects mRNA from degradation by 5'→3' exonucleases, thereby increasing its half-life.[8][20]
-
Splicing and Processing: The cap, by recruiting the nuclear Cap-Binding Complex (CBC), facilitates efficient pre-mRNA splicing and 3' end processing.[3][21]
-
Nuclear Export: The CBC-bound cap is essential for the efficient transport of mature mRNA from the nucleus to the cytoplasm.[21][22]
-
Translation Initiation: In the cytoplasm, the cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key step in recruiting the ribosomal machinery to initiate cap-dependent protein synthesis.[22][23]
-
-
Internal m⁷G Modifications: m⁷G is also found within tRNA and rRNA sequences.
-
tRNA (G46): The m⁷G modification at position 46, catalyzed by METTL1/WDR4, is critical for maintaining the L-shaped tertiary structure of tRNA.[10] This structural stabilization prevents tRNA degradation and ensures efficient decoding during translation.[10][24]
-
rRNA (G1639 in 18S): Installed by WBSCR22, this modification is located at a crucial site in the small ribosomal subunit.[13][17] Its presence is linked to the proper biogenesis and quality control of ribosomes.[13][16]
-
Caption: The lifecycle of an m⁷G-capped mRNA molecule.
The Structural Roles of this compound (m²G)
The function of m²G is primarily to ensure the structural fidelity and efficiency of non-coding RNAs.
-
tRNA (G6, G10): m²G modifications at positions 6 and 10 are located in the tRNA core. They are believed to stabilize the three-dimensional structure of the tRNA molecule.[25][26] While their absence doesn't lead to rapid degradation, it significantly impairs the overall rate of protein synthesis, indicating a crucial role in translational efficiency.[18][27]
-
snRNA (U6): As a component of the spliceosome's catalytic core, the U6 snRNA must adopt a precise conformation. The m²G modification, installed by THUMPD2, is important for fine-tuning the pre-mRNA splicing process, likely by ensuring the correct folding and interaction of U6 snRNA within the spliceosome complex.[18][19][28]
-
rRNA: In rRNA, m²G is often found in functionally critical regions like the decoding center. It contributes to the ribosome's structural integrity, potentially by preventing alternative base-pairing or creating specific hydrophobic contacts with ribosomal proteins.[29]
Caption: Biosynthesis and function of m²G and m⁷G in non-coding RNAs.
Comparative Summary of Functions
| Feature | 7-Methylguanosine (m⁷G) | This compound (m²G) |
| Primary Location | mRNA (5' cap, internal), tRNA, rRNA | tRNA, rRNA, snRNA |
| Key "Writer" Enzymes | RNMT/RAM (mRNA cap), METTL1/WDR4 (tRNA/internal), WBSCR22/TRMT112 (rRNA) | TRMT11, THUMPD3 (tRNA), THUMPD2 (snRNA) |
| Primary Function | Regulation of Gene Expression: mRNA stability, splicing, nuclear export, translation initiation. | Structural Integrity: Stabilizes the 3D structure of non-coding RNAs. |
| Effect on mRNA | Essential: The m⁷G cap is critical for the entire lifecycle of mRNA. | Not a known modification of mRNA. |
| Effect on tRNA | Structural: m⁷G46 is vital for correct tertiary folding and stability. | Structural/Functional: m²G6/10 contributes to core structure and overall translational efficiency. |
| Effect on rRNA/snRNA | Biogenesis/Quality Control: Involved in ribosome synthesis and function. | Functional Tuning: Ensures proper folding and function of spliceosomal U6 snRNA. |
| Chemical Property | Guanine base carries a positive charge. | No charge introduced. |
Implications in Disease and Therapeutic Opportunities
The critical roles of these modifications mean their dysregulation is frequently implicated in human diseases, particularly cancer.
-
7-Methylguanosine in Disease: Aberrant expression of m⁷G writers is a common feature in many cancers, including hepatocellular carcinoma, colorectal cancer, and bladder cancer.[12][30][31][32] Overexpression of METTL1, for instance, can enhance the translation of oncogenic mRNAs, promoting cell proliferation and tumor progression.[10][11][33] This has made m⁷G regulatory pathways attractive therapeutic targets. For example, inhibitors of eIF4E, the m⁷G cap-binding protein, are being explored as anti-cancer agents.[22] Dysregulation of m⁷G is also linked to developmental disorders, neurological diseases like Alzheimer's, and cardiovascular diseases.[22][34][35]
-
This compound in Disease: While less studied, the link between m²G and disease is becoming clearer. Since m²G modifications are essential for optimal protein synthesis and pre-mRNA splicing, dysregulation of enzymes like TRMT11 and THUMPD3 can impact cell proliferation rates, a hallmark of cancer.[18][19] Mutations in these enzymes have been connected to various human pathologies.[19]
Experimental Protocols for Detection and Analysis
Studying m²G and m⁷G requires specific and sensitive methodologies. The choice of technique depends on the research question, whether it is site-specific detection, global quantification, or transcriptome-wide mapping.
Protocol 1: Transcriptome-wide Mapping of Internal m⁷G by m⁷G-MaP-seq
This method leverages a chemical reaction to induce mutations at m⁷G sites, which can then be identified by high-throughput sequencing.[36]
Principle: The positive charge of m⁷G makes it susceptible to reduction by sodium borohydride (NaBH₄). This opens the imidazole ring, creating a labile site that is subsequently removed (abasic site) by aniline treatment. During reverse transcription, the polymerase stalls or incorporates a random nucleotide at this abasic site, which is detected as a mutation upon sequencing.
Step-by-Step Methodology:
-
RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., tRNA, rRNA) from control and experimental samples. Ensure high quality and purity.
-
NaBH₄ Reduction:
-
Resuspend ~5-10 µg of RNA in 150 µL of borate buffer (pH 9.5).
-
Add 50 µL of freshly prepared 200 mM NaBH₄ in the same buffer. For the control sample, add buffer only.
-
Incubate at room temperature for 30 minutes in the dark.
-
Quench the reaction by adding 20 µL of 1 M glucose.
-
Purify the RNA using ethanol precipitation.
-
-
Aniline Cleavage:
-
Resuspend the RNA pellet in 10 µL of 1 M aniline (pH 4.5).
-
Incubate at 60°C for 10 minutes.
-
Purify the RNA using ethanol precipitation.
-
-
Library Preparation: Prepare sequencing libraries from both the NaBH₄-treated and control RNA samples using a protocol suitable for detecting mutations (e.g., TGIRT-seq or other reverse transcriptases with low fidelity at abasic sites).
-
Sequencing & Data Analysis:
-
Perform high-throughput sequencing.
-
Align reads to the reference transcriptome.
-
Identify sites with a statistically significant increase in mutation frequency in the treated sample compared to the control.[36] This pinpoints the locations of internal m⁷G modifications.
-
Caption: Workflow for m⁷G-MaP-seq analysis.
Protocol 2: Quantification of m²G by HPLC-Mass Spectrometry
For accurate quantification of m²G, which lacks the unique chemical reactivity of m⁷G, liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard.
Principle: RNA is enzymatically digested into individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by a mass spectrometer based on their unique mass-to-charge ratios.
Step-by-Step Methodology:
-
RNA Isolation: Isolate the RNA population of interest (e.g., total tRNA) with high purity.
-
Enzymatic Digestion:
-
To ~1 µg of RNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest RNA into 5'-monophosphate nucleosides.
-
Add Bacterial Alkaline Phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
HPLC Separation:
-
Inject the digested nucleoside mixture into an HPLC system equipped with a C18 reverse-phase column.
-
Elute the nucleosides using a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile). The standard nucleosides (A, C, G, U) will elute at characteristic times, as will modified nucleosides like m²G.
-
-
Mass Spectrometry Detection:
-
The eluate from the HPLC is directed into a mass spectrometer (e.g., a triple quadrupole MS).
-
The instrument is set to detect the specific mass transitions for guanosine and m²G.
-
Quantification is achieved by comparing the peak area of m²G to that of unmodified guanosine, often using a standard curve generated from pure nucleoside standards.
-
This guide illustrates that while m²G and m⁷G are both simple methylations of guanosine, their distinct chemistries, biosynthetic pathways, and molecular contexts lead to profoundly different and non-overlapping roles in RNA biology. A thorough understanding of these differences is essential for advancing our knowledge of gene expression regulation and for developing novel therapeutic strategies targeting RNA modification pathways.
References
- 1. 7-Methylguanosine | C11H16N5O5+ | CID 135445750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Molecular basis of RNA guanine-7 methyltransferase (RNMT) activation by RAM. | MRC PPU [ppu.mrc.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Molecular basis of RNA guanine-7 methyltransferase (RNMT) activation by RAM | Semantic Scholar [semanticscholar.org]
- 8. Discovery of m7G-cap in eukaryotic mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNMT RNA guanine-7 methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Deciphering the secret codes in N7‐methylguanosine modification: Context‐dependent function of methyltransferase‐like 1 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL1 in human cancers: recognition of their functions, mechanisms and therapeutic value - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WBSCR22/Merm1 is required for late nuclear pre-ribosomal RNA processing and mediates N7-methylation of G1639 in human 18S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | WBSCR22:TRMT112 methylates guanosine-1639 of 18S rRNA yielding 7-methylguanosine-1639 [reactome.org]
- 15. researchgate.net [researchgate.net]
- 16. The Stability of Ribosome Biogenesis Factor WBSCR22 Is Regulated by Interaction with TRMT112 via Ubiquitin-Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The human 18S rRNA base methyltransferases DIMT1L and WBSCR22-TRMT112 but not rRNA modification are required for ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 7-Methylguanosine - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. N7-methylguanosine modification: from regulatory roles to therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 26. RFhy-m2G: Identification of RNA Nthis compound modification sites based on random forest and hybrid features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The potential role of N7-methylguanosine (m7G) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Functions of METTL1/WDR4 and QKI as m7G modification - related enzymes in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Identification and experimental validation of m7G-related molecular subtypes, immune signature, and feature genes in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Detection of internal N7-methylguanosine (m7G) RNA modifications by mutational profiling sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Methyls: A Comparative Guide to the Functional Differences Between 2-Methylguanosine (m2G) and N6-methyladenosine (m6A)
In the intricate world of epitranscriptomics, the subtle addition of a methyl group to an RNA molecule can precipitate profound changes in its fate and function. Among the over 170 known RNA modifications, N6-methyladenosine (m6A) has captured the spotlight as the most abundant internal modification in eukaryotic messenger RNA (mRNA), orchestrating a wide array of gene expression control mechanisms.[1][2] However, another methylated nucleoside, 2-Methylguanosine (m2G), plays an equally critical, albeit distinct, role in the fine-tuning of the cell's translational and splicing machinery.
This guide provides an in-depth, objective comparison of the functional distinctions between m2G and m6A. We will delve into their unique biological contexts, the enzymatic machinery that governs them, their divergent impacts on cellular processes, and the experimental methodologies used to elucidate their functions. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of RNA methylation and leverage this knowledge in their work.
At a Glance: Key Distinctions Between m2G and m6A
| Feature | This compound (m2G) | N6-methyladenosine (m6A) |
| Primary Location | Predominantly in transfer RNA (tRNA) at specific positions (e.g., 6, 7, 10, 26) and U6 small nuclear RNA (snRNA).[3][4] | Primarily in messenger RNA (mRNA), long non-coding RNA (lncRNA), and some other RNAs; enriched near stop codons and in 3' UTRs.[1][2][5] |
| Core Function | Fine-tuning of the translational and splicing machinery; ensuring tRNA stability and proper protein synthesis.[6][7] | Post-transcriptional regulation of gene expression, influencing mRNA splicing, stability, nuclear export, and translation.[8][9] |
| "Writer" Enzymes | Trm1 and THUMP domain-containing protein families (e.g., TRMT11, THUMPD3, THUMPD2).[10] | A methyltransferase complex including METTL3, METTL14, and WTAP.[11] |
| "Eraser" Enzymes | Not well-established; considered a stable modification. | FTO and ALKBH5 demethylases.[12] |
| "Reader" Proteins | Effect is largely structural, influencing tRNA folding and interaction with the ribosome. | YTH domain-containing proteins (YTHDF1/2/3, YTHDC1/2) and other RNA-binding proteins (e.g., HNRNPs, IGF2BPs) that mediate downstream effects.[11] |
| Regulatory Nature | Static; ensures the constitutive function of the translational apparatus. | Dynamic and reversible, allowing for rapid changes in gene expression in response to cellular signals. |
The Division of Labor: Where They Are and What They Do
The most fundamental difference between m2G and m6A lies in their primary RNA substrates, which dictates their overarching biological roles.
m2G: A Guardian of Translation and Splicing Fidelity
This compound is a modification predominantly found in non-coding RNAs that form the core machinery for protein synthesis and pre-mRNA splicing.
-
In transfer RNA (tRNA): m2G is strategically placed at several positions, such as G6, G7, G10, and G26.[3] These modifications are crucial for maintaining the structural integrity of the tRNA molecule. By stabilizing the tRNA's L-shaped three-dimensional structure, m2G ensures its efficient and accurate delivery of amino acids to the ribosome during translation.[12] The absence of these modifications can impair protein synthesis, highlighting their importance in maintaining translational fidelity and efficiency.[6][7]
-
In U6 small nuclear RNA (snRNA): U6 snRNA is a core component of the spliceosome, the cellular machine responsible for excising introns from pre-mRNA. The m2G modification in U6 snRNA, installed by the enzyme THUMPD2, is essential for fine-tuning the pre-mRNA splicing process.[4][7]
The role of m2G can be viewed as ensuring the constitutive and robust operation of the fundamental processes of translation and splicing.
m6A: A Dynamic Regulator of Gene Expression
In contrast to the foundational role of m2G, m6A is a highly dynamic and reversible modification that acts as a sophisticated regulatory layer on gene expression, primarily targeting mRNA and lncRNA. This dynamic nature is governed by a trio of protein classes:
-
"Writers" (Methyltransferases): A complex of proteins, with METTL3 as the core catalytic subunit and METTL14 providing structural support, installs the m6A mark on specific adenosine residues.[11]
-
"Erasers" (Demethylases): The FTO and ALKBH5 proteins can remove the methyl group, rendering the modification reversible.[12] This allows the cell to dynamically alter the m6A status of transcripts in response to various stimuli.
-
"Readers" (m6A-Binding Proteins): These proteins recognize and bind to m6A-modified RNA, mediating the downstream functional consequences. The YTH domain-containing family of proteins is a major class of m6A readers. For example, YTHDF2 typically targets m6A-containing mRNAs for degradation, thereby reducing their stability, while YTHDF1 is often associated with enhanced translation efficiency.
The functional outcomes of m6A modification are context-dependent and include:
-
mRNA Stability: The binding of YTHDF2 can recruit deadenylase complexes, leading to the decay of the mRNA transcript.
-
Translation Efficiency: m6A can either promote or inhibit translation depending on its location within the mRNA and the specific reader proteins involved.
-
Splicing: m6A can influence pre-mRNA splicing by recruiting splicing factors.[12]
-
Nuclear Export: The modification can facilitate the transport of mRNA from the nucleus to the cytoplasm.[8]
Through these mechanisms, m6A plays a pivotal role in a vast array of biological processes, including stem cell differentiation, immune responses, and the development of diseases such as cancer.[1]
Visualizing the Pathways
To better understand the distinct molecular pathways of m2G and m6A, the following diagrams illustrate their respective machinery and functional consequences.
Caption: The m2G modification pathway, primarily occurring on tRNAs and snRNAs.
Caption: The dynamic and reversible m6A modification pathway on mRNA.
Experimental Corner: Methodologies for Detection and Functional Analysis
A key aspect of understanding the functional differences between m2G and m6A is the ability to accurately detect them and assess the consequences of their presence or absence.
Detection Techniques
| Method | Modification Detected | Principle | Resolution | Key Advantages | Key Limitations |
| HPLC-MS | m2G, m6A | RNA is digested into single nucleosides, separated by liquid chromatography, and identified by mass spectrometry.[11] | Quantitative (whole sample) | Highly quantitative and specific for identifying and quantifying modifications. | Does not provide sequence context; requires specialized equipment. |
| m6A-seq/MeRIP-seq | m6A | Antibody-based enrichment of m6A-containing RNA fragments followed by high-throughput sequencing. | ~100-200 nucleotides | Well-established for identifying m6A-enriched regions across the transcriptome. | Low resolution; potential for antibody cross-reactivity. |
| miCLIP-seq | m6A | UV cross-linking of an m6A antibody to RNA, which induces mutations or truncations during reverse transcription, allowing for precise mapping. | Single nucleotide | High resolution for identifying the exact location of m6A sites. | Technically challenging and can be prone to UV-induced biases. |
| Nanopore Direct RNA Sequencing | m2G, m6A | As a native RNA strand passes through a nanopore, modified bases create a distinct electrical signal compared to their unmodified counterparts. | Single nucleotide | Antibody-free; allows for the direct detection of modifications on long reads. | Requires specialized sequencing platforms and sophisticated bioinformatic analysis. |
A Protocol for Comparative Functional Analysis of m2G and m6A on Translation
To directly compare the functional impact of m2G and m6A on protein synthesis, a powerful approach is to combine CRISPR-Cas9-mediated knockout of key "writer" enzymes with ribosome profiling. This experiment allows for a global assessment of changes in translation efficiency.
Objective: To compare the effects of ablating a key m2G writer (e.g., TRMT11) and a key m6A writer (e.g., METTL3) on the cellular translatome.
Experimental Workflow:
Caption: Experimental workflow for comparative ribosome profiling.
Step-by-Step Methodology:
-
Cell Line Generation:
-
Using CRISPR-Cas9 technology, generate stable knockout cell lines for a key m2G writer (e.g., TRMT11) and a key m6A writer (e.g., METTL3) in a suitable cell line (e.g., HEK293T).
-
Maintain a wild-type (WT) cell line as a control.
-
Validate the knockouts via western blotting and Sanger sequencing.
-
-
Sample Preparation for Ribosome Profiling:
-
Culture WT, TRMT11 KO, and METTL3 KO cells in parallel under identical conditions.
-
Treat cells with cycloheximide (100 µg/mL) for 10 minutes to arrest translating ribosomes on the mRNA.
-
Harvest and lyse the cells in a buffer containing cycloheximide and RNase inhibitors.
-
-
Ribosome Footprinting:
-
Treat the cell lysates with RNase I to digest all mRNA that is not protected by ribosomes. The concentration of RNase I should be optimized for the specific cell type.
-
Stop the digestion and load the lysate onto a sucrose density gradient (e.g., 15-50%).
-
Perform ultracentrifugation to separate polysomes, monosomes, and ribosomal subunits.
-
Fractionate the gradient and collect the monosome peak, which contains the ribosome-protected mRNA fragments (RPFs).
-
-
Library Preparation and Sequencing:
-
Extract the RNA from the monosome fraction.
-
Isolate the RPFs, which are typically ~28-30 nucleotides in length, by size selection on a denaturing polyacrylamide gel.
-
Perform library preparation, which includes 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
-
In parallel, prepare standard mRNA-seq libraries from total RNA from each cell line to normalize the ribosome footprint data.
-
Sequence both the RPF and mRNA-seq libraries on a high-throughput sequencing platform.
-
-
Data Analysis and Interpretation:
-
Align the sequencing reads to the reference transcriptome.
-
For each gene, calculate the translation efficiency (TE) by dividing the normalized RPF read count by the normalized mRNA-seq read count.
-
Compare the TE changes between the WT, TRMT11 KO, and METTL3 KO cells.
-
Expected Outcomes:
-
The METTL3 KO is expected to show widespread changes in the TE of thousands of genes, reflecting the broad regulatory role of m6A in mRNA translation and stability.
-
The TRMT11 KO is expected to show more subtle but significant global effects on translation, potentially a general decrease in translational efficiency due to impaired tRNA function, rather than gene-specific regulation.
-
-
Conclusion: Two Sides of the Same Coin
While both this compound and N6-methyladenosine are simple methyl additions to RNA, their functional divergence is a testament to the elegance and complexity of cellular regulation. m2G acts as a steadfast guardian of the cell's core translational and splicing machinery, ensuring its constitutive and faithful operation. In contrast, m6A provides a dynamic and sophisticated layer of gene expression control, allowing cells to rapidly respond to their environment by modulating the fate of specific mRNAs.
Understanding the distinct roles of these two modifications is not merely an academic exercise. The dysregulation of both m2G and m6A pathways has been implicated in a range of human diseases, including cancer and neurological disorders.[12] As such, the enzymes that write, erase, and read these marks are emerging as promising targets for therapeutic intervention. The continued exploration of their unique functions and the development of robust experimental tools to dissect their pathways will undoubtedly pave the way for new diagnostic and therapeutic strategies in the era of epitranscriptomics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel insights into mutual regulation between N6-methyladenosine modification and LncRNAs in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Genomics and Functional Studies of Putative m6A Methyltransferase (METTL) Genes in Cotton [mdpi.com]
- 5. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Methylguanosine Analogs in Functional Studies
For researchers, scientists, and drug development professionals, understanding the nuanced roles of RNA modifications is paramount. Among the over 170 known RNA modifications, N2-methylguanosine (m2G) stands out for its critical functions in the control and stabilization of transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2] This guide provides an in-depth comparison of this compound analogs, offering insights into their application in functional studies and presenting experimental data to support their utility.
The Biological Significance of this compound
Nthis compound is a post-transcriptional modification where a methyl group is added to the nitrogen at position 2 of a guanine base.[3] This seemingly minor alteration has profound effects on RNA structure and function. In tRNA, m2G is crucial for maintaining the intricate cruciform structure essential for its role in protein translation.[3] Specifically, methylation of guanosine at key junctions disrupts canonical hydrogen bonding, creating the necessary loops and bends at the core of the tRNA molecule.[3]
The enzymes responsible for this modification are tRNA methyltransferases (MTases), a diverse group of enzymes that transfer a methyl group from S-adenosylmethionine (SAM) to the target RNA nucleotide.[4] Human cells utilize several m2G MTases, including TRMT11, THUMPD3, and THUMPD2, which are essential for cell proliferation, protein translation, and pre-mRNA splicing.[5][6][7] The absence of these enzymes and the resulting lack of m2G modifications can impair protein synthesis and reduce cell proliferation, highlighting the synergistic importance of these modifications.[5][6]
A Comparative Look at this compound Analogs
The study of m2G's function often relies on the use of its synthetic analogs. These molecules can be incorporated into RNA to probe its structure, function, and interactions with proteins. Below is a comparison of commonly used m2G analogs and their applications.
| Analog | Key Features & Applications | Supporting Experimental Insights |
| 2'-O-methylguanosine (Gm) | Contains a methyl group on the 2'-hydroxyl of the ribose sugar.[8] It is used to study RNA-protein interactions and can confer resistance to certain nucleases.[9] | In studies of Toll-like receptors (TLRs) 7 and 8, 2'-O-methylguanosine-containing RNA fragments were found to act as antagonists, helping the immune system to avoid sensing self-RNA and preventing autoimmunity.[10] |
| N2,N2-dimethylguanosine (m2,2G) | Features two methyl groups on the N2 atom of guanine. This modification, catalyzed by enzymes like Trm1, is found at position 26 in tRNA and prevents base pairing with cytosine.[2][11] | Studies on the Trm1 enzyme from Aquifex aeolicus have shown it can modify both G26 and G27, unlike its eukaryotic and archaeal counterparts that are specific to G26.[11][12] This provides a tool to study the specificity of tRNA recognition by methyltransferases. |
| 2'-C-Methylguanosine | A guanosine analogue with a methyl group at the 2'-carbon of the ribose. It has been shown to possess immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7), leading to the production of type I interferons and antiviral effects in animal models.[13] | Functional studies have demonstrated that the immunostimulatory effects of 2'-C-Methylguanosine are dependent on TLR7 activation.[13] |
| 2′-O-Methyl-8-methylguanosine (m8Gm) | This analog is a powerful stabilizer of Z-RNA, a left-handed helical form of RNA. The syn conformation of the m8Gm base and the C3' endo conformation of the ribose contribute to this stabilization.[14][15][16] | Circular dichroism experiments have shown that incorporating m8Gm into RNA can induce a transition from the typical A-form to the Z-form at significantly lower salt concentrations than required for unmodified RNA.[14][16] This allows for the study of Z-RNA structure and its interaction with proteins under more physiologically relevant conditions.[14][15] |
| N2-modified 7-methylguanosine cap analogs | These analogs are modified at the N2 position of the 7-methylguanosine found at the 5' cap of eukaryotic mRNAs. They are used to study the initiation of translation and to enhance the stability and translational efficiency of synthetic mRNAs for therapeutic applications.[17] | Introducing aromatic substituents at the N2 position of 7-methylguanosine has been shown to increase protein synthesis from modified mRNA by more than threefold compared to standard cap analogs.[17] Some of these modifications also confer resistance to decapping enzymes, increasing mRNA stability.[17] |
Visualizing the m2G Modification Pathway and Experimental Workflows
To better understand the biological context and experimental approaches, the following diagrams illustrate the m2G modification pathway and a typical workflow for studying m2G analogs.
Caption: The enzymatic pathway for Nthis compound (m2G) modification of tRNA.
Caption: A generalized workflow for functional studies using this compound analogs.
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity of your research, here are detailed protocols for key experiments involving m2G analogs.
Protocol 1: In Vitro tRNA Methylation Assay
This radioactivity-based enzymatic assay is used to measure the activity of m2G methyltransferases.
Materials:
-
Purified m2G methyltransferase (e.g., TRMT11)
-
Unmodified tRNA substrate (e.g., E. coli tRNA)
-
S-adenosylmethionine (SAM), including a radiolabeled version such as [³H]-SAM
-
MTase buffer (25 mM K-phosphate pH 7.5, 50 μM EDTA, 5 mM MgCl₂, 5 mM NH₄Cl)
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in a total volume of 50 μl by combining 75 pmol of tRNA substrate, 3 pmol of the enzyme, and 2 μM of SAM (including 0.2 μM of [³H]-SAM) in MTase buffer.[5]
-
Incubate the reaction at 37°C. Time points can be taken to determine the reaction kinetics.
-
Stop the reaction by adding an appropriate quenching agent (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Place the filter paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of methylated tRNA based on the specific activity of the [³H]-SAM.
Protocol 2: Analysis of RNA Modifications by Mass Spectrometry
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for detecting and quantifying m2G nucleosides in RNA.
Materials:
-
RNA sample (e.g., tRNA incubated with methyltransferase)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Digest 20 μg of the RNA sample to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.[5]
-
Separate the resulting nucleosides using a reversed-phase HPLC column.
-
Analyze the eluting nucleosides by mass spectrometry in positive ion mode.
-
Identify and quantify m2G by comparing the retention time and mass-to-charge ratio to a known standard.
Protocol 3: CRISPR-Cas9 Knockout of m2G Methyltransferases
To study the cellular function of m2G, knockout cell lines lacking specific methyltransferases can be generated using CRISPR-Cas9.
Materials:
-
Human cell line (e.g., HCT116)
-
CRISPR-Cas9 plasmids targeting the gene of interest (e.g., TRMT11)
-
Transfection reagent
-
Antibodies for Western blotting to confirm protein knockout
Procedure:
-
Design and clone single guide RNAs (sgRNAs) targeting the desired methyltransferase gene into a Cas9-expressing vector.
-
Transfect the human cell line with the CRISPR-Cas9 plasmids.
-
Select for successfully transfected cells (e.g., using antibiotic resistance).
-
Isolate single-cell clones and expand them into individual cell lines.
-
Screen the knockout cell lines by Western blotting to confirm the absence of the target protein.[5]
-
Further validate the knockout by sequencing the genomic DNA at the target locus to identify frameshift mutations.
Conclusion
The use of this compound analogs is indispensable for dissecting the intricate roles of this vital RNA modification. By providing tools to probe RNA structure, enzyme activity, and cellular processes, these analogs empower researchers to uncover the fundamental mechanisms of gene expression regulation. The protocols and comparative data presented in this guide offer a solid foundation for designing and executing robust functional studies in the expanding field of epitranscriptomics.
References
- 1. iRNA-m2G: Identifying Nthis compound Sites Based on Sequence-Derived Information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nthis compound and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 3. Epitranscriptome - Wikipedia [en.wikipedia.org]
- 4. Diversity in mechanism and function of tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. N this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-O-Methylguanosine, 2140-71-8 | BroadPharm [broadpharm.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The potential of N2-modified cap analogues for precise genetic manipulation through mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 2-Methylguanosine (m2G) Antibody Specificity: A Comparative Approach
For researchers, scientists, and drug development professionals delving into the intricate world of RNA modifications, the ability to specifically detect and quantify 2-Methylguanosine (m2G) is paramount. This modified nucleoside plays a crucial role in tRNA structure and function, and its accurate measurement is essential for understanding its implications in various biological processes and disease states. However, the reliability of any antibody-based detection method hinges on the specificity of the antibody itself. This guide provides an in-depth, technically-focused framework for validating the specificity of this compound antibodies, offering a comparative analysis of essential validation techniques and alternative quantification methods.
The central challenge in the field of epitranscriptomics is ensuring that an antibody raised against a specific modification does not cross-react with structurally similar molecules. For this compound, this includes a host of other methylated guanosine isomers. Therefore, a rigorous, multi-faceted validation strategy is not just recommended; it is a prerequisite for generating trustworthy and reproducible data.
The Gauntlet of Validation: A Multi-Pronged Approach to Ensuring Specificity
A truly validated antibody is one that has been interrogated through a series of orthogonal methods, each designed to probe a different aspect of its binding characteristics. Here, we present a logical workflow for validating a this compound antibody, moving from rapid screening to quantitative assessment and comparison with a gold-standard analytical technique.
Caption: A logical workflow for the validation of this compound antibodies.
Dot Blot Assay: The First Line of Inquiry
The dot blot is a simple, rapid, and cost-effective method for the initial assessment of an antibody's ability to bind its target antigen and to screen for gross cross-reactivity.[1][2] The principle lies in immobilizing the antigen onto a membrane and detecting it with the primary antibody.
Causality Behind Experimental Choices:
The choice to start with a dot blot is strategic. It provides a quick "yes/no" answer to the fundamental question: does the antibody bind to this compound? Furthermore, by spotting a panel of related methylated nucleosides, it offers a preliminary glimpse into the antibody's specificity profile.
Self-Validating System:
The inclusion of a panel of controls is what makes this a self-validating system. At a minimum, this should include:
-
Positive Control: this compound (m2G)
-
Negative Control: Unmodified Guanosine (G)
-
Potential Cross-Reactants: A panel of structurally similar modified nucleosides.
Table 1: Potential Cross-Reactants for this compound Antibody Validation
| Modified Nucleoside | Structure | Rationale for Inclusion |
| Guanosine (G) | Unmodified purine base | Essential negative control. |
| N2,N2-dimethylguanosine (m2,2G) | Two methyl groups on the exocyclic amine | High potential for cross-reactivity due to shared methylation site. |
| 7-methylguanosine (m7G) | Methyl group on the nitrogen at position 7 | Common modification, positional isomer. |
| O6-methylguanosine (O6-mG) | Methyl group on the oxygen at position 6 | Positional isomer with significant biological roles. |
| 1-methylguanosine (m1G) | Methyl group on the nitrogen at position 1 | Positional isomer. |
| 2'-O-methylguanosine (Gm) | Methyl group on the 2' ribose position | Tests for ribose vs. base modification specificity.[3] |
Detailed Experimental Protocol: Dot Blot
-
Antigen Preparation: Prepare stock solutions of m2G, guanosine, and potential cross-reactants (see Table 1) conjugated to a carrier protein like Bovine Serum Albumin (BSA). A typical starting concentration is 1 mg/mL. Serial dilutions should be made to assess sensitivity.
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size.[4] Use a pencil to lightly mark a grid for spotting the different antigens.
-
Antigen Immobilization: Carefully spot 1-2 µL of each antigen dilution onto the designated grid on the membrane.[5] Allow the spots to dry completely at room temperature.
-
Cross-linking (Optional but Recommended): Place the membrane on a UV transilluminator and expose it to UV light to cross-link the antigens to the membrane.
-
Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.[6] This step is crucial to prevent non-specific binding of the antibody to the membrane.
-
Primary Antibody Incubation: Dilute the anti-m2G antibody to its recommended working concentration in the blocking buffer. Discard the blocking solution and incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Caption: Step-by-step workflow of the Dot Blot assay.
Competitive ELISA: Quantifying Specificity
While the dot blot provides a qualitative assessment, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is essential for quantifying the antibody's specificity and determining its relative affinity for m2G versus other modified nucleosides.[7] In this format, free antigen in a sample competes with a fixed amount of immobilized antigen for binding to a limited amount of antibody.
Causality Behind Experimental Choices:
The competitive ELISA format is chosen because it allows for the determination of the 50% inhibitory concentration (IC50) for m2G and potential cross-reactants. The IC50 is the concentration of the free nucleoside required to reduce the antibody binding to the coated antigen by 50%. A lower IC50 value indicates a higher affinity of the antibody for that particular nucleoside.
Self-Validating System:
The assay's self-validating nature comes from the direct comparison of the dose-response curves for m2G and the panel of potential cross-reactants. A highly specific antibody will have a significantly lower IC50 for m2G compared to any other tested nucleoside.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat the wells of a 96-well microplate with an m2G-carrier protein conjugate (e.g., m2G-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[7]
-
Competition Reaction:
-
Prepare serial dilutions of free this compound (the competitor) and each of the potential cross-reactants in assay buffer (e.g., blocking buffer).
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-m2G antibody with the various concentrations of the free nucleosides for 1-2 hours at room temperature.
-
-
Incubation in Coated Plate: Transfer the antibody-competitor mixtures to the m2G-BSA coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but with more extensive washing (e.g., 5 times).
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).[8]
-
Stopping the Reaction: Add a stop solution (e.g., 2 M H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit a sigmoidal dose-response curve to determine the IC50 for each nucleoside.
Caption: Workflow for the Competitive ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Comparison
Antibody-based methods, even when rigorously validated, provide relative quantification. For absolute and highly specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[9] This technique separates nucleosides from a hydrolyzed RNA sample by liquid chromatography and then identifies and quantifies them based on their unique mass-to-charge ratios.
Causality Behind Experimental Choices:
LC-MS/MS is employed as an orthogonal method to validate the results obtained from the antibody-based assays.[1] By comparing the relative levels of m2G in a set of biological samples as determined by a validated antibody (e.g., via ELISA) and by LC-MS/MS, one can gain a high degree of confidence in the antibody's performance in a complex biological matrix.
Detailed Experimental Workflow: LC-MS/MS for m2G Quantification
-
RNA Isolation and Hydrolysis: Isolate total RNA from the biological samples of interest. Digest the RNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system. The nucleosides are separated on a C18 reversed-phase column based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of m2G) is selected and fragmented, and a specific product ion is monitored for quantification.
-
Quantification: A standard curve is generated using known concentrations of pure this compound. The absolute quantity of m2G in the biological samples is determined by comparing their signal intensities to the standard curve.
Caption: Simplified workflow for LC-MS/MS quantification of this compound.
Comparative Analysis of Validation Methods
Table 2: Comparison of this compound Detection and Validation Methods
| Feature | Dot Blot | Competitive ELISA | LC-MS/MS |
| Principle | Immuno-detection on a membrane | Competitive immunoassay in a microplate | Chromatographic separation and mass-based detection |
| Output | Qualitative/Semi-quantitative | Quantitative (Relative) | Quantitative (Absolute) |
| Throughput | High | High | Low to Medium |
| Sensitivity | Moderate | High | Very High |
| Specificity | Moderate (dependent on antibody) | High (dependent on antibody) | Very High (based on mass) |
| Primary Use | Initial screening, specificity check | Quantitative cross-reactivity, relative quantification | Absolute quantification, orthogonal validation |
| Key Advantage | Simple, rapid, low cost | Quantitative, high throughput | Gold standard for specificity and accuracy |
| Key Limitation | Not quantitative, prone to background | Requires a specific antibody, relative quantification | Expensive equipment, complex workflow |
Advanced Validation: The Role of Genetic Approaches
For the ultimate confirmation of antibody specificity, genetic validation strategies such as using knockout (KO) or knockdown (KD) models can be employed.[10] By analyzing samples from cells or organisms where the enzyme responsible for m2G synthesis has been genetically ablated, a truly specific antibody should show a complete loss of signal. While technically demanding, this approach provides the highest level of confidence in antibody specificity.
Conclusion: A Commitment to Rigor
The validation of a this compound antibody is a critical, multi-step process that requires careful planning and execution. There are no shortcuts to ensuring specificity. By following a logical workflow that progresses from initial screening with a dot blot to quantitative assessment with a competitive ELISA, and finally, to orthogonal validation against the gold standard of LC-MS/MS, researchers can have a high degree of confidence in their antibody and, consequently, in their experimental results. This commitment to rigorous validation is the bedrock of reproducible and impactful science in the burgeoning field of epitranscriptomics.
References
- 1. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2'-O-Methylguanosine, 2140-71-8 | BroadPharm [broadpharm.com]
- 4. Dual role of BSA for synthesis of MnO2 nanoparticles and their mediated fluorescent turn-on probe for glutathione determination and cancer cell recognition - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Knockout/Knockdown Validation | GeneTex [genetex.com]
Navigating the Maze of 2-Methylguanosine Detection: A Comparative Guide to Overcoming Cross-Reactivity Challenges
For Immediate Release
A Deep Dive into the Analytical Hurdles of a Key RNA Modification
This comprehensive guide provides an in-depth analysis of the cross-reactivity problems inherent in m2G detection and offers a comparative overview of the available analytical methodologies. By understanding the strengths and limitations of each technique, researchers can make more informed decisions to ensure the scientific integrity of their findings.
The Crux of the Matter: The Challenge of Specificity
The primary obstacle in the accurate measurement of 2-Methylguanosine lies in its structural similarity to other naturally occurring nucleosides, particularly other methylated guanosine isomers. This molecular mimicry can lead to significant cross-reactivity in antibody-based detection methods, such as the widely used Enzyme-Linked Immunosorbent Assay (ELISA).
The specificity of an immunoassay is paramount, as the binding of the detection antibody to molecules other than the target analyte can result in falsely elevated or inaccurate quantification. In the case of m2G, potential cross-reactants include:
-
Guanosine (G): The unmodified parent nucleoside.
-
N1-Methylguanosine (m1G): A positional isomer of m2G.
-
N7-Methylguanosine (m7G): Another common methylated guanosine.
-
N2,N2-Dimethylguanosine (m2,2G): A closely related dimethylated analogue.
The subtle differences in the position of a single methyl group underscore the difficulty in generating highly specific antibodies and highlight the potential for significant analytical bias. While direct experimental data on the cross-reactivity of commercial anti-m2G antibodies is often limited in publicly available resources, studies on antibodies against other methylated nucleosides, such as 7-methylguanosine, have demonstrated cross-reactivity with related structures, serving as a crucial cautionary tale for researchers working with m2G.[1]
A Comparative Look at Detection Methodologies
To navigate these challenges, a critical evaluation of the available detection methods is essential. The choice of technique should be guided by the specific research question, the required level of sensitivity and specificity, and the available resources.
| Methodology | Principle | Pros | Cons | Throughput | Cost |
| ELISA | Antibody-based detection of m2G. | High throughput, relatively low cost, well-established protocols. | Prone to cross-reactivity with other methylated nucleosides, requires highly specific antibodies, indirect measurement. | High | Low to Moderate |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and quantification. | High specificity and accuracy, can distinguish between isomers, direct measurement, enables multiplexing. | Lower throughput, higher equipment and operational costs, requires specialized expertise. | Low to Moderate | High |
| RNase H-Based Assay | Enzymatic cleavage of an RNA/DNA hybrid, where methylation inhibits the enzyme. | Site-specific detection of 2'-O-methylation, high sensitivity. | Indirect measurement of methylation, requires specific probe design, less suitable for global quantification. | Moderate | Moderate |
Table 1: Comparison of Key Methodologies for this compound Detection.
As the table illustrates, there is a clear trade-off between the high throughput and cost-effectiveness of ELISA and the superior specificity and accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While ELISA can be a valuable tool for initial screening, LC-MS/MS is often considered the gold standard for quantitative studies where specificity is paramount.
The Gold Standard: Unparalleled Specificity with LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry stands out for its ability to unequivocally identify and quantify m2G. By separating the nucleosides present in a hydrolyzed RNA sample via liquid chromatography and then detecting them based on their unique mass-to-charge ratio, LC-MS/MS can differentiate between m2G and its structural isomers with high confidence. This method's precision is invaluable in pharmaceutical research, clinical diagnostics, and biomarker discovery.
Caption: Workflow of LC-MS/MS for this compound Detection.
Immunoassays: A High-Throughput Option with Caveats
Despite the potential for cross-reactivity, ELISA remains a popular choice for m2G detection due to its ease of use, high throughput, and lower cost. When using ELISA, it is crucial to rigorously validate the assay and, if possible, confirm key findings with an orthogonal method like LC-MS/MS. A competitive ELISA format is commonly employed for the detection of small molecules like m2G.
Caption: Principle of a Competitive ELISA for this compound.
Experimental Protocols: A Starting Point for Your Research
To aid researchers in their experimental design, we provide the following foundational protocols for both LC-MS/MS and a competitive ELISA for m2G detection. These should be optimized and validated for specific experimental conditions.
Protocol 1: LC-MS/MS Analysis of this compound in RNA
1. RNA Digestion:
-
Start with 1-10 µg of total RNA.
-
Digest the RNA to nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase) according to the manufacturer's instructions.
-
The reaction is typically carried out at 37°C for 2 hours.
-
After digestion, precipitate the enzymes by adding a solvent like acetonitrile and centrifuge to pellet the protein.
2. LC Separation:
-
Transfer the supernatant containing the nucleosides to an autosampler vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
3. MS/MS Detection:
-
Couple the HPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for quantification.
-
The MRM transition for m2G is typically m/z 298.1 -> 166.1.
-
Prepare a standard curve using purified this compound to quantify the amount in the sample.
Protocol 2: Competitive ELISA for this compound
1. Plate Coating:
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., m2G-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competition Reaction:
-
Prepare standards of known this compound concentrations and the unknown samples.
-
In a separate plate or tubes, pre-incubate the standards or samples with a specific anti-2-Methylguanosine primary antibody for a defined period.
-
Add the pre-incubated antibody-sample/standard mixture to the coated and blocked microplate wells.
-
Incubate for 1-2 hours at room temperature. During this step, the free m2G in the sample will compete with the coated m2G for binding to the antibody.
-
Wash the plate thoroughly.
4. Detection:
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a suitable substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
5. Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Conclusion: A Call for Rigor and Orthogonal Validation
The accurate detection of this compound is critical for advancing our understanding of its biological roles and for its development as a reliable biomarker. While immunoassays offer a high-throughput and cost-effective solution, researchers must be acutely aware of the potential for cross-reactivity with other methylated guanosines. The use of highly specific, well-characterized antibodies is essential, and the validation of any immunoassay should include a thorough assessment of its specificity.
For studies demanding the highest level of accuracy and specificity, LC-MS/MS remains the undisputed gold standard. Its ability to distinguish between structurally similar isomers provides an unparalleled level of confidence in the data. Ultimately, a multi-pronged approach, potentially using ELISA for initial screening and LC-MS/MS for confirmation and quantification of key findings, will provide the most robust and reliable results. By carefully considering the analytical challenges and choosing the appropriate methodology, the scientific community can ensure the integrity of their research into this important RNA modification.
References
A Comparative Guide to the Functional Redundancy of Methylated Guanosines in RNA
For the dedicated researcher, scientist, and drug development professional, the epitranscriptome represents a complex frontier of gene regulation. Among the more than 170 known chemical modifications to RNA, methylation of guanosine residues stands out for its diverse roles in cellular function.[1][2] While specific roles for N7-methylguanosine (m7G) and N1-methylguanosine (m1G) are being actively elucidated, a crucial question emerges: to what extent are these modifications functionally redundant?
This guide provides an in-depth comparison of methylated guanosines, moving beyond a simple catalog of functions to explore the nuances of their potential overlaps and distinct roles. We will delve into the experimental data that illuminates their impact on critical cellular processes and provide detailed protocols for the state-of-the-art techniques used to investigate them. Our objective is to equip you with the expert insights and validated methodologies needed to navigate this intricate field.
The Landscape of Guanosine Methylation: m7G vs. m1G
Guanosine methylation, primarily at the N7 and N1 positions, adds a layer of regulatory complexity to RNA molecules. These modifications are installed by specific "writer" enzymes, recognized by "reader" proteins that mediate their downstream effects, and in some cases, can be removed by "eraser" enzymes.
-
N7-methylguanosine (m7G): This positively charged modification is famously known for its presence at the 5' cap of eukaryotic mRNAs, where it is essential for almost every stage of the mRNA life cycle, including export, translation, and splicing.[3][4] However, m7G also occurs as an internal modification in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA), where it influences RNA stability, processing, and function.[3][4][5][6] The primary writer for m7G is the METTL1-WDR4 methyltransferase complex.[5][6][7]
-
N1-methylguanosine (m1G): This modification also introduces a fixed positive charge on the guanine base.[8] It is most extensively studied in tRNA, particularly at position 37 (m1G37), which is located immediately 3' to the anticodon.[8] This modification is critical for maintaining translational fidelity and preventing frameshift errors during protein synthesis.[8][9] The m1G modification is catalyzed by members of the TRM10 family of methyltransferases, such as TRMT10C.[10][11]
While often studied in isolation, the co-existence of these marks, sometimes on the same RNA molecule (e.g., tRNA), necessitates a discussion on their potential for functional interplay and redundancy.
Comparative Functional Analysis: Overlap and Specificity
True functional redundancy, where one modification can perfectly substitute for another, appears limited between m7G and m1G. Instead, they exhibit a more complex relationship of functional convergence on key cellular processes, particularly translation, but through distinct mechanisms. There is also evidence of crosstalk , where the presence of one modification can influence another.[12][13]
Role in Translation: A Tale of Two Mechanisms
Both m7G and m1G are pivotal for efficient and accurate protein synthesis, yet they exert their influence at different stages and through different means.
| Modification | Location | Mechanism of Action in Translation | Key Writer(s) |
| m7G | mRNA 5' Cap | Essential for cap-dependent translation initiation. Recruits the cap-binding complex (CBC) and eukaryotic initiation factor 4E (eIF4E), facilitating ribosome assembly on the mRNA.[14][15][16] | Nuclear capping enzymes |
| m7G | Internal (tRNA, rRNA) | Stabilizes tRNA structure to prevent degradation and enhances the translation of specific codons.[5] m7G on 18S rRNA is crucial for the maturation of the 40S ribosomal subunit.[6] | METTL1/WDR4 |
| m1G | tRNA (Position 37) | Prevents +1 frameshift errors by stabilizing the codon-anticodon interaction and ensuring correct alignment in the ribosome.[8][9] | TRMT10 family (e.g., TRMT10C) |
Causality in Experimental Choice: To dissect these roles, researchers often employ distinct strategies. To study the m7G cap's function, in vitro translation assays with capped versus uncapped reporter mRNAs are standard. To investigate internal m7G or m1G in tRNA, knockdown or knockout of the respective writer enzymes (e.g., METTL1 or TRMT10C) followed by ribosome profiling can reveal changes in codon-specific translation efficiency and the rate of frameshifting.
Impact on RNA Stability and Processing
The stability and maturation of RNA are also key points of regulation for both m7G and m1G.
-
m7G in mRNA: The 5' m7G cap protects mRNA from degradation by 5'→3' exonucleases.[16]
-
m7G in non-coding RNA: METTL1-mediated m7G modification can protect specific tRNAs from stress-induced cleavage.[6] It also plays a role in miRNA biogenesis by resolving inhibitory secondary structures in primary miRNA transcripts, thereby promoting their processing.[17]
-
m1G in tRNA: The presence of m1G helps stabilize the tertiary structure of tRNA, contributing to its correct folding and overall stability.[9]
Here, the "redundancy" is better described as a shared theme of structural stabilization . Both positively charged modifications can fortify RNA structure against degradation and ensure proper folding for subsequent processing, albeit on different RNA species or at different locations.
Methodologies for Interrogating Guanosine Methylation
A comparative understanding requires robust and validated methods to map the location of these modifications and assess their functional consequences. The choice of technique is dictated by the specific question, whether it's transcriptome-wide mapping or site-specific functional validation.
Transcriptome-Wide Mapping: Antibody-Based and Chemical Approaches
To gain a global view of m7G and m1G distribution, researchers primarily rely on antibody-based enrichment coupled with next-generation sequencing.
m7G-MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)
This is the state-of-the-art method for transcriptome-wide mapping of m7G.[3][4][18][19] It combines RNA immunoprecipitation (RIP) with high-throughput sequencing.
Experimental Workflow for m7G-MeRIP-Seq
Caption: Workflow for m7G-MeRIP-Seq.
Protocol: m7G-MeRIP-Seq
-
RNA Isolation & Fragmentation: Extract total RNA from cells or tissues. Ensure high quality (RIN > 7.0). Fragment RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods. A portion of this fragmented RNA should be saved as the 'Input' control.[18]
-
Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m7G antibody to form RNA-antibody complexes.
-
Capture and Wash: Capture these complexes using Protein A/G magnetic beads. Perform stringent washes to remove non-specifically bound RNA fragments.
-
Elution and Library Preparation: Elute the m7G-containing RNA fragments from the antibody-bead complexes. Construct cDNA libraries from both the IP and Input samples.
-
Sequencing and Analysis: Sequence the libraries on a high-throughput platform. After sequencing, align reads to the reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS2) to identify enriched regions in the IP sample relative to the Input control. These peaks represent putative m7G sites.[18]
Trustworthiness: The inclusion of an input control is critical. It accounts for biases in fragmentation and library preparation, ensuring that the identified peaks are the result of genuine antibody-based enrichment and not experimental artifacts.[18]
Methods for m1G Detection
Detecting m1G often relies on the modification's ability to interfere with reverse transcription (RT). This property is exploited in methods like ARM-Seq and tRNA-Seq .
-
ARM-Seq (AlkB-facilitated RNA methylation sequencing): This technique uses the E. coli AlkB demethylase, which can remove m1G, m1A, and m3C modifications.[20] By comparing the RT profiles of AlkB-treated and untreated RNA, one can identify sites where RT stops or misincorporations are resolved after demethylation.
-
Mutation-based tRNA-Seq: m1G modifications can cause misincorporation by reverse transcriptase.[21] By sequencing tRNAs with and without demethylase treatment, the specific sites of m1G can be identified by a change in the mutation index at that position.[21]
Quantitative Analysis: Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct and quantitative analysis of RNA modifications.[22][23] It does not rely on antibodies and can identify novel modifications.
Experimental Workflow for LC-MS/MS
Caption: General workflow for RNA modification analysis by LC-MS/MS.
Protocol: Quantitative Nucleoside Analysis by LC-MS/MS
-
RNA Isolation: Isolate the specific RNA species of interest (e.g., mRNA, tRNA) to high purity.[24]
-
Enzymatic Digestion: Completely hydrolyze the RNA into its constituent ribonucleosides using a cocktail of nucleases (e.g., Nuclease P1) and phosphatases.[23][24]
-
LC Separation: Inject the nucleoside mixture into a liquid chromatograph. The nucleosides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.
-
Mass Spectrometry: The separated nucleosides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.[22] The instrument first measures the mass-to-charge ratio of the intact nucleosides (MS1 scan). Then, specific nucleosides are selected, fragmented, and their fragment ions are measured (MS/MS scan).
-
Data Analysis: Modified nucleosides are identified by their unique mass and fragmentation pattern. Quantification is achieved by comparing the signal intensity of the modified nucleoside to that of its canonical counterpart (e.g., m7G vs. G).
Expertise & Experience: The key to accurate LC-MS/MS is complete digestion of the RNA. Incomplete digestion can lead to underestimation of modification levels. Furthermore, careful optimization of chromatography is essential to separate isomeric modifications (different modifications with the same mass).[23]
Functional Validation: CRISPR-Based Epigenome Editing
To definitively prove the functional role of a specific methylation site, one must be able to add or remove it with precision. CRISPR-Cas-based systems, originally developed for genome editing, have been repurposed for targeted RNA modification.[25][26][27]
Logical Relationship of CRISPR-based RNA Editing
Caption: Logic of CRISPR-dCas13 for targeted RNA methylation editing.
While tools for m7G and m1G are still emerging, the principle, proven for m6A, involves fusing a catalytically inactive Cas protein (like dCas13, which naturally targets RNA) to a writer or eraser enzyme.[25][26] A guide RNA directs this complex to a specific site on a target RNA, enabling methylation or demethylation at a single-nucleotide resolution. This allows for precise investigation of the functional consequences of a single modification, providing the ultimate validation of mapping studies.
Conclusion and Future Directions
The concept of functional redundancy between methylated guanosines like m7G and m1G is nuanced. Rather than being interchangeable, they represent distinct regulatory inputs that converge on fundamental cellular processes, most notably protein synthesis and RNA stability. They achieve this through different mechanisms and at different locations, from the 5' cap of mRNA to the anticodon loop of tRNA.
The future of this field lies in understanding the crosstalk between different RNA modifications.[12][28][29] How does the presence of m1G37 in a tRNA affect the translation of an mRNA that has internal m7G marks? Do the writer and reader proteins for different modifications interact? Answering these questions will require a multi-faceted approach, combining high-resolution mapping, quantitative mass spectrometry, and precise CRISPR-based editing. The experimental frameworks and protocols detailed in this guide provide a robust foundation for researchers to explore this exciting and complex layer of gene regulation.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Cross-Talk of Multiple Types of RNA Modification Regulators Uncovers the Tumor Microenvironment and Immune Infiltrates in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m7G MeRIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 4. What is m7G MeRIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 5. Frontiers | The emerging roles of METTL1-mediated tRNA m7G methylation in cancer development and immunotherapy [frontiersin.org]
- 6. Functions of METTL1/WDR4 and QKI as m7G modification - related enzymes in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL1/WDR4 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]
- 8. N1-Methylguanosine - Wikipedia [en.wikipedia.org]
- 9. Review on the synthesis and function of 1-methylguanosine on transfer RNAs [swxzz.com]
- 10. academic.oup.com [academic.oup.com]
- 11. uniprot.org [uniprot.org]
- 12. Crosstalk of Eight Types of RNA Modification Regulators Defines Tumor Microenvironments, Cancer Hallmarks, and Prognosis of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The occurrence order and cross-talk of different tRNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. METTL1 Promotes let-7 MicroRNA Processing via m7G Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNA m7G Methylation Sequencing - CD Genomics [cd-genomics.com]
- 19. GSE192844 - Transcriptome Mapping of Internal N7-methylguanosine modification via m7G MeRIP-seq [m7g.1] - OmicsDI [omicsdi.org]
- 20. Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arraystar.com [arraystar.com]
- 22. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 25. Targeted manipulation of m6A RNA modification through CRISPR-Cas-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. epigenie.com [epigenie.com]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Methylguanosine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methylguanosine. As a modified nucleoside, its handling requires a meticulous approach to mitigate potential hazards. Adherence to these protocols is not merely a matter of compliance but a foundational pillar of a safe and effective research environment. This document outlines the requisite personal protective equipment (PPE), detailed operational plans for handling, and protocols for disposal and emergency response.
Hazard Identification and Risk Assessment
This compound is classified as an irritant and may be harmful if swallowed or inhaled.[1][2] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][3][4] A thorough understanding of these risks is the first step in implementing a robust safety protocol. The causality is clear: direct contact with the compound can elicit localized inflammatory responses, and inhalation of airborne particles can irritate the mucosal linings of the respiratory system. Therefore, a comprehensive PPE strategy is mandatory to create an effective barrier between the researcher and the chemical.
Required Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following equipment is mandatory when handling this compound. Each component is chosen to counteract a specific hazard posed by the chemical's properties.
| PPE Category | Item | Specification & Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required to prevent airborne powder or splashes from contacting the eyes.[1][4] |
| Face Shield | A face shield should be worn over safety goggles whenever there is a significant risk of splashing, providing a secondary layer of protection for the entire face.[1] | |
| Hand Protection | Chemical-resistant Gloves | Impermeable gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use. The choice of glove material should be based on breakthrough time and permeation rate data for the specific solvent being used.[1][3][5] |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat is required to protect against incidental contact and small splashes.[1] |
| Protective Clothing | For procedures with a higher risk of contamination, impervious or flame-resistant clothing should be utilized to prevent any skin exposure.[1][5] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A NIOSH/MSHA or EN 149 approved respirator (e.g., N95 or higher) is necessary if exposure limits are exceeded, if irritation is experienced, or when handling the solid compound outside of a certified chemical fume hood.[1][3][4][5] This is critical to prevent inhalation of fine particulates. |
Operational Plan: A Step-by-Step Handling Protocol
Detailed Steps:
-
Preparation:
-
Inspect Container: Upon receipt, visually inspect the chemical's container for any signs of damage or leaks. If compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.[6]
-
Don PPE: Before handling the container, put on all required PPE as specified in the table above.
-
Prepare Workspace: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3][6] Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[6]
-
-
Handling:
-
Weighing: Handle the solid material carefully to avoid the formation of dust and aerosols.[1][3] Use a spatula to transfer the powder.
-
Dissolution: When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing. If necessary, cap the container and sonicate or vortex to ensure it is fully dissolved.
-
Experimental Use: Keep containers tightly sealed when not in use.[2][6] Avoid all direct contact with skin and eyes.
-
-
Cleanup and Storage:
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment.
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area, away from heat and strong oxidizing agents.[2][4] The storage area should be locked.[1][4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][4]
-
Disposal Plan
Proper disposal is a critical step to prevent environmental contamination and ensure regulatory compliance. All this compound waste must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Contaminated Solids: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, bench paper, contaminated lab coats) must be collected in a designated, sealable, and clearly labeled hazardous waste container.[3][6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and sealed hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3][6]
-
-
Labeling and Storage:
-
Final Disposal:
Emergency First-Aid Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist or develop.[2][3][4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, seek medical attention.[2][3][4]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
-
If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician immediately for guidance.[2][3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
